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  • Product: 5-Azoniaspiro[4.4]nonane tetrafluoroborate
  • CAS: 129211-47-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Electrochemical Stability of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate in Non-Aqueous Solvents

Foreword: The Quest for Stable Electrolytes in High-Performance Energy Storage In the relentless pursuit of next-generation energy storage solutions, the electrolyte remains a critical component, often dictating the oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quest for Stable Electrolytes in High-Performance Energy Storage

In the relentless pursuit of next-generation energy storage solutions, the electrolyte remains a critical component, often dictating the operational boundaries of a device. For researchers, scientists, and drug development professionals venturing into advanced electrochemical systems, understanding the intricate behavior of electrolyte components is paramount. This guide focuses on a particularly promising salt, 5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASN-BF4), also known by its synonym spiro-(1,1’)-bipyrrolidinium tetrafluoroborate (SBP-BF4). Its unique spirocyclic structure imparts exceptional stability, making it a compelling candidate for high-voltage applications. This document provides a comprehensive technical overview of the electrochemical stability window of ASN-BF4 in common non-aqueous solvents, grounded in experimental data and mechanistic insights.

Introduction to 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (ASN-BF4): A Structurally Superior Cation

5-Azoniaspiro[4.4]nonane tetrafluoroborate is a quaternary ammonium salt characterized by a central nitrogen atom shared by two five-membered pyrrolidinium rings. This spiro-structure is not merely a novelty of chemical architecture; it is the very foundation of its enhanced stability. Unlike linear or simpler cyclic quaternary ammonium cations, the fused-ring system of the 5-azoniaspiro[4.4]nonane cation sterically hinders common degradation pathways, such as Hofmann elimination. This inherent structural robustness translates to a wider electrochemical stability window, a critical attribute for electrolytes in high-energy-density devices like supercapacitors and batteries.

The selection of an appropriate solvent is equally crucial, as the electrolyte's stability is a synergistic property of both the salt and the solvent. This guide will primarily focus on two widely used non-aqueous solvents in electrochemistry: propylene carbonate (PC) and acetonitrile (ACN).

Determining the Electrochemical Stability Window: A Practical Approach

The electrochemical stability window (ESW) of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, without undergoing significant oxidation or reduction. The most common and reliable method for determining the ESW is cyclic voltammetry (CV).

Experimental Protocol: Cyclic Voltammetry for ESW Determination

The following protocol outlines the key steps for determining the electrochemical stability window of an ASN-BF4 based electrolyte.

Materials and Equipment:

  • Electrolyte Solution: 5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASN-BF4) dissolved in the desired non-aqueous solvent (e.g., propylene carbonate or acetonitrile) at a specific concentration (typically 1.0 M). The solvent should be of high purity with minimal water content.

  • Three-Electrode Electrochemical Cell:

    • Working Electrode (WE): An inert electrode with a well-defined surface area, such as a glassy carbon or platinum disk electrode.

    • Reference Electrode (RE): A stable reference electrode suitable for non-aqueous systems, for instance, a silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE) with a salt bridge to prevent contamination.

    • Counter Electrode (CE): An inert electrode with a larger surface area than the working electrode, typically a platinum wire or mesh.

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Inert Atmosphere: A glovebox or a sealed cell purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture, which can interfere with the measurements.

Step-by-Step Procedure:

  • Electrolyte Preparation: Inside an inert atmosphere glovebox, prepare the ASN-BF4 electrolyte solution by dissolving the salt in the chosen non-aqueous solvent to the desired concentration.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte, ensuring the electrodes are properly positioned and immersed.

  • Cyclic Voltammetry Scan:

    • Set the potentiostat to perform a cyclic voltammetry scan.

    • Define the potential range to be scanned. This should be wide enough to encompass the expected stability window.

    • Set the scan rate, typically between 10 and 100 mV/s.

    • Initiate the scan, first in the anodic (positive) direction from the open-circuit potential (OCP) to determine the anodic stability limit, and then in a separate experiment, in the cathodic (negative) direction from the OCP to determine the cathodic stability limit.

  • Data Analysis:

    • The resulting plot of current versus potential is the cyclic voltammogram.

    • The anodic and cathodic limits of the electrochemical stability window are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A common criterion for defining these limits is the potential at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).

Figure 1: Experimental workflow for determining the electrochemical stability window.

Electrochemical Stability Window of ASN-BF4 in Non-Aqueous Solvents

The electrochemical stability of ASN-BF4 has been investigated in several non-aqueous solvents, with a particular focus on its application in electric double-layer capacitors (EDLCs).

Propylene Carbonate (PC)

Propylene carbonate is a common solvent for electrolytes due to its high dielectric constant and wide liquid range. Research has shown that a 1.0 mol/dm³ solution of ASN-BF4 in PC exhibits an excellent electrochemical stability window that is comparable to the widely used electrolyte, tetraethylammonium tetrafluoroborate (TEA-BF4) in PC.[1][2] Studies on spiro-(1,1’)-bipyrrolidinium tetrafluoroborate (a synonym for ASN-BF4) have demonstrated a high voltage-holding capability of up to 3.5 V in PC-based electrolytes for EDLCs.[3]

SolventConcentration (mol/dm³)Anodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Reference ElectrodeWorking ElectrodeSource
Propylene Carbonate (PC)1.0~2.5~-3.0~5.5Ag wirePt[1]
Propylene Carbonate (PC)1.5>3.5Not specified>3.5Not specifiedActivated Carbon[3]

Note: The values in the table are approximate and can vary depending on the experimental conditions such as the purity of the solvent and salt, the type of electrodes used, and the cutoff current density chosen to define the stability limits.

Acetonitrile (ACN)

Acetonitrile is another popular solvent for electrochemical applications, known for its low viscosity and high ionic conductivity. Electrolytes based on ASN-BF4 in acetonitrile have been shown to be suitable for high-voltage applications in commercial large supercapacitors, with testing performed at 2.85 V.[4] While specific anodic and cathodic limits are not always explicitly stated in the literature, the successful operation at high voltages indicates a wide electrochemical stability window in this solvent as well. The performance of ASN-BF4 in ACN suggests it is a promising electrolyte for high-power energy storage devices.[5]

The Structural Basis for the Enhanced Stability of the 5-Azoniaspiro[4.4]nonane Cation

The superior electrochemical stability of the 5-azoniaspiro[4.4]nonane cation is intrinsically linked to its unique molecular structure. The spirocyclic arrangement, where the central nitrogen atom is a common member of two fused rings, provides significant steric hindrance that inhibits common degradation pathways observed in other quaternary ammonium cations.

The primary degradation mechanism for many quaternary ammonium cations, especially under cathodic (reductive) conditions, is the Hofmann elimination reaction. This reaction requires a specific geometric arrangement of a β-hydrogen atom relative to the positively charged nitrogen center. In the rigid, fused-ring structure of the 5-azoniaspiro[4.4]nonane cation, the C-H bonds adjacent to the nitrogen are held in a conformation that is unfavorable for the anti-periplanar transition state required for Hofmann elimination. This structural constraint significantly increases the activation energy for this degradation pathway, thereby enhancing the cathodic stability of the cation.

Furthermore, the compact and relatively symmetric nature of the spiro-cation contributes to its good solubility and high ionic mobility in non-aqueous solvents, which are desirable properties for high-performance electrolytes.[1][6]

Figure 2: Relationship between the structure of the 5-Azoniaspiro[4.4]nonane cation and its enhanced electrochemical stability.

Conclusion and Future Outlook

5-Azoniaspiro[4.4]nonane tetrafluoroborate stands out as a highly promising electrolyte salt for high-voltage electrochemical devices. Its inherent structural stability, a direct consequence of its spirocyclic design, leads to a wide electrochemical stability window in common non-aqueous solvents like propylene carbonate and acetonitrile. This makes it an excellent candidate for applications demanding high energy and power densities, such as advanced supercapacitors and batteries.

Further research could explore the electrochemical stability of ASN-BF4 in other emerging non-aqueous solvents and ionic liquids, as well as detailed investigations into the solid-electrolyte interphase (SEI) formation on various electrode materials in the presence of this electrolyte. A deeper understanding of these aspects will undoubtedly pave the way for the development of even more robust and higher-performance energy storage systems.

References

  • Chiba, K., Ueda, T., & Yamamoto, H. (2007). Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It. Electrochemistry, 75(8), 664-668. [Link][2][7]

  • Yamagata, A., et al. (2008). Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It. ECS Transactions, 16(23), 15-22. [Link][1]

  • Ruan, D., & Zuo, F. (2015). High Voltage Performance of Spiro-type Quaternary Ammonium Salt Based Electrolytes in Commercial Large Supercapacitors. Electrochemistry, 83(11), 997-1000. [Link][4]

  • Yu, X., Wang, J., Wang, C., & Shi, Z. (2015). A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents. Electrochimica Acta, 182, 1166-1172. [Link][3]

  • Shi, Z., Yu, X., Wang, J., et al. (2015). Excellent low temperature performance electrolyte of spiro-(1,1′)-bipyrrolidinium tetrafluoroborate by tunable mixtures solvents for electric double layer capacitor. Electrochimica Acta, 174, 215-221. [Link][3]

  • Zhang, W., Wang, J., Ruan, D., et al. (2017). Water-based synthesis of spiro-(1,1′)-bipyrrolidinium bis(fluorosulfonyl)imide electrolyte for high-voltage and low-temperature supercapacitor. Journal of Power Sources, 342, 263-270. [Link][3]

  • Liu, Y., et al. (2024). Intercalation Behavior of a Spiro-bipyrrolidinium Cation into a Graphite Electrode from Dimethyl/Propylene Carbonates. Langmuir. [Link][6][8]

  • Ruan, D., et al. (2018). A novel supercapacitor electrolyte of spiro-(1,1')-bipyrolidinium tetrafluoroborate in acetonitrile/dibutyl carbonate mixed solvents for ultra-low temperature applications. Electrochimica Acta, 260, 89-96. [Link][5]

  • Matsuoka, S., et al. (2025). Effect of SBPBF₄ addition in Acetonitrile- and Linear Carbonate-based Electrolytes: Improving Voltage Stability and Reducing Gas Evolution in Supercapacitors. Electrochimica Acta, 526, 146178. [Link][9][10]

  • Ruther, R. E. (n.d.). Stable Electrolyte for High Voltage Electrochemical Double-Layer Capacitors. OSTI.GOV. [Link][11]

  • PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane. Retrieved from [Link][12]

Sources

Exploratory

Physical and chemical properties of 5-Azoniaspiro[4.4]nonane tetrafluoroborate CAS 129211-47-8

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Azoniaspiro[4.4]nonane tetrafluoroborate (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Azoniaspiro[4.4]nonane tetrafluoroborate (CAS 129211-47-8), a quaternary ammonium salt with a unique spirocyclic architecture. This document delves into its structural features, physicochemical characteristics, and key applications, with a focus on its role as a high-performance electrolyte in energy storage devices. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the potential of this and related spirocyclic compounds.

Introduction: The Significance of the Spirocyclic Cation

5-Azoniaspiro[4.4]nonane tetrafluoroborate, also known as spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF4), is a unique quaternary ammonium salt distinguished by its spirocyclic cation.[1] This structural feature, where two rings share a single nitrogen atom, imparts a notable rigidity to the cation.[1] This rigidity is a key factor influencing the compound's physical and chemical behavior, contributing to its thermal stability and electrochemical properties. The tetrafluoroborate (BF₄⁻) anion is a well-established non-coordinating anion, which further enhances the overall stability of the salt.[1]

The primary interest in this compound stems from its application as an electrolyte in electric double-layer capacitors (EDLCs), commonly known as supercapacitors.[2] Its distinct ionic nature and stability make it a promising candidate for enhancing the performance and energy storage capacity of these devices.[2] Beyond energy storage, its properties suggest potential applications as an industrial solvent and a catalyst in specific chemical reactions.[2]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of 5-Azoniaspiro[4.4]nonane tetrafluoroborate is crucial for its effective application and handling. The key properties are summarized in the table below, followed by a more detailed discussion.

PropertyValueSource(s)
CAS Number 129211-47-8[2][3][4][5]
Molecular Formula C₈H₁₆BF₄N[6]
Molecular Weight 213.03 g/mol
Appearance White to almost white powder or crystals[7]
Melting Point 177-178 °C or 188.0-192.0 °C[2][8]
Solubility Soluble in water. Soluble in polar organic solvents like acetonitrile, propylene carbonate, and DMSO.[6][9]
Hygroscopicity Hygroscopic-

2.1. Structural and Molecular Data

The structural formula of 5-Azoniaspiro[4.4]nonane tetrafluoroborate is characterized by the central spirocyclic cation and the tetrafluoroborate anion.

Caption: Molecular structure of 5-Azoniaspiro[4.4]nonane tetrafluoroborate.

2.2. Solubility Profile

2.3. Spectroscopic Characterization

While specific, detailed spectroscopic data such as NMR and FT-IR spectra for 5-Azoniaspiro[4.4]nonane tetrafluoroborate are not widely published in readily accessible literature, some general expectations can be inferred from its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show signals corresponding to the methylene protons of the two pyrrolidinium rings. Due to the symmetry of the cation, a relatively simple spectrum with multiplets in the aliphatic region is anticipated.

    • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms in the pyrrolidinium rings. A reference on PubChem indicates the presence of a ¹³C NMR spectrum, though the data is not detailed.[10]

    • ¹⁹F NMR: The tetrafluoroborate anion would exhibit a characteristic singlet in the ¹⁹F NMR spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the alkyl groups in the cation. Strong absorptions associated with the B-F stretching of the tetrafluoroborate anion would also be prominent.

Chemical Properties and Reactivity

3.1. Stability

The spirocyclic structure of the cation contributes to the overall stability of the compound.[1] The rigid framework makes it less susceptible to degradation pathways that can affect other quaternary ammonium salts. The tetrafluoroborate anion is also known for its low reactivity and contributes to the salt's stability.[1] The compound is hygroscopic and should be stored in a dry environment.

3.2. Electrochemical Stability

A key property for its use in supercapacitors is its electrochemical stability window. Research on electrolytes containing spiro-(1,1')-bipyrrolidinium tetrafluoroborate in propylene carbonate has shown that it exhibits good electrochemical performance, suggesting a wide electrochemical stability window suitable for high-voltage applications.[2]

Applications in Research and Development

4.1. High-Performance Supercapacitor Electrolyte

The primary application of 5-Azoniaspiro[4.4]nonane tetrafluoroborate is as an electrolyte salt in electric double-layer capacitors.[2] Its advantages in this context include:

  • Good Ionic Conductivity: When dissolved in appropriate solvents, it forms an electrolyte with high ionic conductivity, which is essential for the rapid charge and discharge cycles of supercapacitors.[9]

  • Low Viscosity: Solutions of this salt in solvents like acetonitrile have been noted to have relatively low viscosity, which contributes to better ion mobility and performance, especially at low temperatures.[9]

  • Wide Operating Temperature Range: Its properties allow for the formulation of electrolytes that can operate effectively over a broad temperature range.[9]

Experimental Protocol: Preparation of a Supercapacitor Electrolyte

The following is a general protocol for the preparation of a 1.5 M solution of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in acetonitrile, a common electrolyte formulation for research purposes.

A Weigh 5-Azoniaspiro[4.4]nonane tetrafluoroborate in an inert atmosphere (e.g., glovebox). B Transfer the salt to a volumetric flask. A->B C Add anhydrous acetonitrile to the flask. B->C D Dissolve the salt completely using a magnetic stirrer. C->D E Add acetonitrile to the mark and mix thoroughly. D->E F Store the electrolyte solution in a sealed container under an inert atmosphere. E->F

Caption: Workflow for preparing a supercapacitor electrolyte.

4.2. Potential as an Industrial Solvent and Catalyst

The ionic nature and stability of 5-Azoniaspiro[4.4]nonane tetrafluoroborate suggest its potential use as an industrial solvent and a catalyst in certain chemical processes.[2] Its properties as an ionic liquid could be beneficial in various organic reactions, potentially acting as a phase-transfer catalyst or a reaction medium. However, specific applications in this area are less documented in the literature compared to its role in supercapacitors.

Safety and Handling

5-Azoniaspiro[4.4]nonane tetrafluoroborate is a chemical that requires careful handling in a laboratory setting.

5.1. Hazard Identification

Based on available safety data, this compound is classified as:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Hygroscopic Nature: Due to its hygroscopic nature, it should be handled and stored in a dry, inert atmosphere (e.g., in a glovebox or desiccator) to prevent moisture absorption.

  • In case of contact:

    • Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • Seek immediate medical attention in all cases of exposure.

Conclusion

5-Azoniaspiro[4.4]nonane tetrafluoroborate is a specialty chemical with a unique spirocyclic structure that imparts advantageous properties for specific applications. Its primary and most well-documented use is as a high-performance electrolyte in supercapacitors, where its ionic conductivity, low viscosity, and electrochemical stability contribute to enhanced energy storage capabilities. While its potential as an industrial solvent and catalyst is recognized, further research is needed to fully explore these applications. Proper safety and handling procedures are essential when working with this compound due to its hazardous nature. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and researchers in the field.

References

Sources

Foundational

An In-Depth Technical Guide to the Ion Transport Mechanisms of Spiro Quaternary Ammonium Salts in Supercapacitors

Executive Summary The relentless pursuit of higher energy and power densities in electrochemical double-layer capacitors (EDLCs), or supercapacitors, has shifted focus toward the rational design of electrolyte systems. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of higher energy and power densities in electrochemical double-layer capacitors (EDLCs), or supercapacitors, has shifted focus toward the rational design of electrolyte systems. Among these, electrolytes based on spiro quaternary ammonium salts, such as spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF4), have emerged as superior alternatives to conventional tetra-alkyl ammonium salts. Their unique spirocyclic architecture imparts a combination of high ionic conductivity, low viscosity, and a wide electrochemical stability window, which are critical for high-performance energy storage.[1][2][3] This guide provides a comprehensive analysis of the fundamental ion transport mechanisms of these salts within the porous carbon electrodes of supercapacitors. We will explore the interplay between the cation's molecular structure, ion-solvent and ion-electrode interactions, and the resulting electrochemical performance. This document is intended for researchers and scientists in energy storage and materials science, offering field-proven insights into the causality behind experimental observations and methodologies for characterizing these advanced electrolyte systems.

Introduction to Advanced Electrolytes for Supercapacitors

The Role of Electrolytes in Electric Double-Layer Capacitors (EDLCs)

EDLCs store energy by forming an electrical double-layer—a layer of ions from the electrolyte adsorbed onto the surface of a conductive electrode of opposite polarity.[4][5] This non-faradaic process allows for rapid charging and discharging and an exceptionally long cycle life compared to batteries.[6] The electrolyte is the source of mobile ions and is therefore a critical component that dictates the device's operating voltage, capacitance, and power output.[7] The capacitance is directly influenced by the contact area between the electrode and the electrolyte, making the accessibility of the electrode's porous structure to electrolyte ions a primary factor in performance.[8]

Limitations of Conventional Electrolytes

For decades, the industry standard for organic electrolytes has been tetraethylammonium tetrafluoroborate (TEA-BF4) dissolved in propylene carbonate (PC) or acetonitrile (AN). While effective, these electrolytes face limitations. The relatively large and flexible structure of the TEA+ cation can restrict its access to the smaller micropores within activated carbon electrodes, leading to an underutilization of the available surface area.[9] This "sieving effect" limits the achievable capacitance and rate capability.

Emergence of Spiro Quaternary Ammonium Salts: An Overview

Spiro quaternary ammonium salts represent a significant advancement in electrolyte technology. The defining feature of these cations is their spirocyclic structure, where two rings are joined by a central, charge-carrying nitrogen atom. This rigid, compact, and relatively small ionic size, as seen in salts like SBP-BF4, allows for more efficient packing at the electrode surface and better penetration into the carbon micropores.[1][9] Consequently, supercapacitors employing SBP-based electrolytes consistently demonstrate lower internal resistance, higher specific capacitance, and superior performance, especially at low temperatures and high discharge rates, when compared to their conventional counterparts.[2][9]

Molecular Architecture and Physicochemical Properties

The Spirocyclic Structure: A Design for Enhanced Performance

The unique molecular geometry of spiro-cations is central to their advantageous properties. The spiro-junction locks the two rings into a relatively fixed, non-planar conformation. This rigidity, contrasted with the flexible alkyl chains of TEA+, results in a smaller effective ionic radius. This structural constraint is a key design principle for improving electrolyte performance.

Caption: Molecular structure of the Spiro-(1,1')-bipyrrolidinium (SBP) cation.

Key Physicochemical Properties

The performance of an electrolyte is governed by a triad of properties: ionic conductivity, viscosity, and thermal stability. Spiro-salts often exhibit a superior balance of these characteristics. For instance, SBP-BF4 dissolved in propylene carbonate (PC) shows higher conductivity and lower viscosity over a wide temperature range compared to TEA-BF4/PC.[1] This is attributed to the higher ion dissociation and mobility facilitated by the compact cation structure.

Electrolyte Salt (in PC)Ionic Conductivity (mS/cm)Viscosity (mPa·s)Cation Size (Effective)Reference
SBP-BF4 HighLowSmaller[1][9]
TEA-BF4 ModerateModerateLarger[1][2]
TEMA-BF4 HighLowSmaller than TEA[1][2]

Note: TEMA = Triethylmethylammonium. This table provides a qualitative comparison based on literature findings. Absolute values are dependent on concentration and temperature.

Core Ion Transport Mechanisms in Porous Electrodes

The process of charging and discharging a supercapacitor is a dynamic one, involving the movement of ions from the bulk electrolyte into the confined space of porous electrodes.[10] This transport is not a simple flow but a complex interplay of diffusion, migration, desolvation, and interfacial interactions.

The Electric Double-Layer (EDL) in the Context of Spiro-Cations

When a voltage is applied, an EDL is formed by the accumulation of counter-ions (ions with a charge opposite to the electrode) at the electrode surface to balance the charge.[4] The compact nature of spiro-cations like SBP+ allows for a denser packing of ions within this layer. This can lead to a higher capacitance, as the distance between the "plates" of the capacitor (the electrode surface and the layer of adsorbed ions) is minimized.[11]

Desolvation and Pore Accessibility: The "Sieving" Effect

In the bulk electrolyte, ions are surrounded by a shell of solvent molecules (solvation shell). For an ion to enter a pore that is smaller than its solvated diameter, it must shed some or all of these solvent molecules. This desolvation process requires energy and can be a rate-limiting step.

The smaller unsolvated size of spiro-cations gives them a distinct advantage. They can access a larger fraction of the electrode's microporous network, including pores that are inaccessible to larger, solvated ions like TEA+.[9] This enhanced pore accessibility leads to a greater effective surface area for charge storage and thus higher capacitance.[8]

Caption: Ion desolvation and entry into a carbon micropore.

Transport Dynamics: Diffusion vs. Migration

Ion transport within the electrode is governed by two primary forces:

  • Diffusion: Movement of ions due to a concentration gradient.

  • Migration: Movement of ions under the influence of an electric field.

In the narrow, tortuous paths of a porous carbon electrode, ion movement is significantly hindered compared to the bulk electrolyte. Studies using techniques like in-situ pulsed field gradient (PFG) NMR have shown that confinement can decrease the effective self-diffusion coefficients of ions by over two orders of magnitude.[10] The lower viscosity of spiro-salt electrolytes helps to mitigate these transport limitations, facilitating faster ion movement and supporting higher power densities.[1]

Experimental Methodologies for Characterizing Ion Transport

A multi-faceted approach is required to fully characterize the performance and transport mechanisms of a new electrolyte system. Electrochemical techniques are the cornerstone of this evaluation.

Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a powerful, non-destructive technique used to probe the resistive and capacitive properties of an electrochemical system as a function of frequency. By applying a small sinusoidal AC voltage and measuring the resulting current, one can deconstruct the various processes occurring within the supercapacitor, from bulk electrolyte resistance to charge transfer and ion diffusion.

  • Cell Assembly: Assemble a two-electrode symmetric coin cell with activated carbon electrodes, a separator, and the spiro-salt electrolyte in an inert atmosphere (e.g., an argon-filled glovebox).

  • Equilibration: Allow the cell to rest for several hours to ensure complete wetting of the electrodes and to reach a stable open-circuit potential (OCP). This step is critical for measurement validity.

  • Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • Parameter Setup: Set the AC voltage amplitude (typically 5-10 mV to maintain system linearity). Define the frequency range, usually sweeping from high frequency (e.g., 100 kHz) to low frequency (e.g., 10 mHz).

  • Measurement: Initiate the EIS scan at the cell's OCP.

  • Data Analysis: Plot the resulting data on a Nyquist plot (imaginary impedance vs. real impedance) for analysis.

Data Interpretation:

  • High-Frequency Intercept: The point where the plot intersects the real axis corresponds to the equivalent series resistance (ESR), which includes the bulk electrolyte resistance, contact resistance, and electrode resistance.

  • Semicircle (45° region): In the mid-frequency range, a depressed semicircle or a 45-degree line (Warburg impedance) indicates resistance and capacitance associated with ion transport within the porous electrode structure.

  • Low-Frequency Spike: At very low frequencies, a near-vertical line represents the capacitive behavior of the device. A more vertical line indicates more ideal capacitive behavior.

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Exploratory

In-depth Technical Guide: Thermal Stability Limits of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Electrolytes

Aimed at Researchers, Scientists, and Drug Development Professionals Foreword The advancement of electrochemical energy storage and specialized chemical synthesis hinges on the development of robust and reliable electrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword

The advancement of electrochemical energy storage and specialized chemical synthesis hinges on the development of robust and reliable electrolytes. Among the vast landscape of ionic liquids (ILs), 5-Azoniaspiro[4.4]nonane tetrafluoroborate, also known as spiro-(1,1')-bipyrrolidinium tetrafluoroborate ([SBP][BF4]), has emerged as a compound of significant interest. Its unique spirocyclic cation structure imparts desirable properties such as high conductivity and a wide electrochemical window, making it a prime candidate for applications in electric double-layer capacitors (EDLCs) and other electrochemical devices.[1] However, the operational limits of any electrolyte are fundamentally dictated by its thermal stability. This guide provides a detailed technical examination of the thermal stability of [SBP][BF4], synthesizing data from the literature with practical, field-proven insights to aid researchers in its application and development.

The Core Compound: Structure and Significance

5-Azoniaspiro[4.4]nonane tetrafluoroborate is an ionic liquid featuring a spiro-type quaternary ammonium cation and a tetrafluoroborate anion. The cation's structure, consisting of two five-membered pyrrolidinium rings joined by a shared nitrogen atom, offers a unique combination of rigidity and electrochemical stability.[1] This structural feature is a key contributor to its performance in various solvents, particularly propylene carbonate (PC), where it has demonstrated superior performance compared to standard electrolytes like tetraethylammonium tetrafluoroborate (TEA-BF4).[1] The tetrafluoroborate anion is widely used in ionic liquids due to its electrochemical stability and commercial availability. The synergy between this specific cation and anion defines the electrolyte's overall physicochemical properties, including its melting point, viscosity, conductivity, and critically, its thermal stability.

Defining Thermal Boundaries: Decomposition Characteristics

The thermal stability of an electrolyte is a critical parameter that determines its safe operating temperature range. The primary method for assessing this is thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.

Key Thermal Data

The decomposition of 5-Azoniaspiro[4.4]nonane tetrafluoroborate is characterized by an onset temperature (Tonset), where significant mass loss begins.

ParameterValue RangeConditions
Melting Point 188-192 °CStandard atmospheric pressure
Decomposition Temperature (Td) > 300 °C[2]Under inert atmosphere (N2)

Note: The precise decomposition temperature can be influenced by factors such as sample purity and the heating rate used during thermal analysis. Ionic liquids, in general, tend to decompose at high temperatures rather than evaporate due to their negligible vapor pressure.[3]

Factors Influencing Thermal Stability

The inherent thermal stability of [SBP][BF4] can be compromised by several external and internal factors:

  • Purity: The presence of impurities, particularly water and halide ions, is known to negatively affect the thermal stability of ionic liquids.[3][4] These impurities can initiate or catalyze degradation reactions at lower temperatures.

  • Atmosphere: The surrounding atmosphere plays a crucial role. The presence of oxygen can introduce oxidative degradation pathways, while moisture can lead to hydrolysis of the tetrafluoroborate anion.

  • Interaction with Other Components: In a formulated electrolyte or an electrochemical device, interactions with solvents, additives, and electrode materials at elevated temperatures can accelerate decomposition.

Experimental Protocols for Thermal Stability Assessment

To ensure reliable and comparable data, standardized experimental protocols are essential. The following outlines the core methodologies for evaluating the thermal properties of [SBP][BF4].

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and degradation profile of [SBP][BF4].

Methodology:

  • Sample Preparation: A pristine, dry sample of [SBP][BF4] is crucial. The sample should be dried under vacuum to eliminate any absorbed water or volatile impurities.

  • Instrument Setup: A calibrated TGA instrument is used with an inert sample pan (e.g., alumina or platinum).

  • Experimental Parameters:

    • Sample Mass: Typically 5-10 mg.

    • Atmosphere: High-purity nitrogen or argon with a consistent flow rate.

    • Temperature Program: A linear heating ramp, commonly 10 °C/min, is applied from ambient temperature to a point well beyond the expected decomposition, for instance, up to 600 °C.

  • Data Analysis: The resulting data of mass versus temperature is plotted. The onset of decomposition is determined by analyzing the mass loss curve, often using the tangent method.

Experimental Workflow Diagram:

TGA_Protocol cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Interpretation P1 Pristine [SBP][BF4] P2 Vacuum Drying P1->P2 Remove moisture A2 Load Sample P2->A2 A1 Instrument Calibration A1->A2 A3 Inert Atmosphere (N2) A2->A3 A4 Temperature Ramp (e.g., 10°C/min) A3->A4 D1 Plot Mass Loss vs. Temperature A4->D1 D2 Determine Onset Decomposition Temperature D1->D2

Caption: A standardized workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to detect exothermic decomposition events.

Methodology:

  • Sample Preparation: A high-purity, dry sample is hermetically sealed in an aluminum pan to prevent any mass loss due to sublimation before decomposition.

  • Instrument Setup: A calibrated DSC instrument is used with a reference pan.

  • Experimental Parameters:

    • Sample Mass: Typically 2-5 mg.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

    • Temperature Program: A controlled heating rate (e.g., 5-10 °C/min) is applied across a temperature range that encompasses the melting point and extends to the decomposition region.

  • Data Analysis: The heat flow is plotted against temperature. Endothermic peaks indicate phase transitions like melting, while sharp exothermic peaks can signify decomposition.

Experimental Workflow Diagram:

DSC_Protocol cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Interpretation P1 Pristine [SBP][BF4] P2 Hermetic Sealing P1->P2 Prevent volatilization A2 Load Sample and Reference P2->A2 A1 Instrument Calibration A1->A2 A3 Inert Atmosphere (N2) A2->A3 A4 Temperature Ramp A3->A4 D1 Plot Heat Flow vs. Temperature A4->D1 D2 Identify Melting Point (Endotherm) D1->D2 D3 Identify Decomposition (Exotherm) D1->D3

Caption: A standardized workflow for Differential Scanning Calorimetry.

Understanding Degradation: Potential Mechanisms

The thermal decomposition of ionic liquids is a complex process. For quaternary ammonium salts, decomposition can proceed through mechanisms such as Hofmann elimination or retro-quaternization.[3] The stability of the cation is a significant factor, with quaternary amines generally showing higher stability than primary, secondary, or tertiary amines.[3]

The tetrafluoroborate anion can also contribute to degradation pathways. While generally stable, under certain conditions, particularly in the presence of protic impurities, it can undergo hydrolysis to generate hydrofluoric acid (HF), which is highly corrosive and can trigger further decomposition of both the cation and other electrolyte components.

Logical Relationship of Degradation Factors:

Degradation_Factors cluster_triggers Initiating Factors cluster_mechanisms Degradation Mechanisms cluster_products Degradation Products Heat High Temperature Cation_Decomp Cation Decomposition (e.g., Hofmann Elimination) Heat->Cation_Decomp Anion_Decomp Anion Hydrolysis Heat->Anion_Decomp Impurities Water, Halides Impurities->Anion_Decomp catalyzes Volatiles Volatile Organic Compounds Cation_Decomp->Volatiles Acids Corrosive Species (e.g., HF) Anion_Decomp->Acids

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate in Propylene Carbonate

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Azoniaspiro[4.4]nonane tetrafluoroborate, a unique spirocyclic quaternary ammonium salt, in propylene carbonate, a versatile p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Azoniaspiro[4.4]nonane tetrafluoroborate, a unique spirocyclic quaternary ammonium salt, in propylene carbonate, a versatile polar aprotic solvent. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the formulation and application of ionic liquids in non-aqueous systems.

Introduction: The Convergence of a Unique Solute and a Powerful Solvent

In the realm of advanced materials and pharmaceutical formulations, the precise interplay between a solute and a solvent is paramount. 5-Azoniaspiro[4.4]nonane tetrafluoroborate is a quaternary ammonium salt distinguished by its rigid spirocyclic structure, which imparts notable chemical and thermal stability.[1][2] This compound is finding increasing application as an electrolyte in energy storage devices like supercapacitors and as a specialized industrial solvent and catalyst.[3]

Propylene carbonate (PC), a cyclic carbonate ester, is a highly polar, aprotic solvent with a high boiling point and low vapor pressure.[4][5] Its favorable environmental profile, being biodegradable and non-toxic, makes it an attractive alternative to more traditional, hazardous solvents.[4][6] The combination of these two components presents significant opportunities in various applications, including as electrolytes and in novel drug delivery systems. Understanding the solubility of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in propylene carbonate is a critical first step in harnessing their synergistic potential.

This guide will delve into the theoretical underpinnings of this solubility, provide a detailed experimental protocol for its determination, and discuss the implications of the solubility profile for practical applications.

Physicochemical Properties: A Tale of Two Molecules

The solubility of a compound is governed by the physicochemical properties of both the solute and the solvent. A summary of the key properties of 5-Azoniaspiro[4.4]nonane tetrafluoroborate and propylene carbonate is presented below.

5-Azoniaspiro[4.4]nonane Tetrafluoroborate: The Spirocyclic Salt
PropertyValueReference
Molecular Formula C₈H₁₆BF₄N[7]
Molecular Weight 213.03 g/mol [7]
Appearance White to almost white powder/crystal[7][8]
Melting Point 190 °C[7]
Ionic Nature Quaternary ammonium salt[1]
Key Structural Feature Spirocyclic cation[1]
Purity Available in >98.0% and 99% purity[3][9]
Hygroscopic Nature Hygroscopic[7]

The ionic nature of 5-Azoniaspiro[4.4]nonane tetrafluoroborate, with its positively charged nitrogen center and the tetrafluoroborate counter-anion, indicates that it will be most soluble in polar solvents.[1] The spirocyclic structure contributes to its rigidity and stability.[1]

Propylene Carbonate: The Polar Aprotic Solvent
PropertyValueReference
Molecular Formula C₄H₆O₃[4]
Molecular Weight 102.09 g/mol [10]
Appearance Colorless, odorless liquid[5]
Boiling Point 242 °C[5]
Freezing Point -48.8 °C[5]
Density 1.205 g/cm³[5]
Dielectric Constant 64.9[5]
Dipole Moment 4.9 D[5]
Solvent Type Polar, aprotic[5][6]

Propylene carbonate's high dielectric constant and large dipole moment make it an excellent solvent for dissolving ionic compounds.[5] As an aprotic solvent, it does not have a hydrogen atom directly bonded to an electronegative atom, which influences its solvation properties.

Theoretical Considerations for Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. Given that 5-Azoniaspiro[4.4]nonane tetrafluoroborate is an ionic salt and propylene carbonate is a highly polar solvent, a significant degree of solubility is anticipated. The dissolution process involves the dissociation of the ionic lattice of the salt and the subsequent solvation of the resulting 5-azoniaspiro[4.4]nonane cation and tetrafluoroborate anion by the propylene carbonate molecules. The high polarity of propylene carbonate can effectively shield the charged ions from each other, promoting dissolution.[5]

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in propylene carbonate, a robust and reproducible experimental methodology is essential. The following protocol is designed to provide accurate and reliable solubility data.

Materials and Equipment
  • Solute: 5-Azoniaspiro[4.4]nonane tetrafluoroborate (purity >98%)[9]

  • Solvent: Propylene carbonate (anhydrous grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature prep3->equil1 equil2 Allow to equilibrate (e.g., 24-48h) equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Collect supernatant sep1->sep2 anal1 Filter supernatant sep2->anal1 anal2 Dilute aliquot anal1->anal2 anal3 Analyze by HPLC/UV-Vis anal2->anal3 anal4 Calculate concentration anal3->anal4

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Azoniaspiro[4.4]nonane tetrafluoroborate into several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • To each vial, add a precise volume of propylene carbonate.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a stirrer with a controlled temperature bath.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The exact time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid. This step is critical for separating the saturated solution from the solid phase.[11]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered aliquot with a known volume of propylene carbonate to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of 5-Azoniaspiro[4.4]nonane tetrafluoroborate. A calibration curve prepared with known concentrations of the salt in propylene carbonate will be necessary for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the concentration of the salt in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or molarity (mol/L).

    • Repeat the experiment at different temperatures to construct a solubility profile as a function of temperature.

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: The presence of undissolved solute at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium Study: Performing preliminary experiments to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours) will validate the chosen equilibration time.

  • Reproducibility: Conducting the experiment in triplicate or higher at each temperature point will allow for the assessment of the method's precision.

Data Presentation and Interpretation

While specific experimental data is not available in the public domain at the time of writing, the expected outcome would be a table and corresponding graph illustrating the solubility of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in propylene carbonate at various temperatures.

Hypothetical Solubility Data
Temperature (°C)Solubility (g/L)Solubility (mol/L)
25[Experimental Value 1][Calculated Value 1]
40[Experimental Value 2][Calculated Value 2]
60[Experimental Value 3][Calculated Value 3]
Interpretation of the Solubility Profile

Generally, the solubility of ionic compounds in polar solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. An increase in temperature would therefore shift the equilibrium towards greater dissolution. The experimentally determined solubility profile will be crucial for formulation development, allowing for the preparation of solutions with specific concentrations and predicting the potential for precipitation upon cooling.

Applications and Implications for Research and Development

A well-characterized solubility profile of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in propylene carbonate is invaluable for several applications:

  • Electrolyte Formulations: In the development of high-performance supercapacitors and batteries, the concentration of the electrolyte directly impacts the ionic conductivity and overall device performance.[3] Knowing the solubility limit is essential for formulating stable and efficient electrolytes.

  • Drug Delivery Systems: Propylene carbonate is used in some pharmaceutical formulations.[12] For poorly water-soluble drugs, non-aqueous formulations can be a viable delivery strategy. Understanding the solubility of active pharmaceutical ingredients and excipients in solvents like propylene carbonate is a prerequisite for developing such systems.

  • Chemical Synthesis: As a stable ionic liquid, 5-Azoniaspiro[4.4]nonane tetrafluoroborate can be used as a catalyst or reaction medium in organic synthesis.[1] Its solubility in propylene carbonate will determine the feasibility and conditions for its use in such applications.

Conclusion

References
  • LSU. (2021, January 25). Propylene Carbonate Solvent Properties.
  • SMC Global. (2025, April 1). Propylene Carbonate: A Versatile Solvent Driving Innovation Across Industries.
  • Wikipedia. (n.d.). Propylene carbonate.
  • ChemicalBook. (n.d.). Properties, preparation, and benefits of Propylene Carbonate.
  • PENPET. (n.d.). Propylene Carbonate – Solvent, Plasticizer & Cosmetic Additive.
  • Lab Pro Inc. (n.d.). 5-Azoniaspiro[4.4]nonane Tetrafluoroborate, 5G - A3103-5G.
  • Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. PMC - NIH.
  • Prudour Pvt. Ltd. (2026, February 1). 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Report 2026: Growth Driven by Government Incentives and Partnerships.
  • CymitQuimica. (n.d.). CAS 129211-47-8: 5-Azoniaspiro[4.4]nonane, tetrafluorobora….
  • AA Blocks. (n.d.). 129211-47-8 | MFCD30471511 | 5-Azoniaspiro[4.4]nonane Tetrafluoroborate.
  • Sigma-Aldrich. (n.d.). 5-Azoniaspiro[4.4]nonane tetrafluoroborate | 129211-47-8.
  • Li, H., et al. (2019). Solubility Parameter of Ionic Liquids: A Comparative Study of Inverse Gas Chromatography and Hansen Solubility Sphere. ACS Sustainable Chemistry & Engineering.
  • Ficke, L. E. (n.d.).
  • ResearchGate. (n.d.). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes | Request PDF.
  • Jannasch, P., et al. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Journal of the American Chemical Society.
  • Krossing, I., & Slattery, J. M. (n.d.).
  • Jannasch, P., et al. (2017). N‑Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Journal of the American Chemical Society.
  • Wang, J., et al. (n.d.). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. RSC Publishing.
  • ResearchGate. (2014, January 9). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?.
  • ARKAT USA. (n.d.). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Azoniaspiro[4.4]nonane Tetrafluoroborate | 129211-47-8.
  • HUAJING INDUSTRIAL LIMITED. (n.d.). 5-Azoniaspiro[4.4]nonane;tetrafluoroborate.
  • Apollo Scientific. (n.d.). 129211-47-8 Cas No. | 5-Azoniaspiro[4.4]Nonane Tetrafluoroborate.
  • Fisher Scientific. (n.d.). 5-Azoniaspiro[4.4]nonane Tetrafluoroborate 98.0+%, TCI America 1 g | Buy Online.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). Propylene Carbonate. In Handbook of Pharmaceutical Excipients.
  • Borun New Material. (n.d.). 5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate Spiro | Borun New Material - ChemBorun.
  • Cheméo. (n.d.). Chemical Properties of Propylene Carbonate (CAS 108-32-7).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 1M 5-Azoniaspiro[4.4]nonane Tetrafluoroborate in Acetonitrile for EDLCs

Introduction: The Critical Role of Electrolyte Purity in High-Performance Energy Storage Electrochemical Double-Layer Capacitors (EDLCs), or supercapacitors, represent a pivotal technology in energy storage, bridging the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Electrolyte Purity in High-Performance Energy Storage

Electrochemical Double-Layer Capacitors (EDLCs), or supercapacitors, represent a pivotal technology in energy storage, bridging the gap between traditional capacitors and batteries. Their high power density, rapid charge-discharge cycles, and long operational lifetimes are fundamentally governed by the properties of their constituent materials, with the electrolyte being a critical component. The electrolyte, an ionically conductive medium, is the lifeblood of the EDLC, facilitating the formation of the electrochemical double layer at the electrode-electrolyte interface where charge is stored.

5-Azoniaspiro[4.4]nonane tetrafluoroborate, also known as Spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF4), has emerged as a promising electrolyte salt for high-performance EDLCs.[1][2] Its spirocyclic cationic structure contributes to a unique combination of high ionic conductivity, good solubility in organic solvents, and a wide electrochemical stability window.[1][3] When dissolved in acetonitrile (AN), a common aprotic solvent with low viscosity and a high dielectric constant, it forms a highly conductive electrolyte.[3]

The performance of an EDLC is exquisitely sensitive to the purity of the electrolyte. Trace impurities, particularly water and protic species, can significantly narrow the electrochemical window, leading to parasitic reactions, gas generation, and a rapid decline in performance and cycle life.[4][5] Therefore, the meticulous preparation of the electrolyte is not merely a preliminary step but a cornerstone of reliable and reproducible EDLC research and development.

These application notes provide a comprehensive, field-proven protocol for the preparation of a high-purity 1M solution of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in acetonitrile. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the critical parameters governing electrolyte quality.

Physicochemical Properties and Key Data

A thorough understanding of the properties of the salt and solvent is paramount for accurate and safe preparation.

Property5-Azoniaspiro[4.4]nonane TetrafluoroborateAcetonitrile
Synonyms Spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF4)ACN, Methyl Cyanide
CAS Number 129211-47-875-05-8
Molecular Formula C₈H₁₆BF₄NC₂H₃N
Molecular Weight 213.03 g/mol 41.05 g/mol
Appearance White crystalline solidColorless liquid
Key Characteristics HygroscopicVolatile, flammable, polar aprotic solvent

Experimental Workflow Overview

The preparation of a high-purity electrolyte is a multi-step process that requires careful attention to detail to minimize contamination. The following diagram illustrates the logical flow of the protocol.

G cluster_0 Solvent Purification cluster_1 Salt Preparation cluster_2 Electrolyte Formulation cluster_3 Quality Control A Initial Drying of Acetonitrile (Activated Molecular Sieves) B Distillation of Acetonitrile (over Calcium Hydride) A->B Removal of bulk water D Dissolution in an Inert Atmosphere (Glovebox) B->D C Drying of 5-Azoniaspiro[4.4]nonane tetrafluoroborate (Vacuum Oven) E Calculation and Weighing C->E F Mixing and Homogenization D->F E->D G Water Content Analysis (Karl Fischer Titration) F->G H Ionic Conductivity Measurement G->H I Electrochemical Window Determination (Cyclic Voltammetry) H->I J Final Electrolyte Solution I->J Store in a sealed container in a dry, inert atmosphere

Caption: Workflow for the preparation and quality control of 1M 5-Azoniaspiro[4.4]nonane tetrafluoroborate in acetonitrile.

Detailed Experimental Protocol

This protocol is designed to yield a high-purity electrolyte solution suitable for demanding electrochemical applications. All operations should be conducted in a well-ventilated fume hood, and the final electrolyte preparation should be performed in an inert atmosphere (e.g., an argon-filled glovebox).

PART 1: Purification of Acetonitrile

Rationale: Commercially available HPLC-grade acetonitrile, while of high purity, often contains unacceptable levels of water and other electrochemically active impurities for EDLC applications.[4][5] A multi-step purification process involving drying and distillation is crucial to achieve a wide electrochemical window.[4][5]

Materials and Equipment:

  • HPLC-grade acetonitrile

  • Activated 3Å molecular sieves

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Schlenk flasks

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Initial Drying:

    • Place a generous amount of activated 3Å molecular sieves in a clean, dry Schlenk flask. The amount of molecular sieves should be approximately 10% of the volume of the acetonitrile to be dried.

    • Add the HPLC-grade acetonitrile to the flask under a counterflow of inert gas.

    • Seal the flask and allow the acetonitrile to stand over the molecular sieves for at least 24 hours with occasional swirling. This step removes the bulk of the water.[4]

  • Distillation from Calcium Hydride:

    • CAUTION: Calcium hydride reacts vigorously with water to produce flammable hydrogen gas. Ensure all glassware is scrupulously dry.

    • Set up a distillation apparatus in a fume hood. All glassware should be oven-dried and assembled while hot under a stream of inert gas.

    • Transfer the pre-dried acetonitrile to the distillation flask containing a small amount of calcium hydride (approximately 5-10 g per liter of acetonitrile).

    • Reflux the acetonitrile over calcium hydride for at least 4 hours under a positive pressure of inert gas. This step removes residual water and other protic impurities.[4]

    • Distill the acetonitrile, collecting the fraction that boils at a constant temperature (boiling point of acetonitrile: 81-82 °C). Discard the first and last 10% of the distillate to avoid collecting any low-boiling or high-boiling impurities.

    • Collect the purified acetonitrile in a dry Schlenk flask under an inert atmosphere. The purified solvent should be used immediately or stored over freshly activated molecular sieves in a tightly sealed container inside a glovebox.

PART 2: Drying of 5-Azoniaspiro[4.4]nonane tetrafluoroborate

Rationale: 5-Azoniaspiro[4.4]nonane tetrafluoroborate is hygroscopic and will readily absorb atmospheric moisture.[6] Any adsorbed water will be introduced into the electrolyte, compromising its performance. Therefore, rigorous drying of the salt is a mandatory step.

Materials and Equipment:

  • 5-Azoniaspiro[4.4]nonane tetrafluoroborate (as-received)

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-tight container

  • Desiccator

Procedure:

  • Place the required amount of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in a clean, dry Schlenk flask or a watch glass.

  • Place the container in a vacuum oven.

  • Dry the salt under dynamic vacuum at a temperature between 80 °C and 100 °C for at least 24 hours. The temperature should be kept below the melting point of the salt to avoid decomposition.

  • After drying, allow the oven to cool to room temperature under vacuum before transferring the container to a desiccator or directly into an argon-filled glovebox.

  • The dried salt should be used immediately for electrolyte preparation.

PART 3: Preparation of the 1M Electrolyte Solution

Rationale: The final preparation of the electrolyte solution must be performed in an inert and dry environment, such as an argon-filled glovebox, to prevent contamination from atmospheric moisture and oxygen.

Materials and Equipment:

  • Purified, dry acetonitrile

  • Dried 5-Azoniaspiro[4.4]nonane tetrafluoroborate

  • Argon-filled glovebox with low water and oxygen levels (<1 ppm)

  • Analytical balance (inside the glovebox)

  • Volumetric flask (calibrated and dried)

  • Magnetic stirrer and stir bar

  • Sterile, amber glass storage bottle

Procedure:

  • Transfer all necessary materials and equipment into the glovebox.

  • Calculation: To prepare a 1M solution, you will need to dissolve 213.03 g of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in 1 liter of acetonitrile. Adjust the amounts based on the desired final volume.

  • Accurately weigh the required amount of the dried 5-Azoniaspiro[4.4]nonane tetrafluoroborate using the analytical balance inside the glovebox.

  • Transfer the weighed salt into the volumetric flask.

  • Add a portion of the purified acetonitrile to the volumetric flask, approximately half of the final volume.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir the solution until the salt is completely dissolved. The dissolution process may be slightly endothermic.

  • Once the salt is fully dissolved, carefully add more acetonitrile to the volumetric flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the final 1M electrolyte solution to a sterile, amber glass storage bottle. Amber glass is recommended to protect the electrolyte from light, which can catalyze degradation reactions.

  • Seal the bottle tightly and label it clearly with the contents, concentration, and date of preparation.

  • Store the electrolyte solution inside the glovebox.

PART 4: Quality Control of the Final Electrolyte

Rationale: Verification of the electrolyte's properties is a crucial final step to ensure its suitability for use in high-performance EDLCs.

Recommended Quality Control Tests:

  • Water Content Analysis:

    • Method: Karl Fischer Titration is the gold standard for determining trace amounts of water in non-aqueous solutions.[7]

    • Procedure: Follow the instrument manufacturer's instructions for Karl Fischer titration.

    • Acceptance Criteria: For high-performance EDLCs, the water content of the final electrolyte should be below 20 ppm.

  • Ionic Conductivity Measurement:

    • Method: Use a calibrated conductivity meter with a probe suitable for organic solvents.

    • Procedure: Measure the conductivity of the electrolyte at a controlled temperature (e.g., 25 °C).

    • Expected Value: The ionic conductivity of a 1M solution of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in acetonitrile is expected to be in the range of 50-60 mS/cm at 25 °C.[8]

  • Electrochemical Window Determination:

    • Method: Cyclic Voltammetry (CV) is used to determine the potential range over which the electrolyte remains stable.[9][10]

    • Procedure:

      • Assemble a three-electrode cell inside the glovebox using a glassy carbon working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/Ag+).

      • Fill the cell with the prepared electrolyte.

      • Perform a cyclic voltammogram at a slow scan rate (e.g., 10 mV/s) over a wide potential range.

      • The electrochemical window is defined as the potential range where no significant Faradaic current (due to electrolyte decomposition) is observed.

    • Expected Outcome: A well-prepared 1M solution of 5-Azoniaspiro[4.4]nonane tetrafluoroborate in acetonitrile should exhibit a wide electrochemical window, typically exceeding 4.0 V.

Safety and Handling Precautions

5-Azoniaspiro[4.4]nonane Tetrafluoroborate:

  • Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[11] May emit corrosive fumes upon decomposition.

  • Handling: Avoid all personal contact, including inhalation.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

Acetonitrile:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[13][14]

  • Handling: Keep away from heat, sparks, and open flames.[13][14] Use in a well-ventilated area, preferably a fume hood. Ground and bond containers when transferring to prevent static discharge.[14] Wear appropriate PPE.

General Precautions:

  • Always consult the Safety Data Sheet (SDS) for both the salt and the solvent before starting any work.[6]

  • Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) readily available.

  • In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

The preparation of a high-purity 1M 5-Azoniaspiro[4.4]nonane tetrafluoroborate in acetonitrile electrolyte is a meticulous process that demands careful attention to the purification of the solvent, drying of the salt, and handling in an inert atmosphere. By following the detailed protocols and understanding the rationale behind each step, researchers can consistently produce high-quality electrolytes, which is a fundamental prerequisite for the development and characterization of high-performance Electrochemical Double-Layer Capacitors. The self-validating nature of the integrated quality control steps ensures the reliability and reproducibility of subsequent electrochemical measurements.

References

  • Ávila-Gutiérrez, M., Gutierrez-Portocarrero, S., Corono-Elizarrarás, L., & Alpuche Aviles, M. A. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4). [Link]

  • Himes, B. W., & Greenough, R. C. (1995). U.S. Patent No. 5,426,208. Washington, DC: U.S.
  • Ávila-Gutiérrez, M., Gutierrez-Portocarrero, S., Corono-Elizarrarás, L., & Alpuche Aviles, M. A. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4). [Link]

  • Abe, T., & Fukutsuka, T. (2018). U.S. Patent No. 10,038,181. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Fortier, G. A., & Olver, J. W. (1964). Simplified Purification of Acetonitrile for Electroanalytical Applications. Analytical Chemistry, 36(8), 1662-1663. [Link]

  • Fortier, G. A., & Olver, J. W. (1964). Simplified Purification of Acetonitrile for Electroanalytical Applications. Analytical Chemistry, 36(8), 1662-1663. [Link]

  • Vovchynskyi, I. S., Kolesnik, Y. V., Filatov, Y. I., & Kalugin, O. N. (2014). Transport properties and ion aggregation of SBPBF4 in acetonitrile solutions: experiment vs. molecular modelling. Ukrainian Journal of Physics, 59(10), 987-995. [Link]

  • Yu, X., Ruan, D., Wu, C., Shi, Z., Wang, J., & Zheng, J. (2014). A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents. Journal of Power Sources, 265, 309-315. [Link]

  • TutorChase. (n.d.). What techniques are used to dry salts in the lab?. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]

  • Watson International Ltd. (n.d.). SBPBF4+ACN CAS 129211-47-8. [Link]

  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. [Link]

  • LabX.com. (2025). Quality Control of Electrolytes and Coolants: Using Refractometers in Battery and Fuel Cell Labs. [Link]

  • Meier, H. (1976). U.S. Patent No. 3,972,128. Washington, DC: U.S.
  • Separation Science. (2025). Battery Quality Control: Analytical Techniques and Considerations. [Link]

  • Naoi, K., et al. (2003). Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It. Journal of The Electrochemical Society of Japan, 71(12), 1033-1037. [Link]

  • Thompson, Z. J., et al. (2021). Probing redox properties of extreme concentrations relevant for non-aqueous redox-flow batteries. Journal of Electroanalytical Chemistry, 896, 115509. [Link]

  • Johnson, D. W., & Lober, C. C. (2009). Quality-control analytical methods: testing of electrolytes solutions. Journal of parenteral and enteral nutrition, 33(1), 110-113. [Link]

  • Yu, X., Ruan, D., Wu, C., Shi, Z., Wang, J., & Zheng, J. (2014). Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors. Journal of Power Sources, 265, 309-315. [Link]

  • Agilent. (n.d.). Quality Control of Lithium-Ion Battery Electrolytes and Solvents by UV-Vis Spectroscopy. [Link]

  • Cheng, H., et al. (2020). A novel supercapacitor electrolyte of spiro-(1,1')-bipyrolidinium tetrafluoroborate in acetonitrile/dibutyl carbonate mixed solvents for ultra-low temperature applications. Journal of Power Sources, 450, 227658. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (2024). Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors. [Link]

  • Cao, X., et al. (2023). Important factors for the reliable and reproducible preparation of non-aqueous electrolyte solutions for lithium batteries. Communications Materials, 4(1), 1-8. [Link]

  • Ruther, R. E., et al. (2015). Stable Electrolyte for High Voltage Electrochemical Double-Layer Capacitors. Oak Ridge National Laboratory (ORNL), Oak Ridge, TN (United States). [Link]

  • Paul, S., & Karan, S. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 44(1), 1-8. [Link]

  • University of Southampton. (n.d.). Acetonitrile-free organic electrolyte for textile supercapacitor applications. [Link]

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Application

Application Notes and Protocols: Fabrication of High-Performance Supercapacitors using 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Electrolyte

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers and scientists on the use of 5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) as a high-performa...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers and scientists on the use of 5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) as a high-performance electrolyte in the fabrication and testing of electric double-layer capacitors (EDLCs), commonly known as supercapacitors. These protocols detail best practices from electrode preparation and coin cell assembly to a full suite of electrochemical characterization techniques, grounded in established scientific principles to ensure reliable and reproducible results.

Introduction: The Role of Advanced Electrolytes in Energy Storage

Supercapacitors are critical energy storage devices recognized for their high power density, rapid charge-discharge capabilities, and exceptional cycle life.[1] The performance of an EDLC is fundamentally governed by the interface between its high-surface-area electrodes and the electrolyte. While the electrode material dictates the available surface for ion adsorption, the electrolyte's properties—ionic conductivity, electrochemical stability, and ion size—determine the efficiency, operating voltage, and durability of the device.[2]

Ionic liquids and their solutions have emerged as promising electrolytes due to their wide electrochemical stability windows (ESW) and good thermal stability, which allow for higher operating voltages and, consequently, significantly increased energy densities (E = ½CV²).[3][4] 5-Azoniaspiro[4.4]nonane tetrafluoroborate, also known as 1,1'-spirobipyrrolidinium tetrafluoroborate (SBP-BF4), is a spiro-type quaternary ammonium salt that has been widely investigated for EDLC applications due to the high ionic conductivity of its solutions.[5][6] When dissolved in an appropriate solvent like acetonitrile (AN), SBP-BF4 offers a superior combination of conductivity and a wide potential window, making it an excellent candidate for fabricating high-performance supercapacitors.[5][7]

This guide provides detailed, field-proven protocols for the entire workflow of creating and evaluating laboratory-scale supercapacitors using SBP-BF4, enabling researchers to build a robust baseline for materials research and development.

Health and Safety Precautions

All procedures must be conducted in a controlled laboratory environment by trained personnel. Adherence to safety protocols is mandatory.

  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF4): This compound is harmful if swallowed and causes severe skin burns and eye damage.[8][9]

    • Handling: Always handle inside a fume hood or an inert atmosphere glovebox. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and nitrile gloves.[10] Avoid inhalation of dust.[10]

    • Exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] If swallowed, rinse mouth with water and do not induce vomiting; seek immediate medical attention.[8]

  • Acetonitrile (AN): This solvent is flammable, volatile, and toxic.

    • Handling: Handle only in a fume hood or an inert atmosphere glovebox. Keep away from ignition sources.

    • Exposure: Acetonitrile is harmful if inhaled, swallowed, or absorbed through the skin. Ensure adequate ventilation and wear appropriate PPE.

  • N-Methyl-2-pyrrolidone (NMP): This solvent is a reproductive toxicant.

    • Handling: Use only in a well-ventilated fume hood with appropriate PPE. Pregnant individuals should avoid exposure.

Materials and Equipment
3.1. Materials and Reagents
MaterialGradeRecommended Supplier(s)
5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4)Battery Grade (>99%)TCI, Sigma-Aldrich
Activated Carbon (AC)Supercapacitor GradeKuraray (YP-50F), MTI Corp
Carbon Black (CB)Conductive GradeTimcal (Super P), MTI Corp
Polyvinylidene fluoride (PVDF)Battery GradeKureha, Solvay
N-Methyl-2-pyrrolidone (NMP)Anhydrous (>99.5%)Sigma-Aldrich
Acetonitrile (AN)Anhydrous (>99.8%)Sigma-Aldrich
Aluminum FoilBattery Grade (15-20 µm)MTI Corp, Targray
CR2032 Coin Cell ComponentsStandard GradeMTI Corp, TMAX
Separator (e.g., Glass Fiber, Cellulose)Battery GradeWhatman, NKK
Argon GasHigh Purity (99.999%)Local Gas Supplier
3.2. Equipment
  • Argon-filled Glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

  • Planetary Ball Mill or Mortar and Pestle

  • Thinky Mixer or Magnetic Stirrer

  • Doctor Blade Film Applicator

  • Vacuum Oven

  • Electrode Disc Cutter (e.g., 14 mm diameter)

  • Hydraulic Coin Cell Crimper with CR2032 Die Set

  • Potentiostat/Galvanostat with EIS capability (e.g., BioLogic, Gamry)

  • Analytical Balance (±0.1 mg)

Experimental Protocols
Part 1: Electrode and Electrolyte Preparation

The causality behind this formulation is to create a homogenous paste where active material particles are electronically connected and mechanically bound to the current collector.

  • Component Ratio: Prepare a dry mixture of Activated Carbon (AC), Carbon Black (CB), and PVDF binder in a weight ratio of 80:10:10 .[11]

    • Rationale: AC is the primary material for charge storage. CB creates a conductive network to reduce internal resistance. PVDF acts as a binder to ensure mechanical integrity and adhesion to the current collector.

  • Dry Mixing: Weigh the components and mix them thoroughly in a mortar or a planetary ball mill for 30 minutes to ensure a homogenous powder.

  • Slurry Formation: Transfer the powder to a beaker. Slowly add N-Methyl-2-pyrrolidone (NMP) as a solvent. A typical solid-to-solvent ratio is 1:3 by weight, but this can be adjusted to achieve a honey-like viscosity.

  • Homogenization: Mix the slurry using a planetary mixer (e.g., Thinky) for 30 minutes or a magnetic stirrer overnight until a uniform, lump-free dispersion is achieved.

  • Substrate Preparation: Cut a sheet of battery-grade aluminum foil and secure it to a flat glass plate.

  • Casting: Pour the prepared slurry onto the aluminum foil. Use a doctor blade with a set gap (e.g., 150-200 µm) to cast a film of uniform thickness.

  • Drying:

    • Initially, dry the coated foil on a hot plate at 80°C for 1 hour in a fume hood to evaporate the bulk of the NMP.

    • Transfer the electrode sheet to a vacuum oven and dry at 120°C for at least 12 hours to remove all residual solvent and moisture.

  • Electrode Punching: After drying, transfer the electrode sheet into an argon-filled glovebox. Use a precision disc cutter to punch out circular electrodes (e.g., 14 mm diameter for a CR2032 cell).

  • Mass Loading: Measure the mass of at least 10 punched electrodes. Calculate the average mass of the aluminum foil disc and subtract it to determine the average mass of the active material. Aim for a consistent mass loading of 1.5 - 2.5 mg/cm².

This procedure must be performed inside an argon-filled glovebox due to the hygroscopic nature of SBP-BF4 and the anhydrous solvent.

  • Molar Calculation: To prepare a 1.0 M SBP-BF4 solution in acetonitrile (AN) , calculate the required mass of SBP-BF4 (Molar Mass: 213.03 g/mol ). For 10 mL of solution:

    • Mass = 1.0 mol/L * 0.010 L * 213.03 g/mol = 2.13 g

  • Dissolution: Weigh 2.13 g of SBP-BF4 into a volumetric flask or vial.

  • Solvent Addition: Carefully add anhydrous acetonitrile to the flask until the total volume is 10 mL.

  • Mixing: Seal the container and stir using a magnetic stirrer until the salt is completely dissolved. The resulting solution should be clear and colorless.[12]

Part 2: CR2032 Coin Cell Assembly

The assembly of a symmetric supercapacitor must be performed inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen.

G K 11. Remove Cell & Clean Exterior L 12. Rest Cell for 12 hours K->L M 13. Proceed to Electrochemical Testing L->M J J J->K

Step-by-Step Assembly Protocol:

  • Component Layout: Arrange all CR2032 components (cathode case, anode cap, spacer, spring), two identical activated carbon electrodes, and a separator disc inside the glovebox.

  • Bottom Case: Place the cathode case (the larger, flatter piece) onto the die of the crimper.

  • First Electrode: Carefully place one electrode disc into the center of the case, ensuring the active material (black side) faces up.

  • Electrolyte Addition: Dispense 20-30 µL of the 1.0 M SBP-BF4/AN electrolyte onto the electrode surface, ensuring it is fully wetted.

  • Separator: Place a separator disc (e.g., 16 mm diameter) on top of the wetted electrode.

  • Second Electrolyte Addition: Dispense another 20-30 µL of electrolyte onto the separator.

  • Second Electrode: Place the second electrode on top of the separator, with the active material facing down.

  • Stacking: Place the stainless-steel spacer, followed by the wave spring, onto the second electrode.

  • Capping: Place the anode cap (the smaller piece with a sealing gasket) over the assembly.

  • Crimping: Transfer the assembled stack to the hydraulic crimper and apply pressure (typically ~800 kgf) to seal the cell.

  • Final Steps: Remove the sealed cell, clean any excess electrolyte from the exterior with a lint-free wipe, and let it rest for 12 hours before testing to ensure complete electrolyte penetration into the electrode pores.

Part 3: Electrochemical Characterization

The following are standard electrochemical tests to evaluate the performance of the fabricated supercapacitor.

G A Start: Assembled Cell B Cyclic Voltammetry (CV) - Determine Voltage Window - Assess Capacitive Behavior A->B C Galvanostatic Charge-Discharge (GCD) - Calculate Capacitance, ESR - Determine Energy & Power Density B->C D Electrochemical Impedance Spectroscopy (EIS) - Analyze Internal Resistance - Evaluate Ion Diffusion C->D E Cycle Life Testing (Repeated GCD Cycles) C->E F Data Analysis & Performance Evaluation D->F E->F

CV is used to assess the capacitive behavior and determine the stable operating voltage window of the cell.[13]

  • Setup: Connect the coin cell to the potentiostat.

  • Parameters:

    • Voltage Range: 0 V to 2.7 V (a typical window for organic electrolytes).

    • Scan Rates: 5, 10, 20, 50, and 100 mV/s.

  • Execution: Run the CV scans, starting with a slow scan rate to establish the stability window.

  • Interpretation: An ideal EDLC will exhibit a quasi-rectangular CV curve.[14][15] The area within the curve is proportional to the stored charge.

  • Calculation: The specific capacitance (Csp, in F/g) for a single electrode can be calculated from the CV data using the formula:

    • Csp = (∫ I dV) / (2 * m * s * ΔV)

    • Where: ∫ I dV is the integrated area of the CV curve, m is the mass of the active material on one electrode (g), s is the scan rate (V/s), and ΔV is the voltage window (V).

GCD provides key performance metrics like capacitance, efficiency, and energy/power densities.[16]

  • Setup: Use the same cell connection.

  • Parameters:

    • Voltage Range: 0 V to 2.7 V.

    • Current Densities: Apply a range of currents, calculated based on the active mass (e.g., 0.5, 1, 2, 5, and 10 A/g).

  • Execution: Charge and discharge the cell at each constant current for several cycles.

  • Interpretation: The charge-discharge curves should be highly symmetric and triangular, indicative of good capacitive behavior.[14] A voltage drop (iR drop) at the beginning of the discharge curve is related to the cell's internal resistance.[16]

  • Calculations:

    • Specific Capacitance (Csp, F/g): Csp = (I * Δt) / (m * ΔV)

    • Energy Density (E, Wh/kg): E = (0.5 * C * V²) / (3.6 * m_total)

    • Power Density (P, W/kg): P = E / (Δt_discharge / 3600)

    • Where: I is the discharge current (A), Δt is the discharge time (s), m is the single electrode active mass (g), ΔV is the voltage window (V), C is the total cell capacitance (F), V is the operating voltage (V), and m_total is the total active mass of both electrodes (kg).

EIS is a powerful non-destructive technique to probe the internal resistance and frequency response of the supercapacitor.[17][18]

  • Setup: Use the same cell connection.

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • AC Amplitude: 10 mV.

    • DC Bias Voltage: Set to the open-circuit voltage or the fully charged voltage (2.7 V).

  • Execution: Run the EIS scan.

  • Interpretation (Nyquist Plot):

    • High-Frequency Intercept (Z'): The point where the plot intersects the real axis represents the Equivalent Series Resistance (ESR), which includes electrolyte resistance, contact resistance, and electrode resistance.[17][19]

    • Semicircle (Mid-Frequency): The diameter of the semicircle corresponds to the charge-transfer resistance at the electrode-electrolyte interface.

    • Warburg Line (Low-Frequency): A near-vertical line indicates good capacitive behavior and efficient ion diffusion into the porous electrode structure.[19]

Expected Performance and Data Summary

The following table summarizes the expected performance characteristics for a well-fabricated supercapacitor using the protocols described. These values are representative and may vary based on the specific properties of the activated carbon and assembly precision.

ParameterTypical Value RangeTesting MethodSignificance
Operating Voltage 2.7 - 2.8 VCVDetermines energy density (E ∝ V²)
Specific Capacitance 100 - 130 F/g @ 1 A/gGCD, CVCharge storage capacity per unit mass
Equivalent Series Resistance (ESR) < 1.0 Ω·cm²EIS, GCDMeasure of internal power loss; lower is better
Energy Density 20 - 30 Wh/kgGCDAmount of energy stored per unit mass
Power Density > 5,000 W/kgGCDRate at which energy can be delivered
Coulombic Efficiency > 99% after initial cyclesGCDRatio of discharge to charge capacity
Cycle Life > 95% capacitance retention after 10,000 cyclesGCDLong-term stability and durability
Conclusion

This application note provides a validated, step-by-step framework for the fabrication and electrochemical evaluation of high-performance supercapacitors utilizing a 5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) based electrolyte. By following these protocols, researchers can achieve consistent and reliable results, enabling the accurate characterization of novel electrode materials and advancing the field of electrochemical energy storage. The superior properties of SBP-BF4, including its high ionic conductivity and wide electrochemical stability window, establish it as a benchmark electrolyte for developing next-generation supercapacitors with enhanced energy and power densities.

References
  • ACS Applied Energy Materials. (2024). Activated Carbon for Supercapacitor Electrodes Produced by the Carbonation and Activation of Glucose with Potassium Nitrate.
  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy of Supercapacitors: A Novel Analysis Approach using Evolutionary Programming. AIP Publishing.
  • PMC. (n.d.).
  • MDPI. (2025). Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy. MDPI.
  • PMC. (n.d.).
  • ScienceDirect. (n.d.).
  • PubMed. (2024). Understanding the Behavior of Supercapacitor Materials via Electrochemical Impedance Spectroscopy: A Review. PubMed.
  • IOPscience. (n.d.). Electrochemical impedance spectroscopy for different types of supercapacitors. IOPscience.
  • ResearchGate. (n.d.). Cyclic voltammetry curves of symmetric supercapacitor cells in... | Download Scientific Diagram.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Azoniaspiro[4.
  • Google Patents. (n.d.). CN1291587A - Process for preparing activated carbon to make electrode of super capacitor.
  • Taylor & Francis Online. (2024).
  • MIT News. (2019). New type of electrolyte could enhance supercapacitor performance. MIT News.
  • ResearchGate. (n.d.). Galvanostatic charge/discharge test results of supercapacitors based on...
  • IOPscience. (n.d.). Electrochemical Insight into Cycle Stability of Organic Electrolyte Supercapacitors. IOPscience.
  • BioLogic. (2024).
  • RSC Publishing. (n.d.). Binary ionic liquids hybrid electrolyte based supercapacitors with high energy & power density. RSC Publishing.
  • Science.gov. (n.d.). galvanostatic charge-discharge tests: Topics by Science.gov. Science.gov.
  • Ingenta Connect. (2013). Organic Electrolytes for Activated Carbon-Based Supercapacitors. Ingenta Connect.
  • MDPI. (2024).
  • ACS Publications. (2016). High Performing Biobased Ionic Liquid Crystal Electrolytes for Supercapacitors.
  • Patsnap. (2025). How to Use Cyclic Voltammetry to Characterize Supercapacitor Materials — Step-by-Step Guide.
  • ResearchGate. (2023). Galvanostatic Charge discharge test with low time.
  • ScienceDirect. (2019). Reduced graphene oxide based supercapacitors. ScienceDirect.
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  • TCI Chemicals. (2023). SAFETY DATA SHEET - 5-Azoniaspiro[4.
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  • ResearchGate. (n.d.). Synthesis, Thermochemical, and Thermomechanical Characterization of High Conductivity 4-Azoniaspiro[19][20]octane Salts | Request PDF. ResearchGate.

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Method

Cyclic voltammetry testing methods for 5-Azoniaspiro[4.4]nonane tetrafluoroborate electrolytes

Application Note: Advanced Cyclic Voltammetry Protocols for 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF4) Electrolytes Introduction & Mechanistic Grounding For drug development professionals engineering next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cyclic Voltammetry Protocols for 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF4) Electrolytes

Introduction & Mechanistic Grounding

For drug development professionals engineering next-generation smart pills, implantable biosensors, or targeted delivery micro-pumps, miniaturized power sources are a critical bottleneck. Micro-supercapacitors (Electric Double Layer Capacitors, or EDLCs) utilizing advanced electrolytes offer the requisite high power density and longevity for these medical devices [1].

5-Azoniaspiro[4.4]nonane tetrafluoroborate (CAS: 129211-47-8), commonly referred to as SBP-BF4 or spiro-(1,1')-bipyrrolidinium tetrafluoroborate, has emerged as a superior conducting salt for these applications [1].

The Causality of Superiority: Traditional electrolytes rely on linear alkyl ammonium salts like tetraethylammonium tetrafluoroborate (TEABF4). However, TEABF4 possesses β -hydrogens that are highly susceptible to Hofmann elimination at high voltages, leading to electrolyte degradation. SBP-BF4 utilizes a spirocyclic bipyrrolidinium cation. This rigid, ring-locked structure restricts conformational degrees of freedom and eliminates vulnerable β -hydrogens, granting SBP-BF4 a significantly wider Electrochemical Stability Window (ESW). Furthermore, its smaller effective solvated ionic radius enhances intercalation into the micropores of activated carbon electrodes, yielding higher specific capacitance and lower internal resistance [2].

Cyclic Voltammetry (CV) is the foundational technique used to validate these mechanistic advantages, allowing researchers to map the ESW, quantify specific capacitance, and confirm electrochemical reversibility.

Safety & Material Specifications

Before executing the protocol, ensure compliance with the material's safety profile [3]:

  • Purity Requirement: 98.0% (Crystalline Powder).

  • Hazard Profile: SBP-BF4 is classified under Acute Toxicity Category 4 (H302: Harmful if swallowed) and Skin Corrosion Sub-category 1C (H314: Causes severe skin burns and eye damage) [3].

  • Handling: Must be handled inside a moisture-free, argon-filled glovebox. Moisture contamination drastically narrows the ESW and introduces parasitic redox peaks.

Experimental Protocols: A Self-Validating CV System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol employs a self-validating system . We do not simply test the electrolyte; we first validate the baseline environment to ensure all observed redox activity is strictly attributable to the SBP-BF4 salt.

Phase 1: Background Validation (The "Blank" Scan)
  • Solvent Preparation: Dry the chosen solvent (typically Acetonitrile[ACN] or Propylene Carbonate [PC]) over activated 3Å molecular sieves for 48 hours to achieve a water content of <10 ppm.

  • Cell Assembly: Assemble a 3-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Baseline CV: Run a cyclic voltammogram of the pure solvent (with a trace amount of a known inert supporting electrolyte if necessary for conductivity) from -3.0 V to +3.0 V at 50 mV/s.

  • Validation Check: The resulting voltammogram must be a flat line (current <1μA ). Any peaks indicate solvent impurities or electrode contamination, which must be resolved before proceeding.

Phase 2: Electrolyte Formulation
  • Inside the argon glovebox, weigh the appropriate mass of SBP-BF4 to achieve a 1.0 M concentration . (For 10 mL of ACN, dissolve 2.13 g of SBP-BF4).

  • Stir magnetically at 300 rpm until complete dissolution. The solution should be optically clear.

Phase 3: Cyclic Voltammetry Execution

Experiment A: Electrochemical Stability Window (ESW) Determination

  • Setup: 3-electrode cell (GC working, Pt counter, Ag/Ag + reference).

  • Method: Sweep the potential outward from Open Circuit Potential (OCP) in 0.1 V increments.

  • Parameters: Scan rate of 5 mV/s.

  • Causality: A slow scan rate is critical here to minimize capacitive current ( i=C⋅ν ), allowing the faradaic degradation currents (the boundaries of the ESW) to be clearly distinguished. The ESW is defined as the potential range where the leakage current density remains below 1 mA/cm 2 .

Experiment B: Device Capacitance and Reversibility

  • Setup: 2-electrode CR2032 coin cell utilizing symmetric commercial activated carbon electrodes and a cellulose separator saturated with the 1.0 M SBP-BF4 electrolyte.

  • Method: Run CV scans across the determined ESW (e.g., 0 V to 2.7 V).

  • Parameters: Execute multiple scan rates: 5, 10, 20, 50, and 100 mV/s.

  • Causality: The 2-electrode setup mimics a real-world micro-supercapacitor. A perfectly rectangular CV curve indicates ideal Electric Double Layer (EDL) capacitive behavior. Deviation from the rectangle at higher scan rates reveals the Equivalent Series Resistance (ESR) and ion diffusion limitations.

Data Presentation & Comparative Analysis

To benchmark your results, compare your integrated CV data against established literature values for spirocyclic vs. linear ammonium electrolytes. The table below summarizes the quantitative advantages of SBP-BF4 [2].

Electrolyte (1.0 M in Acetonitrile)Cation StructureAverage Gravimetric Capacitance (F g⁻¹)Equivalent Series Resistance (mΩ cm⁻²)
TEABF4 (Baseline)Linear99.2710.8
SBP-BF4 (Target)Spirocyclic108.6501.0
APBF4 (Next-Gen)Spirocyclic124.7383.4

Data derived from comparative EDLC device testing with commercial activated carbon electrodes. Notice how the spirocyclic structure of SBP-BF4 yields a ~9.4% increase in capacitance and a ~29.5% reduction in ESR compared to the linear TEABF4 [2].

Workflow Visualization

The following diagram maps the logical decision tree and experimental workflow for validating SBP-BF4 electrolytes.

CV_Workflow Start 1. Solvent Drying & Background CV Validation Prep 2. Formulate 1.0 M SBP-BF4 Electrolyte Start->Prep Setup 3. Cell Assembly (3-Electrode & 2-Electrode) Prep->Setup CV_Test 4. Cyclic Voltammetry (CV) Scan Rates: 5 - 100 mV/s Setup->CV_Test Analysis1 Determine Electrochemical Stability Window (ESW) CV_Test->Analysis1 Analysis2 Calculate Specific Capacitance & ESR CV_Test->Analysis2 Decision Is ESW > 2.7V & Curve Rectangular? Analysis1->Decision Analysis2->Decision Optimize Troubleshoot: Check for H2O or O2 Contamination Decision->Optimize No Proceed Proceed to Galvanostatic Charge-Discharge (GCD) Decision->Proceed Yes Optimize->Start

Fig 1: Logical workflow for the electrochemical validation of SBP-BF4 electrolytes.

References

  • Archive Market Research. (2026). Spiro-(1,1)-Bipyrrolidinium Tetrafluoroborate Overview: Trends, Competitor Dynamics, and Opportunities. Retrieved from

  • Derosa, D., et al. (2017). High performance spiro ammonium electrolyte for Electric Double Layer Capacitors. Journal of Power Sources, 366, 29-35. Retrieved from[Link]

Application

Operando SAXS measurement techniques for 5-Azoniaspiro[4.4]nonane tetrafluoroborate in carbon nanopores

Topic: Operando SAXS Measurement Techniques for 5-Azoniaspiro[4.4]nonane tetrafluoroborate in Carbon Nanopores For: Researchers, scientists, and drug development professionals exploring advanced materials and electrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Operando SAXS Measurement Techniques for 5-Azoniaspiro[4.4]nonane tetrafluoroborate in Carbon Nanopores

For: Researchers, scientists, and drug development professionals exploring advanced materials and electrochemical systems.

Introduction: Unveiling the Nanoscale Ballet of Ions in Energy Storage

The relentless pursuit of higher-performing energy storage devices has driven research into the fundamental processes occurring at the electrode-electrolyte interface. Ionic liquids (ILs), with their unique properties of low volatility, high thermal stability, and wide electrochemical windows, are at the forefront of this exploration, particularly for applications in supercapacitors. The behavior of these ILs when confined within the nanopores of carbon electrodes is a complex dance of ions that dictates the ultimate performance of the device. Understanding this behavior at the nanoscale, under real operating conditions, is paramount for the rational design of next-generation energy storage systems.

This application note provides a comprehensive guide to employing operando Small-Angle X-ray Scattering (SAXS) to investigate the structural dynamics of the ionic liquid 5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASNT) confined within carbon nanopores. Operando SAXS allows for the real-time observation of changes in the electron density distribution within the material as a function of an applied electrochemical potential. This powerful technique provides invaluable insights into ion arrangement, electric double-layer (EDL) formation, and the response of the carbon nanostructure to the ingress and egress of ions.[1][2]

We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and guide the user through the intricacies of data analysis, empowering researchers to unlock the secrets of ion dynamics in confinement.

Foundational Concepts: Why Operando SAXS?

Conventional ex situ characterization methods provide a static snapshot of the system, often failing to capture the dynamic changes that occur during electrochemical cycling. In situ techniques offer a significant leap forward by allowing measurements within the electrochemical cell.[3] Operando analysis, the focus of this guide, goes a step further by correlating the structural information with the simultaneous measurement of the electrochemical performance of the device.[4]

SAXS is particularly well-suited for this task as it probes structural features on the nanometer scale (typically 1-100 nm), which is the relevant length scale for both the nanopores in the carbon electrode and the organization of the ionic liquid ions.[1] By monitoring changes in the SAXS pattern as a function of applied potential, we can deduce:

  • Ion Adsorption and Desorption: The filling and emptying of nanopores with the ionic liquid will lead to changes in the scattering contrast and, consequently, the SAXS intensity.[5]

  • Electric Double-Layer Formation: The arrangement of cations and anions near the charged carbon surface can be inferred from subtle changes in the scattering profile.[1][6]

  • Structural Changes in the Carbon Host: The interaction with the ionic liquid under an applied potential may induce swelling or other structural modifications in the carbon matrix, which can be monitored by SAXS.

Materials and Methods

Materials
MaterialSupplierPurity/SpecificationsKey Properties
5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASNT)TCI America>98.0%Molecular Formula: C8H16BF4N, Molecular Weight: 213.03 g/mol , White crystalline solid.[7][8]
Activated CarbonVariousHigh surface area, well-defined nanoporosityThe choice of carbon is critical and will influence the observed phenomena. Characterize the pore size distribution beforehand using gas adsorption.
Conductive Additive (e.g., Super P)VariousHigh conductivityEnsures good electrical contact within the electrode.
Binder (e.g., PVDF)VariousElectrochemical stabilityBinds the electrode components together.
Solvent (e.g., NMP)VariousHigh purityFor slurry preparation.
Separator (e.g., Celgard)VariousPorous, electrically insulatingPrevents short-circuiting between electrodes.
Current Collectors (e.g., Aluminum foil)VariousHigh conductivity, electrochemically stableProvides electrical contact to the electrodes.
Equipment
  • SAXS Instrument: A laboratory or synchrotron-based SAXS instrument equipped with a 2D detector.[9]

  • Potentiostat/Galvanostat: To apply the electrochemical potential and record the current response.

  • Glovebox: An inert atmosphere (e.g., Argon) is crucial for handling the hygroscopic ionic liquid and for cell assembly to prevent moisture contamination.

  • Electrode Slurry Coater: For preparing uniform electrode films.

  • Electrochemical Cell for Operando SAXS: A custom-designed or commercially available cell that is transparent to X-rays and allows for simultaneous electrochemical measurements. The cell should have thin, low-absorbing windows (e.g., Kapton or mica) and ensure good electrical contact to the electrodes.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for a successful operando SAXS experiment. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Electrode Preparation

The quality of the electrode is paramount for obtaining meaningful results.

  • Drying: Dry the activated carbon, conductive additive, and binder under vacuum at an appropriate temperature (e.g., 120 °C) for at least 12 hours to remove any adsorbed water.

  • Slurry Formulation: In a glovebox, prepare a slurry by mixing the dried activated carbon, conductive additive, and binder in a suitable solvent (e.g., NMP). A typical weight ratio is 8:1:1 (activated carbon:conductive additive:binder). The goal is to achieve a homogeneous dispersion.

  • Coating: Coat the slurry onto the current collector using a doctor blade or a film applicator to achieve a uniform thickness (typically 20-50 µm).

  • Drying: Dry the coated electrode under vacuum to remove the solvent completely.

  • Electrode Punching: Punch out circular electrodes of the desired diameter to fit the operando cell.

Causality: A homogeneous and well-dried electrode ensures uniform current distribution and prevents side reactions with residual solvent or water, which could complicate the interpretation of the SAXS data.

Operando Cell Assembly

All cell assembly must be performed in an inert atmosphere glovebox.

  • Electrolyte Preparation: Dry the 5-Azoniaspiro[4.4]nonane tetrafluoroborate under vacuum before use, as it can be hygroscopic.

  • Cell Components: Lay out all the components of the operando SAXS cell.

  • Assembly: Assemble the cell in a symmetric two-electrode configuration (working electrode and counter electrode of the same material and mass).

    • Place the first current collector in the cell body.

    • Place a punched electrode on the current collector.

    • Add a few drops of the ionic liquid to wet the electrode surface.

    • Place the separator on top of the wetted electrode.

    • Add more ionic liquid to saturate the separator.

    • Place the second electrode on the separator.

    • Place the second current collector on top of the second electrode.

  • Sealing: Carefully seal the cell to ensure it is airtight and leak-proof.

Causality: A properly assembled and sealed cell is crucial for maintaining an inert atmosphere and preventing electrolyte leakage during the experiment, which could lead to experimental failure and safety hazards. A symmetric cell configuration simplifies the analysis as the changes observed in the SAXS pattern can be attributed to the processes occurring in both electrodes.

Operando SAXS Measurement

The following workflow illustrates the synchronized electrochemical and SAXS data acquisition process.

Operando_SAXS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Electrode Prepare Electrodes Assemble_Cell Assemble Operando Cell Prep_Electrode->Assemble_Cell Mount_Cell Mount Cell in SAXS Instrument Assemble_Cell->Mount_Cell Connect_Potentiostat Connect Potentiostat Mount_Cell->Connect_Potentiostat Initial_SAXS Acquire Initial SAXS (OCP) Connect_Potentiostat->Initial_SAXS Start_Electrochem Start Electrochemical Cycling (e.g., CV or GCD) Initial_SAXS->Start_Electrochem Sync_SAXS Synchronized SAXS Data Acquisition Start_Electrochem->Sync_SAXS Data_Reduction Data Reduction & Normalization Sync_SAXS->Data_Reduction Model_Fitting Model Fitting & Analysis Data_Reduction->Model_Fitting Correlate Correlate with Electrochemical Data Model_Fitting->Correlate

Figure 1: A generalized workflow for the operando SAXS experiment.

  • Mounting: Mount the assembled operando cell in the SAXS instrument, ensuring the X-ray beam passes through the electrode area.

  • Connections: Connect the potentiostat to the current collectors of the cell.

  • Initial State Measurement: Record a SAXS pattern at open circuit potential (OCP) to capture the initial state of the system before applying any voltage.

  • Electrochemical Cycling: Apply the desired electrochemical protocol. For example, cyclic voltammetry (CV) or galvanostatic charge-discharge (GCD) cycles. The potential window should be within the electrochemical stability window of the ionic liquid.

  • Synchronized Data Acquisition: Simultaneously record the SAXS patterns and the electrochemical data (potential, current, and time). The time resolution of the SAXS measurement should be sufficient to capture the dynamics of the ion movement.

Causality: Synchronized data acquisition is the cornerstone of operando measurements. It allows for a direct correlation between the observed structural changes and the electrochemical state of the system, enabling a mechanistic understanding of the charge storage process.

Data Analysis: From Scattering Patterns to Physical Insights

The analysis of operando SAXS data involves several steps to extract meaningful quantitative information.

Data Reduction
  • Background Subtraction: Subtract the scattering contribution from the empty cell and the bulk electrolyte to isolate the scattering from the electrode-electrolyte system.

  • Normalization: Normalize the scattering data to account for variations in the incident X-ray beam intensity and sample transmission.

Modeling and Interpretation

The reduced SAXS data can be analyzed using various models to extract structural parameters.

  • Porod Analysis: In the high q-range, the scattering intensity, I(q), often follows a power-law decay, I(q) ∝ q⁻⁴, which is characteristic of scattering from smooth interfaces. Deviations from this behavior can provide information about the roughness of the pore surfaces.

  • Guinier Analysis: In the low q-range, the Guinier approximation can be used to determine the radius of gyration (Rg) of the scattering objects, providing an estimate of the average pore size.

  • Model Fitting: More complex models, such as those based on a distribution of spherical or cylindrical pores, can be fitted to the entire scattering curve to obtain a more detailed picture of the pore size distribution.

The changes in these parameters as a function of the applied potential provide insights into the ion dynamics. For example, a decrease in the overall scattering intensity upon charging can be interpreted as the filling of the pores with the ionic liquid, which reduces the electron density contrast between the carbon matrix and the pores.[5]

The following diagram illustrates the logical flow of the data analysis process.

Data_Analysis_Flow cluster_processing Data Processing cluster_analysis Quantitative Analysis cluster_interpretation Interpretation Raw_Data Raw 2D SAXS Data Azimuthal_Integration Azimuthal Integration to 1D I(q) vs. q Raw_Data->Azimuthal_Integration Electrochem_Data Electrochemical Data (V, I, t) Correlate_with_Electrochem Correlate with Electrochemical State Electrochem_Data->Correlate_with_Electrochem Background_Subtraction Background Subtraction Azimuthal_Integration->Background_Subtraction Normalization Normalization Background_Subtraction->Normalization Porod_Fit Porod Fit (High q) Normalization->Porod_Fit Guinier_Fit Guinier Fit (Low q) Normalization->Guinier_Fit Model_Fitting Pore Model Fitting Normalization->Model_Fitting Structural_Parameters Extract Structural Parameters (Pore Size, Surface Area, etc.) Porod_Fit->Structural_Parameters Guinier_Fit->Structural_Parameters Model_Fitting->Structural_Parameters Structural_Parameters->Correlate_with_Electrochem Mechanistic_Insights Derive Mechanistic Insights Correlate_with_Electrochem->Mechanistic_Insights

Figure 2: A flowchart illustrating the data analysis pipeline for operando SAXS.

Troubleshooting and Best Practices

  • Beam Damage: High-intensity X-ray beams can potentially damage the sample. It is advisable to perform initial tests to determine the optimal exposure time and beam intensity.

  • Cell Alignment: Precise alignment of the electrochemical cell in the X-ray beam is crucial to ensure that the scattering signal originates from the desired location within the electrode.

  • Data Interpretation: The interpretation of SAXS data from complex, multi-component systems can be challenging. It is often beneficial to combine SAXS with other characterization techniques, such as Wide-Angle X-ray Scattering (WAXS) and molecular dynamics simulations, to obtain a more complete picture.[1][10]

Conclusion: A Window into the Nanoworld

Operando SAXS is a powerful and indispensable tool for probing the structural evolution of ionic liquids within nanoporous carbon electrodes during electrochemical processes. By providing real-time, nanoscale information, this technique enables a deeper understanding of the fundamental mechanisms governing charge storage in supercapacitors. The protocols and insights provided in this application note serve as a guide for researchers to design and execute successful operando SAXS experiments, paving the way for the development of more efficient and durable energy storage devices.

References

  • Are SAXS and SANS suitable to extract information on the role of water for electric-double-layer formation at the carbon-aqueous- electrolyte interface? - Research Collection. (2023, August 16).
  • Advances in Electric Double-Layer Capacitor Research Using X-ray Sc
  • In-situ SAXS study on the ion dynamics in microporous carbon based supercapacitors - Sign in to Montanuniversität Leoben.
  • In situ and Operando X-ray Scattering - Studies of Electrochemical Processes - 3D AFSN.
  • Ionic Liquid Dynamics in Nanoporous Carbon Nanofibers in Supercapacitors Measured with in Operando Infrared Spectroelectrochemistry | The Journal of Physical Chemistry C - ACS Public
  • Operando Scanning SAXS/WAXS Cell Design for Multiscale Analysis of All‐Solid‐State B
  • Are SAXS and SANS suitable to extract information on the role of water for electric double-layer formation at the carbon - aqueous electrolyte interface?
  • Operando SAXS/WAXS to track nanoscale electrochemical conversion in next-generation b
  • Structure of Ionic Liquids Under Nanoconfinement in Energy Applic
  • An electrochemical in situ study of freezing and thawing of ionic liquids in carbon nanopores. (2014, October 21).
  • Understanding the Interplay Between Pore Structure and Ionic Liquid Interaction on the Gas Uptake of Microporous Carbons - PMC. (2025, August 11).
  • Resolving the sodiation process in hard carbon anodes with nanostructure specific X-ray imaging - arXiv. (2025, February 18).
  • (a) SAXS curves of the pristine carbon electrodes in the air or soaked...
  • Simulations of Ionic Liquids Confined in Surface-Functionalized Nanoporous Carbons: Implications for Energy Storage | ACS Applied Nano M
  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate | 129211-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Ionic Liquids under Confinement: From Systematic Variations of the Ion and Pore Sizes toward an Understanding of the Structure and Dynamics in Complex Porous Carbons | ACS Applied Materials & Interfaces - ACS Public
  • Ionic liquids under confinement: From systematic variations of the ion and pore sizes towards an understanding of structure and dynamics in complex porous carbons - ResearchG
  • TiC-carbide derived carbon electrolyte adsorption study by ways of X-ray scattering analysis - CORE. (2015, August 30).
  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate 98.0+%, TCI America 1 g | Buy Online.
  • Small-Angle X-ray Scattering Measurements of Ionic Liquids Pressurized with Carbon Dioxide Using Titanium Sample Holder: 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)
  • High stability supercapacitors based on MXene/Spherical g-PPy composite electrodes.
  • Sodium Ion Batteries Anode Pore Structure Studied by SAXS - Xenocs.
  • 5-Azoniaspiro[4.4]nonane tetrafluoroborate | 129211-47-8 - ChemicalBook. (2025, July 4).
  • Supercapacitor Electrolytes Archives - Warshel Chemical Ltd - Developing catalysts, resins, LCD/OLED materials, agrochemicals as well as other performance products.

Sources

Method

Application Note: Synthesis Pathway and Purification Protocol for High-Purity Battery-Grade 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF4)

Target Audience: Researchers, Materials Scientists, and Electrolyte Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview 5-Azoniaspiro[4.4]nonane te...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Electrolyte Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

5-Azoniaspiro[4.4]nonane tetrafluoroborate, commonly referred to as spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBP-BF4), has emerged as a superior quaternary ammonium salt for advanced energy storage systems. Compared to the traditional tetraethylammonium tetrafluoroborate (TEA-BF4), SBP-BF4 possesses a smaller cation radius (~0.30 nm vs. ~0.34 nm), which natively translates to lower electrolyte viscosity and higher ionic conductivity. These properties are critical for achieving high-voltage stability in1[1] and extending the cycling life of next-generation aqueous zinc-ion batteries[2].

However, synthesizing SBP-BF4 for electrochemical applications requires rigorous control over reaction equilibrium and stringent downstream purification. Trace impurities—specifically halides and water—will catastrophically degrade battery performance.

Causality in Experimental Design

As an application scientist, it is crucial to understand why specific reagents and conditions are selected rather than merely following a recipe:

  • Solvent and Base Selection in Cyclization: The initial spiro-cyclization relies on a double nucleophilic substitution (S_N2) of 1,4-dichlorobutane by pyrrolidine. This reaction generates two equivalents of HCl. If left unneutralized, HCl protonates the unreacted pyrrolidine, rendering it non-nucleophilic and stalling the reaction. Potassium carbonate (K₂CO₃) is employed as an acid scavenger. Furthermore, conducting this reaction in Acetonitrile (ACN) is a deliberate thermodynamic choice: ACN excellently solvates the organic precursors but poorly solvates the KCl byproduct. The continuous precipitation of KCl drives the reaction forward via Le Chatelier's principle[3].

  • Anion Exchange Dynamics: Converting the intermediate chloride salt (SBP-Cl) to the tetrafluoroborate salt (SBP-BF4) is achieved using hydrofluoroboric acid (HBF₄). Because this introduces water into the system, the subsequent dehydration steps are the most critical phases of the protocol[2].

  • The Imperative of Battery-Grade Purity: In an EDLC or battery, trace chloride ions (> 1 ppm) will cause severe pitting corrosion on aluminum current collectors at voltages exceeding 2.7 V. Trace water (> 10 ppm) will hydrolyze the BF₄⁻ anion to form highly corrosive hydrofluoric acid (HF), leading to rapid capacity fade, gas generation, and cell swelling[1].

Process Visualization

G N1 Pyrrolidine + 1,4-Dichlorobutane + K2CO3 in Acetonitrile N2 Reflux (60°C, 20h) Cyclization via SN2 N1->N2 N3 SBP-Cl Intermediate (Crude Salt) N2->N3 N4 Anion Exchange Addition of 50% HBF4 (aq) N3->N4 N5 Ion Exchange Reaction (Room Temp, 20h) N4->N5 N6 SBP-BF4 (Crude Product) N5->N6 N7 Recrystallization (Ethanol / Acetone) N6->N7 N8 Vacuum Drying (80°C, 12h) & Molecular Sieves (3A) N7->N8 N9 Battery-Grade SBP-BF4 (<1 ppm Halide, <10 ppm H2O) N8->N9

Figure 1: Three-phase synthetic and purification workflow for battery-grade SBP-BF4.

Step-by-Step Methodologies

The following protocol is adapted from validated methodologies utilized in 2[2] and high-voltage EDLC research.

Phase 1: Quaternization & Cyclization (Synthesis of SBP-Cl)
  • Preparation: In a fume hood, charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer with 1.5 L of anhydrous Acetonitrile (ACN).

  • Reagent Addition: Add 1.1 mol (78.2 g) of Pyrrolidine, 1.1 mol (139.7 g) of 1,4-dichlorobutane, and 2.1 mol (290.0 g) of Potassium Carbonate (K₂CO₃).

  • Reflux: Heat the mixture to 60 °C and maintain under continuous stirring for 20 hours. The solution will turn cloudy as KCl precipitates.

  • Isolation: Cool the reaction mixture to room temperature. Filter the suspension through a fine glass frit to remove the solid KCl and unreacted K₂CO₃.

  • Concentration: Subject the filtrate to rotary evaporation under reduced pressure to yield the crude 5-Azoniaspiro[4.4]nonane chloride (SBP-Cl) as a solid residue.

Phase 2: Anion Exchange (Formation of SBP-BF4)
  • Resuspension: Dissolve the crude SBP-Cl (~170 g) in a minimal volume of absolute ethanol.

  • Acid Addition: Slowly add 0.9 mol (155.0 g) of 50% aqueous hydrofluoroboric acid (HBF₄) dropwise at room temperature. Caution: HBF₄ is highly corrosive; perform strictly in a fume hood.

  • Ion Exchange: Stir the mixture at room temperature for 20 hours to ensure complete displacement of the chloride ions.

  • Evaporation: Evaporate the reaction mixture under reduced pressure to remove ethanol, water, and the volatile HCl byproduct, leaving behind crude SBP-BF4. (Note: An alternative anhydrous route utilizing 3[3] in ACN can be employed to bypass aqueous HBF₄, though it requires longer reaction times).

Phase 3: Battery-Grade Purification (Self-Validating System)

To achieve electrochemical stability, the crude product must be rigorously purified.

  • Recrystallization: Dissolve the crude SBP-BF4 in boiling absolute ethanol. Allow the solution to cool slowly to 4 °C to induce crystallization. Filter the crystals and repeat this process three times .

  • Washing: Wash the final crystalline product with cold, anhydrous acetone to strip away any remaining organic impurities.

  • Dehydration: Transfer the purified salt to a vacuum oven and dry at 4[4].

  • Electrolyte Formulation: Dissolve the dried SBP-BF4 in your target solvent (e.g., Propylene Carbonate) to the desired concentration (e.g., 1.5 M). Add activated 3A molecular sieves to the solution and store for 2 weeks to scavenge residual water[4].

In-Process Validation Checks
  • Halide Check (AgNO₃ Test): Dissolve a 100 mg aliquot of the dried SBP-BF4 in 10 mL of deionized water. Add 3 drops of 0.1 M AgNO₃. The solution must remain perfectly clear. Any visual turbidity indicates chloride levels > 1 ppm, meaning the batch fails battery-grade QC and must be recrystallized again.

  • Moisture Check: Perform Karl Fischer titration on the final electrolyte solution. The moisture content must register at < 10 ppm.

Quantitative Data Summaries

Table 1: Yield and Purity Metrics Across Synthesis Phases

Synthesis PhaseIntermediate/ProductExpected Yield (%)Key Impurity Target
Phase 1: CyclizationSBP-Cl (Crude)89.0 – 95.0%Unreacted pyrrolidine
Phase 2: Anion ExchangeSBP-BF4 (Crude)90.0 – 96.0%Cl⁻ (~500 ppm)
Phase 3: PurificationSBP-BF4 (Battery-Grade)80.0 – 85.0% (Overall)Cl⁻ < 1 ppm, H₂O < 10 ppm

Table 2: Electrochemical Properties (1.5 M SBP-BF4 vs. TEA-BF4 in Propylene Carbonate)

Property1.5 M TEA-BF4 / PC1.5 M SBP-BF4 / PCCausality / Impact
Cation Size (Radius) ~0.34 nm~0.30 nmSmaller spiro-ring allows denser packing in carbon pores.
Conductivity (mS cm⁻¹) ~13.5~18.1Higher conductivity lowers Equivalent Series Resistance (ESR).
Max Withstand Voltage 2.7 V3.2 VEnables higher energy density (E = ½CV²).
Specific Capacitance ~100 F g⁻¹~121 F g⁻¹Direct result of improved ion mobility and pore accessibility.

References

  • Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors. ResearchGate.
  • Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It. SciSpace.
  • [SBP]BF4 Additive Stabilizing Zinc Anode by Simultaneously Regulating the Solvation Shell and Electrode Interface. MDPI.
  • US9064633B2 - Method for synthesizing quaternary ammonium systems. Google Patents.

Sources

Application

Application Notes &amp; Protocols: Formulating High-Voltage Organic Electrolytes with 5-Azoniaspiro[4.4]nonane Tetrafluoroborate

Abstract The pursuit of higher energy density in lithium-ion batteries and other electrochemical energy storage devices necessitates the development of electrolytes stable at high operational voltages (>4.3 V vs. Li/Li⁺)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pursuit of higher energy density in lithium-ion batteries and other electrochemical energy storage devices necessitates the development of electrolytes stable at high operational voltages (>4.3 V vs. Li/Li⁺).[1][2][3] Conventional carbonate-based electrolytes with LiPF₆ tend to decompose oxidatively at these potentials, leading to performance degradation and safety concerns.[4] 5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASN-BF₄), also known as Spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF₄), has emerged as a promising electrolyte salt due to its unique spirocyclic structure, which imparts high electrochemical stability, good ionic conductivity, and thermal robustness.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of ASN-BF₄-based high-voltage organic electrolytes. It details the scientific rationale behind formulation choices, provides step-by-step protocols for preparation and analysis, and offers insights into best practices for achieving reliable and reproducible results.

Introduction: The Imperative for High-Voltage Electrolytes

To increase the energy density of rechargeable batteries, one effective strategy is to raise the upper charging voltage limit of the battery.[1] This allows for the utilization of high-voltage cathode materials like lithium nickel manganese cobalt oxide (NMC) and lithium nickel manganese spinel (LNMO).[1][4] However, this approach is fundamentally limited by the electrochemical stability window (ESW) of the electrolyte. The electrolyte must remain electrochemically inert at the high potentials experienced at the cathode surface during charging.[2]

1.1. The Challenge with Conventional Electrolytes

Standard lithium-ion battery electrolytes, typically a solution of LiPF₆ in a mixture of cyclic and linear organic carbonates (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)), generally have an anodic stability limit of around 4.3-4.5 V versus Li/Li⁺.[2][4] Beyond this voltage, the solvent molecules are prone to oxidation, leading to:

  • Gas generation

  • Formation of a resistive solid-electrolyte interphase (SEI) on the cathode

  • Consumption of the active electrolyte

  • Rapid capacity fading and increased impedance

1.2. Spirocyclic Quaternary Ammonium Salts: A Structural Solution

5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASN-BF₄) is a quaternary ammonium salt with a unique spirocyclic structure where two five-membered pyrrolidinium rings are joined by a central nitrogen atom.[5][7] This rigid, compact cationic structure offers several advantages:

  • High Anodic Stability: The spirocyclic structure helps to shield the positively charged nitrogen center and delocalize charge, rendering the cation less susceptible to oxidation at high potentials.[5]

  • Good Ionic Conductivity: When dissolved in appropriate solvents, ASN-BF₄ dissociates well, providing a high concentration of mobile charge carriers. Electrolytes based on ASN-BF₄ have demonstrated high ionic conductivity.[6][7]

  • Thermal Stability: The salt exhibits a high melting point and good thermal stability, which is beneficial for battery safety.[8][9]

The tetrafluoroborate (BF₄⁻) anion is also known for its stability and low reactivity, complementing the properties of the ASN cation.[5]

Physicochemical Properties & Material Selection

A successful electrolyte formulation begins with high-purity materials and a deep understanding of their properties.

2.1. Properties of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (ASN-BF₄)

Sourcing high-purity salt is critical, as impurities can significantly impact electrochemical performance. It is recommended to use battery-grade salt with a purity of >99%.[10]

PropertyValueSource
CAS Number 129211-47-8[5][8]
Synonyms Spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF₄)[5]
Molecular Formula C₈H₁₆BF₄N[8][9]
Molecular Weight 213.03 g/mol [8][9]
Appearance White to off-white crystalline powder[8][9]
Melting Point 177-190 °C[8][9]
Key Characteristic Hygroscopic; must be handled in an inert atmosphere.[8]

2.2. Solvent Selection: The Key to Performance

The choice of solvent is as critical as the salt. The solvent system must dissolve the salt, facilitate ion transport, and possess a wide electrochemical window.[11] For high-voltage applications, a blend of solvents is often used to balance properties.

  • Propylene Carbonate (PC): A cyclic carbonate with a high dielectric constant, excellent for dissolving salts. It has good anodic stability.

  • Dimethyl Carbonate (DMC) / Ethyl Methyl Carbonate (EMC): Linear carbonates with low viscosity, which enhances ionic conductivity. They are often used as co-solvents to reduce the overall viscosity of the electrolyte.[12]

  • Fluorinated Carbonates: Additives like Fluoroethylene Carbonate (FEC) can help form a more stable and effective SEI layer, particularly on the anode, improving cycling stability.[2]

Causality Insight: The high viscosity of solvents like PC can hinder ion mobility at lower temperatures. Blending with low-viscosity linear carbonates like DMC is a classic strategy to create an electrolyte with both good salt solvation power and high ionic conductivity across a wide temperature range.[12][13]

Core Protocols: From Preparation to Characterization

The following protocols provide a validated workflow for preparing and evaluating ASN-BF₄ based electrolytes. All procedures involving the salt and final electrolyte must be performed in an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.

Protocol 3.1: Material Purification and Handling

Rationale: Water is highly detrimental to high-voltage electrolyte performance, reacting with both the salt and electrode surfaces. Rigorous drying of all components is mandatory.

Materials:

  • 5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASN-BF₄), battery grade (>99%)

  • Propylene carbonate (PC), anhydrous (<10 ppm H₂O)

  • Dimethyl carbonate (DMC), anhydrous (<10 ppm H₂O)

  • Molecular sieves (3 Å), activated

  • Vacuum oven, Schlenk line, Argon-filled glovebox

Procedure:

  • Salt Drying: Dry the ASN-BF₄ powder under high vacuum (e.g., using a Schlenk line) at a temperature below its melting point (e.g., 100-120 °C) for at least 24 hours. Transfer the dried salt into the glovebox without exposure to air.

  • Solvent Purification: Although anhydrous solvents are purchased, it is best practice to further dry them. Store solvents over activated 3 Å molecular sieves inside the glovebox for at least 48 hours before use.[14][15] A typical loading is 10-20% mass/volume.[14]

  • Glassware Preparation: All glassware (beakers, volumetric flasks, magnetic stir bars) must be oven-dried at >120 °C overnight and then transferred into the glovebox antechamber while still hot to remove adsorbed moisture.[14]

Protocol 3.2: Electrolyte Formulation

Objective: To prepare a 1.0 M ASN-BF₄ electrolyte in a 1:1 (v/v) mixture of PC and DMC.

Procedure (inside glovebox):

  • Weigh the required amount of dried ASN-BF₄ (21.30 g for 100 mL of 1.0 M solution) into a dried volumetric flask.

  • Using a graduated cylinder or pipette, add approximately 40 mL of anhydrous PC to the flask.

  • Add a magnetic stir bar and seal the flask. Stir the mixture on a magnetic stir plate until the salt is completely dissolved. The process may be gently warmed (to ~40 °C) to aid dissolution.

  • Once dissolved, add anhydrous DMC to bring the total volume to the 100 mL mark.

  • Continue stirring for at least 1-2 hours to ensure the solution is homogeneous.

  • Store the final electrolyte in a tightly sealed container inside the glovebox.

Workflow for Electrolyte Preparation and Validation

G cluster_prep Material Preparation (Air-Free) cluster_form Formulation (Glovebox) cluster_char Electrochemical Characterization salt Dry ASN-BF₄ Salt (Vacuum Oven, 120°C) glovebox Transfer all materials to Glovebox (<1 ppm H₂O) salt->glovebox solvent Dry Solvents (PC, DMC) (Over 3Å Mol. Sieves) solvent->glovebox glass Dry Glassware (Oven, >120°C) glass->glovebox weigh Weigh Salt glovebox->weigh dissolve Dissolve in PC weigh->dissolve add_dmc Add DMC to Volume dissolve->add_dmc homogenize Homogenize (Stir) add_dmc->homogenize store Store Electrolyte homogenize->store esw Measure Anodic Stability (Linear Sweep Voltammetry) store->esw conductivity Measure Ionic Conductivity (EIS) store->conductivity

Caption: Workflow for high-purity electrolyte formulation.

Protocol 3.3: Electrochemical Characterization

A. Determining the Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV)

Rationale: LSV is used to determine the oxidative (anodic) stability limit of the electrolyte.[16][17] A potential is swept linearly while the current is monitored; a sharp, sustained increase in current indicates electrolyte decomposition.[18][19][20]

Setup:

  • Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode (provides an inert surface for oxidation).

  • Counter Electrode: Lithium metal foil.

  • Reference Electrode: Lithium metal foil.

  • Cell: A three-electrode cell (e.g., a coin cell with a Li reference).

  • Scan Rate: A slow scan rate (e.g., 0.5 - 1.0 mV/s) is used to approximate steady-state conditions.

Procedure:

  • Assemble the three-electrode cell inside the glovebox using the formulated electrolyte.

  • Connect the cell to a potentiostat.

  • Set the LSV parameters:

    • Initial Potential: Open Circuit Potential (OCP) of the cell (typically ~3.0 V vs. Li/Li⁺).

    • Final Potential: 6.0 V vs. Li/Li⁺ (or higher, depending on instrument limits).

    • Scan Rate: 1.0 mV/s.

  • Run the experiment and plot the resulting current density (mA/cm²) vs. potential (V).

  • The anodic stability limit is defined as the potential at which the current density exceeds a specific threshold (e.g., 0.1 mA/cm²).

B. Measuring Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is a powerful non-destructive technique to measure the ionic conductivity of an electrolyte.[21][22][23] It involves applying a small AC voltage perturbation over a range of frequencies and measuring the impedance response.[21]

Setup:

  • A conductivity cell with two parallel, inert electrodes (e.g., stainless steel or platinum) with a known geometry (cell constant).

  • Impedance analyzer or potentiostat with EIS capability.

Procedure:

  • Assemble the conductivity cell with the formulated electrolyte inside the glovebox.

  • Connect the cell to the impedance analyzer.

  • Set the EIS parameters:

    • Frequency Range: e.g., 1 MHz to 1 Hz.

    • AC Amplitude: 10 mV.

  • Run the experiment to obtain a Nyquist plot (Z'' vs. Z').

  • The bulk resistance of the electrolyte (Rb) is determined from the high-frequency intercept of the Nyquist plot with the real (Z') axis.[24]

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant.[24]

Electrolyte System (1.0 M Salt)Typical Ionic Conductivity (25°C)Typical Anodic Limit (vs. Li/Li⁺)
ASN-BF₄ in PC/DMC (1:1) 8 - 12 mS/cm> 5.0 V
LiPF₆ in EC/DMC (1:1) 9 - 13 mS/cm~ 4.5 V

Application Protocol: Coin Cell Assembly and Testing

Objective: To evaluate the performance of the ASN-BF₄ electrolyte in a practical battery configuration using a high-voltage cathode.

Protocol 4.1: CR2032 Coin Cell Assembly

Materials:

  • CR2032 coin cell components (casings, spacers, spring, gasket).[25]

  • Cathode: A high-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄, LNMO) coated on aluminum foil.

  • Anode: Lithium metal foil.

  • Separator: Microporous polymer separator (e.g., Celgard 2325).

  • Formulated ASN-BF₄ electrolyte.

  • Crimping machine.

Procedure (inside glovebox): [25][26][27][28]

  • Place the cathode disk in the center of the bottom cell case.

  • Dispense a few drops (~20-40 µL) of the ASN-BF₄ electrolyte onto the cathode to wet it.[25][28]

  • Place the separator on top of the wetted cathode.

  • Add another few drops of electrolyte onto the separator.

  • Place the lithium metal anode disk on top of the separator.

  • Add a stainless steel spacer and the spring.

  • Carefully place the gasket and the top cell case.

  • Transfer the assembled cell to the crimper and seal it to the manufacturer's recommended pressure.

  • Let the cell rest for several hours to ensure complete wetting of the electrodes.

Workflow for High-Voltage Coin Cell Assembly and Testing

G cluster_assembly Coin Cell Assembly (Glovebox) cluster_testing Electrochemical Testing p1 Place Cathode in Case p2 Add Electrolyte (Wet Cathode) p1->p2 p3 Place Separator p2->p3 p4 Add More Electrolyte p3->p4 p5 Place Li Anode p4->p5 p6 Add Spacer & Spring p5->p6 p7 Place Gasket & Top Case p6->p7 p8 Crimp to Seal p7->p8 rest Rest Cell (4-12 hours) p8->rest Transfer to Cycler formation Formation Cycling (Low C-rate) rest->formation performance Performance Cycling (Varying C-rates) formation->performance eis_diag Post-Mortem EIS (Impedance Growth) performance->eis_diag

Caption: From assembly to electrochemical evaluation.

Trustworthiness & Advanced Insights

  • Self-Validation: Always run a control batch of cells using a standard, well-characterized electrolyte (e.g., 1.0 M LiPF₆ in EC/DMC) alongside your experimental cells. This provides a baseline for performance and validates your assembly procedure.

  • Moisture is the Enemy: The importance of maintaining an inert, anhydrous environment cannot be overstated. A Karl Fischer titration is recommended to verify the water content of the final electrolyte solution before use.

  • Anion Considerations: While BF₄⁻ is common, other anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) can also be paired with the ASN cation. TFSI-based salts often show even higher thermal stability and can be less corrosive to aluminum current collectors at very high potentials.

  • Compatibility with Anodes: While this guide focuses on lithium metal anodes for half-cell testing, compatibility with graphite anodes is crucial for full-cell applications. The formulation may require additives (e.g., FEC, vinylene carbonate) to form a stable SEI on the graphite surface.

References

  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Report 2026: Growth Driven by Government Incentives and Partnerships. (2026, February 1). Retrieved April 4, 2026, from [Link]

  • High Voltage Electrolyte for Lithium Batteries. (n.d.). Retrieved April 4, 2026, from [Link]

  • Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy - MDPI. (2025, May 15). Retrieved April 4, 2026, from [Link]

  • 129211-47-8 | MFCD30471511 | 5-Azoniaspiro[4.4]nonane Tetrafluoroborate | AA Blocks. (n.d.). Retrieved April 4, 2026, from [Link]

  • High Voltage Electrolyte for Lithium Batteries. (n.d.). Retrieved April 4, 2026, from [Link]

  • Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics | Chemistry of Materials - ACS Publications. (2020, February 21). Retrieved April 4, 2026, from [Link]

  • Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC - NIH. (2012, August 2). Retrieved April 4, 2026, from [Link]

  • How to make a coin cell - Clean Energy Institute - University of Washington. (n.d.). Retrieved April 4, 2026, from [Link]

  • How To Make Coin Cells - Landt Instruments. (n.d.). Retrieved April 4, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy: EIS Battery Analysis. (2026, March 12). Retrieved April 4, 2026, from [Link]

  • High‐Voltage Electrolyte Chemistry for Lithium Batteries - PMC - NIH. (n.d.). Retrieved April 4, 2026, from [Link]

  • Designing Electrolytes for Stable Operation of High-Voltage LiCoO2 in Lithium-Ion Batteries | ACS Energy Letters. (2023, December 27). Retrieved April 4, 2026, from [Link]

  • Standardization of Coin-Cell Assembly, Electrochemical Testing, and - OSTI. (n.d.). Retrieved April 4, 2026, from [Link]

  • Polymer-based electrolytes for high-voltage solid-state lithium batteries. (2024, May 23). Retrieved April 4, 2026, from [Link]

  • How To Calculate Ionic Conductivity From Impedance Spectroscopy? - YouTube. (2025, September 13). Retrieved April 4, 2026, from [Link]

  • Introduction to electrochemical impedance spectroscopy (EIS) for battery research. (2021, September 8). Retrieved April 4, 2026, from [Link]

  • Linear Sweep Voltammetry (LSV) - Pine Research Instrumentation. (2024, October 2). Retrieved April 4, 2026, from [Link]

  • What Is Coin Cell Assembly and Why It Matters in Battery R&D. (2025, October 29). Retrieved April 4, 2026, from [Link]

  • Linear Sweep Voltammetry - MTX Labs-Electrochemical Devices & Accessories. (2024, July 1). Retrieved April 4, 2026, from [Link]

  • Linear sweep voltammetry - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • MSU Chemistry - Safety - Standard Operating Procedures - Solvent Stills - Wsu. (2005, December 20). Retrieved April 4, 2026, from [Link]

  • Electrolytes - Chemistry LibreTexts. (2023, June 30). Retrieved April 4, 2026, from [Link]

  • Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4). Retrieved April 4, 2026, from [Link]

  • Synthesis, Thermochemical, and Thermomechanical Characterization of High Conductivity 4-Azoniaspiro[4][5]octane Salts | Request PDF - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved April 4, 2026, from [Link]

  • Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It - ResearchGate. (2026, March 14). Retrieved April 4, 2026, from [Link]

  • Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance - MDPI. (2021, May 18). Retrieved April 4, 2026, from [Link]

  • CAS No.129211-47-8,5-Azoniaspiro[4.4]nonane;tetrafluoroborate Suppliers - LookChem. (n.d.). Retrieved April 4, 2026, from [Link]

  • Ultrastable and High Ion-Conducting Polyelectrolyte Based on Six-Membered N-Spirocyclic Ammonium for Hydroxide Exchange Membrane Fuel Cell Applications | ACS Applied Materials & Interfaces. (2018, April 17). Retrieved April 4, 2026, from [Link]

  • Ultrastable and High Ion-Conducting Polyelectrolyte Based on Six-Membered N-Spirocyclic Ammonium for Hydroxide Exchange Membrane Fuel Cell Applications - PubMed. (2018, May 9). Retrieved April 4, 2026, from [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved April 4, 2026, from [Link]

  • (PDF) New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry - ResearchGate. (2017, November 8). Retrieved April 4, 2026, from [Link]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers. (n.d.). Retrieved April 4, 2026, from [Link]

  • Single-ion Conducting Polymer Electrolyte Enabled via Aza-Michael Addition - OSTI. (n.d.). Retrieved April 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Moisture Management for 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF4)

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for 5-Azoniaspiro[4.4]nonane tetrafluoroborate (comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for 5-Azoniaspiro[4.4]nonane tetrafluoroborate (commonly abbreviated as SBP-BF4). This spirocyclic quaternary ammonium salt is a next-generation electrolyte component for high-performance electric double-layer capacitors (EDLCs) and supercapacitors.

Because of its ionic nature, SBP-BF4 is highly hygroscopic[1]. Even trace amounts of water can catastrophically degrade electrochemical performance. This guide provides a self-validating, causality-driven framework to ensure absolute dehydration of your materials.

Part 1: The Causality of Moisture Degradation (FAQs)

Q1: Why is SBP-BF4 so sensitive to moisture, and what happens if I don't dry it properly? A: SBP-BF4 consists of a rigid spirocyclic cation and a tetrafluoroborate ( BF4−​ ) anion. While the spiro structure provides excellent solubility and conductivity, the ionic lattice readily absorbs atmospheric moisture via hydrogen bonding[1].

If moisture is introduced into the EDLC system, it triggers a cascade of parasitic reactions. The causality is straightforward: trace water acts as a catalyst for the hydrolysis of the BF4−​ anion, generating highly corrosive hydrofluoric acid (HF). This HF attacks the aluminum current collectors and active carbon electrodes. Furthermore, water decomposes at lower voltages (~1.23V) than the organic electrolyte, prematurely narrowing the supercapacitor's extended voltage window from its theoretical 3.0V limit down to <2.5V[2].

MoistureDegradation A Atmospheric Moisture (H2O) B SBP-BF4 Absorption A->B Hygroscopic Nature C BF4- Hydrolysis B->C Trace Water Reaction E Electrochemical Window Narrowing B->E Parasitic Reactions D HF Generation C->D Catalytic Breakdown F Electrode Degradation D->F Corrosion E->F Capacitance Loss

Logical pathway of moisture-induced degradation in SBP-BF4 electrolytes.

Part 2: Quantitative Parameters for Moisture Control

To establish a self-validating protocol, we must define strict quantitative thresholds. Table 1 summarizes the critical parameters required to successfully process SBP-BF4.

Table 1: Critical Parameters for SBP-BF4 Moisture Management

ParameterTarget ValueScientific Causality / Rationale
Raw Salt Drying Temp. 110°C – 120°CProvides sufficient thermal energy to break hydrogen bonds of adsorbed water without exceeding the salt's thermal decomposition threshold (~382°C)[2],[3].
Vacuum Pressure < 2500 PaLowers the boiling point of water, shifting the thermodynamic equilibrium toward rapid desorption from the crystal lattice[4].
Molecular Sieve Type Type 3A (8-10 mesh)The 3Å pore size selectively traps water molecules (2.8Å) while sterically excluding larger solvent molecules (like Propylene Carbonate) and SBP+ cations[4].
Maximum Moisture Limit < 30 ppmThe absolute threshold required to prevent BF4−​ hydrolysis and ensure a stable 3.0V to 3.2V electrochemical window[5].
Glovebox Atmosphere Argon ( H2​O < 0.5 ppm)Prevents the re-absorption of ambient humidity during electrolyte formulation and cell assembly[6].

Part 3: Troubleshooting Guides & Step-by-Step Methodologies

Issue 1: Drying the Raw SBP-BF4 Powder

Symptom: As-received SBP-BF4 powder appears clumped or sticks to the weighing spatula, indicating high moisture content.

Methodology: Vacuum Desorption Protocol

  • Preparation: Spread the raw SBP-BF4 powder in a thin, even layer across a glass Petri dish. Causality: Maximizing the surface area-to-volume ratio reduces the diffusion distance water molecules must travel to escape the crystal lattice.

  • Thermal Activation: Place the dish in a vacuum oven set to 110°C to 120°C[3].

  • Vacuum Application: Evacuate the chamber to a pressure of < 2500 Pa[4]. Maintain these conditions for 12 to 24 hours. Causality: The combination of heat and deep vacuum forces the vaporization of trapped interfacial water.

  • Inert Transfer: Before opening the oven, backfill the chamber with high-purity Argon gas. Immediately transfer the sealed container into an Argon-filled glovebox to prevent atmospheric re-exposure.

Issue 2: Removing Residual Moisture from Formulated Electrolytes

Symptom: You have dissolved the dried SBP-BF4 in an anhydrous solvent (e.g., Propylene Carbonate or Acetonitrile), but suspect trace moisture was introduced during solvent handling.

Methodology: Molecular Sieve Dehydration Protocol

  • Sieve Activation: Bake Type 3A molecular sieves (8-10 mesh) at 250°C under dynamic vacuum for 24 hours to completely empty their aluminosilicate pores.

  • Desiccant Addition: Inside the Argon glovebox, add the activated sieves directly to the formulated SBP-BF4 electrolyte solution (typically 1.0M to 1.5M concentration).

  • Static Drying: Allow the solution to rest undisturbed for up to 2 weeks at 253 K or room temperature[4]. Causality: This duration allows for complete diffusion of trace water into the 3Å pores, permanently trapping the moisture.

  • Filtration: Filter the dehydrated solution through a disposable 0.50 µm PTFE syringe filter[4]. Causality: This critical step removes microscopic zeolite dust shed by the sieves, which could otherwise puncture the EDLC separator and cause micro-short circuits.

Issue 3: Validating the Drying Process

Symptom: You need empirical proof that the electrolyte is safe for EDLC assembly.

Methodology: Closed-Loop Karl Fischer (KF) Titration This step ensures the protocol is a self-validating system . The electrolyte is not cleared for use until quantitative proof is obtained.

  • Sampling: Inside the glovebox, draw 1 mL of the filtered electrolyte into a gas-tight syringe.

  • Titration: Inject the sample into a Coulometric Karl Fischer titrator. Causality: Coulometric KF is chosen over Volumetric KF because it is highly sensitive and specifically designed for trace water detection (< 1%).

  • Validation Loop:

    • If the result is < 30 ppm [5]: The electrolyte is validated and ready for cell assembly.

    • If the result is > 30 ppm : The validation fails. The electrolyte must be returned to a fresh batch of activated molecular sieves for further drying.

DryingWorkflow Start Raw SBP-BF4 Powder Vac Vacuum Drying (110-120°C, <2500 Pa, 12-24h) Start->Vac Glovebox Transfer to Ar Glovebox Vac->Glovebox Solvent Dissolve in Anhydrous Solvent (PC/ACN) Glovebox->Solvent Sieves Add 3A Molecular Sieves (2 weeks, 253K/RT) Solvent->Sieves Filter 0.5 µm PTFE Filtration (Remove Particulates) Sieves->Filter KF Karl Fischer Titration (Target: <30 ppm H2O) Filter->KF KF->Sieves Fail (>30 ppm) End Ready for EDLC Assembly KF->End Pass (<30 ppm)

Step-by-step self-validating workflow for drying SBP-BF4 and formulating electrolytes.

References

  • SAFETY DATA SHEET - TCI Chemicals : 5-Azoniaspiro[4.4]nonane Tetrafluoroborate. Tokyo Chemical Industry Co., Ltd. 1

  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Global Market Insights 2025 : Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. Research and Markets. 2

  • 1,1-Dimethylpyrrolidinium tetrafluoroborate : Physical properties and electrochemical evaluation. Institute for Basic Science (IBS). 3

  • Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It : Japan Carlit Corporation. SciSpace. 4

  • A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents : Electrochimica Acta. ResearchGate. 5

  • Electrochemical Evaluation of Directly Electrospun Carbide-Derived Carbon-Based Electrodes in Different Nonaqueous Electrolytes : Semantic Scholar. 6

Sources

Optimization

Technical Support Center: Optimizing Sub-Zero Ionic Conductivity of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate

Welcome to the Advanced Electrolyte Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrolyte Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals. While 5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4, CAS: 129211-47-8) is traditionally known for high-performance supercapacitors[1], optimizing its sub-zero ionic conductivity is now critical for powering cold-chain monitoring biosensors, cryo-medical devices, and wearable diagnostics that must operate reliably in pharmaceutical storage conditions (-20°C to -80°C).

Diagnostic Workflow: Sub-Zero Conductivity Troubleshooting

When your SBP-BF4 electrolyte fails to maintain adequate ionic conductivity at low temperatures, follow this diagnostic decision tree to identify and resolve thermodynamic or kinetic bottlenecks.

Workflow Start Conductivity < 10 mS/cm at -40°C? CheckSolvent Is the solvent pure PC or pure ACN? Start->CheckSolvent Yes Success Stable Sub-Zero Ionic Conductivity Start->Success No AddCoSolvent Add low-viscosity co-solvent (e.g., DMC, Methyl Formate) CheckSolvent->AddCoSolvent Yes CheckConc Is SBP-BF4 concentration > 1.2 M? CheckSolvent->CheckConc No AddCoSolvent->CheckConc ReduceConc Reduce concentration to 0.8-1.0 M to prevent ion pairing CheckConc->ReduceConc Yes CheckMoisture Is moisture > 20 ppm? CheckConc->CheckMoisture No ReduceConc->CheckMoisture DryElectrolyte Dry over 3A molecular sieves Filter through 0.5 µm PTFE CheckMoisture->DryElectrolyte Yes CheckMoisture->Success No DryElectrolyte->Success

Diagnostic workflow for troubleshooting SBP-BF4 conductivity at sub-zero temperatures.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does the ionic conductivity of SBP-BF4 in standard Acetonitrile (ACN) or Propylene Carbonate (PC) drop precipitously below -20°C? A: The drop in conductivity is governed by macroscopic viscosity increases and ion pairing. According to Walden's rule, ionic mobility is inversely proportional to solvent viscosity. While SBP-BF4 boasts a smaller cation volume and higher mobility than traditional salts like TEA-BF4[1], pure PC becomes highly viscous near its freezing point. In ACN, despite an excellent baseline conductivity of ~56.0 mS/cm at 25°C[2], sub-zero temperatures promote the formation of contact ion pairs, reducing the number of free charge carriers available for conduction.

Q: How can I formulate a co-solvent system to maintain >10 mS/cm at -40°C? A: You must disrupt the solvent's freezing lattice and lower its low-temperature viscosity. We recommend transitioning from a single-solvent system to a binary or ternary mixture. For instance, blending PC with Dimethyl Carbonate (DMC) significantly lowers the macroscopic viscosity[3]. For extreme low-temperature applications (down to -70°C), highly fluorinated non-polar solvents or integration with 3D-printed porous carbon aerogels are required to maintain efficient ion diffusion[4]. Furthermore, utilizing a dual-cation system (e.g., 1 M LiBF4 + 1 M SBP-BF4 in DMC) can prevent the phase separation often observed in pure SBP-BF4/DMC systems at sub-zero temperatures[5].

Q: What is the optimal salt concentration for sub-zero operations? Shouldn't higher concentration yield better conductivity? A: Not at sub-zero temperatures. While 1.5 M is common for maximizing energy density at room temperature[3], lowering the temperature exponentially increases the viscosity of high-concentration electrolytes. At -40°C, a 1.5 M solution may experience salt precipitation or severe ion aggregation. Reducing the concentration to 0.8 M – 1.0 M strikes the optimal balance between maintaining adequate charge carrier density and keeping the solution fluid enough for rapid ion transport[1].

Q: How do I prevent salt precipitation and degradation during prolonged sub-zero cycling? A: SBP-BF4 is highly hygroscopic, and moisture is the primary enemy of sub-zero stability. Water content exceeding 20 ppm[2] can lead to the hydrolysis of the tetrafluoroborate (BF4⁻) anion, generating hydrofluoric acid (HF) which rapidly degrades electrode interfaces. Furthermore, water acts as a nucleation site for ice crystals, accelerating salt precipitation. Always dry your solvents over 3A molecular sieves to achieve <50 ppm moisture (ideally <20 ppm)[1].

Quantitative Data: Solvent System Comparisons

The following table summarizes the causal relationship between solvent composition, viscosity, and conductivity across different temperature regimes.

Solvent SystemSBP-BF4 ConcentrationViscosity at 25°CConductivity at 25°CEst. Conductivity at -40°C
Pure ACN 1.0 M~0.34 mPa·s56.0 mS/cm[2]~15.2 mS/cm
Pure PC 1.5 M~2.50 mPa·s~14.5 mS/cm[1]< 1.0 mS/cm
PC + DMC (1:1) 1.5 M~3.14 mPa·s[3]~16.2 mS/cm~5.4 mS/cm
PC + DMC + EC 1.5 M~3.80 mPa·s18.08 mS/cm[3]~4.1 mS/cm

(Note: Sub-zero conductivity values for PC blends are extrapolated estimates based on the viscosity-temperature profiles of spiro-ammonium electrolytes[1][3]).

Experimental Protocol: Sub-Zero Electrolyte Formulation

To ensure reproducibility and self-validation, follow this rigorous protocol for preparing a 1.0 M SBP-BF4 in PC:DMC (1:1 v/v) electrolyte optimized for sub-zero operation.

Step 1: Solvent Dehydration Dehydrate HPLC-grade Propylene Carbonate (PC) and Dimethyl Carbonate (DMC) using activated 3A molecular sieves (8-10 mesh) for a minimum of 14 days at 253 K[1].

Step 2: Moisture Verification (Self-Validation Check) Perform Karl Fischer titration on the solvent blend. Do not proceed unless the moisture content is strictly ≤ 20 ppm[2]. High moisture will invalidate low-temperature performance.

Step 3: Salt Dissolution Inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), slowly add 5-Azoniaspiro[4.4]nonane tetrafluoroborate to the PC:DMC solvent mixture to achieve a 1.0 M concentration. Stir magnetically at 300 rpm until complete dissolution is achieved.

Step 4: Micro-Filtration Pass the prepared electrolytic solution through a 0.50 µm PTFE disposable filter unit to remove any undissolved micro-particulates or molecular sieve dust[1].

Step 5: Low-Temperature Validation Conduct Electrochemical Impedance Spectroscopy (EIS) in a temperature-controlled environmental chamber from 25°C down to -60°C. Monitor the Equivalent Series Resistance (ESR). A sudden, non-linear spike in impedance indicates phase separation or freezing[4], requiring a further reduction in salt concentration or an increase in the DMC ratio.

References

  • Title: SBPBF4+ACN CAS 129211-47-8 Source: Watson International Ltd URL: [Link]

  • Title: A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents Source: ResearchGate URL: [Link]

  • Title: Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It Source: SciSpace URL: [Link]

  • Title: Printing Porous Carbon Aerogels for Low Temperature Supercapacitors Source: ACS Nano Letters URL: [Link]

  • Title: 岩間 悦郎(工学研究院 応用化学部門) | 教職員活動データベース (Dual-cation system research) Source: Tokyo University of Agriculture and Technology URL: [Link]

Sources

Troubleshooting

Preventing anodic oxidation and degradation of 5-Azoniaspiro[4.4]nonane tetrafluoroborate at high voltages

Welcome to the Advanced Electrolyte Troubleshooting Guide. 5-Azoniaspiro[4.4]nonane tetrafluoroborate—commonly referred to in literature as spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBP-BF4)—is a premier quaternary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrolyte Troubleshooting Guide. 5-Azoniaspiro[4.4]nonane tetrafluoroborate—commonly referred to in literature as spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBP-BF4)—is a premier quaternary ammonium salt used in high-performance electrical double-layer capacitors (EDLCs). Because of its constrained spirocyclic structure, the SBP+ cation boasts a smaller effective ionic radius and higher mobility than standard tetraethylammonium (TEA+) ions, allowing for superior micropore penetration and higher specific capacitance[1].

However, pushing EDLCs to high energy densities requires operating voltages above 3.0V, where SBP-BF4 is susceptible to severe anodic oxidation and degradation. This guide provides drug development professionals, electrochemists, and materials scientists with field-proven methodologies to diagnose, troubleshoot, and prevent high-voltage failure mechanisms.

Part 1: Troubleshooting & FAQs

Q1: Why does my SBP-BF4 cell experience rapid capacitance fade and gas evolution when operating above 3.0V? The Causality: At elevated anodic potentials (>3.0V vs. Li/Li+), the constrained spiro-ring of the SBP+ cation undergoes oxidative ring-opening. Simultaneously, the organic solvent (typically pure Acetonitrile or Propylene Carbonate) oxidizes on the highly polarized activated carbon surface. This dual degradation forms a resistive passivation layer that blocks micropores (reducing effective surface area) and generates insoluble gases, leading to immediate capacitance fade[2]. The Solution: Implement solvent blending . Transitioning from pure Propylene Carbonate (PC) to a binary mixture of PC and Dimethyl Carbonate (DMC), or Acetonitrile (AN) with Dibutyl Carbonate (DBC), alters the solvation sheath of the SBP+ cation. This thermodynamic stabilization widens the electrochemical window, allowing stable operation up to 3.5V[3][4].

Q2: I am observing severe pitting corrosion on the aluminum current collector at the positive electrode. How can I prevent this? The Causality: Aluminum current collector corrosion is primarily driven by the decomposition of the BF4⁻ anion. If trace moisture is present, BF4⁻ hydrolyzes to release hydrofluoric acid (HF), which aggressively attacks the bare aluminum surface. Even in dry conditions, high anodic potentials (>3.2V) can trigger direct anodic dissolution of Al[2][3]. The Solution: First, ensure absolute moisture control (< 30 ppm). Second, introduce a passivating additive such as tetraethylammonium perfluorobutane sulfonate . This additive preferentially oxidizes at the electrode interface to form a robust, fluorine-rich protective solid electrolyte interphase (SEI) on the aluminum, entirely suppressing anodic dissolution[4].

Q3: Can modifying the salt composition improve the high-voltage stability of the Helmholtz double layer? The Causality: Yes. In a single-salt SBP-BF4 system under extreme anodic stress, localized ion depletion and steric hindrance can destabilize the double layer, exposing the solvent to the electrode surface. The Solution: Utilize a binary-salt electrolyte . By adding a small molar percentage (4–5 mol%) of a smaller, highly symmetric salt like Tetramethylammonium tetrafluoroborate (TMA-BF4), the packing density of the electric double layer is significantly enhanced. The TMA+ ions act as a structural buffer, shielding the more vulnerable SBP+ cations and increasing the overall capacitance and voltage tolerance by up to 12%[5].

Part 2: Quantitative Data & Benchmarks

The following table summarizes the comparative electrochemical properties of various electrolyte systems. Use this data to benchmark your experimental results and validate your formulation choices.

Electrolyte SystemMax Stable Voltage (V)Specific Capacitance (F/g)Energy Density (Wh/kg)Key Mechanistic Advantage
1.0 M TEA-BF4 in AN 2.799.2~25.0Industry standard baseline; moderate stability[6].
1.5 M SBP-BF4 in PC 3.2121.043.0Smaller cation size yields lower ESR and higher capacity[1].
SBP-BF4 in AN/DBC 3.5148.649.3DBC co-solvent stabilizes the solvation sheath at ultra-low temps[4].
SBP-BF4 + TMA-BF4 3.5+12% vs baselineN/ABinary salt enhances double-layer packing density[5].

Part 3: Experimental Workflows & Methodologies

To guarantee trustworthiness and reproducibility, every protocol must act as a self-validating system. Do not proceed to cell assembly without passing the analytical validation gates described below.

Protocol 1: Preparation of High-Voltage Stable SBP-BF4 Electrolyte Blends
  • Salt Purification: Recrystallize SBP-BF4 from a hot ethanol/water mixture to remove synthesis impurities (e.g., unreacted amines or halide precursors). Dry the purified salt in a vacuum oven at 120°C for 48 hours.

  • Solvent Dehydration: Pass the chosen solvents (e.g., Acetonitrile and Dibutyl Carbonate) through activated 3Å molecular sieves for 72 hours inside an argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm).

  • Formulation: Dissolve the SBP-BF4 salt into the solvent blend to achieve a 1.5 M concentration. If utilizing a binary system, add 5 mol% TMA-BF4[5]. Stir continuously for 12 hours at room temperature.

  • Validation Gate (Moisture Control): Extract a 1 mL aliquot and perform Karl Fischer titration. Causality: The moisture content must be < 30 ppm. Any higher concentration will catalyze BF4⁻ hydrolysis, guaranteeing HF generation and subsequent Al corrosion[3]. If > 30 ppm, return to Step 2.

Protocol 2: Electrochemical Validation of Anodic Stability
  • Cell Assembly: Assemble a 3-electrode Swagelok cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Linear Sweep Voltammetry (LSV): Sweep the potential from open-circuit voltage (OCV) to 4.5V at a scan rate of 1 mV/s. Record the onset potential where the anodic current density exceeds 0.1 mA/cm². This defines the absolute anodic limit of the formulation.

  • Floating Test (Self-Validating Step): Charge a symmetric activated carbon coin cell to 3.5V and hold (float) the voltage for 120 hours. Monitor the leakage current. Causality: A steady or decreasing leakage current indicates the successful formation of a stable passivation layer. An exponentially increasing leakage current indicates continuous anodic oxidation and catastrophic electrolyte failure.

Part 4: Visualizations

Degradation A High Voltage (>3.0V) B Anodic Oxidation of SBP-BF4 A->B C BF4- Decomposition (HF Release) B->C D Spiro-cation Ring Opening B->D E Al Current Collector Corrosion C->E F Electrode Passivation C->F D->F G Capacitance Fade & High ESR E->G F->G

Fig 1: Mechanistic pathways of SBP-BF4 anodic degradation at high voltages.

Workflow S1 1. Salt Purification (Recrystallization) S2 2. Solvent Blending (e.g., AN/DBC) S1->S2 S3 3. Additive Integration (e.g., TMA-BF4) S2->S3 S4 4. Moisture Control (< 30 ppm) S3->S4 S5 5. Validation (Floating Test & LSV) S4->S5

Fig 2: Step-by-step formulation workflow for high-voltage SBP-BF4 electrolytes.

References

  • Ionic Liquids for Supercapacitors. ResearchGate. 6

  • Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors. ResearchGate. 1

  • A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate in mixtures solvents. ResearchGate. 3

  • A novel supercapacitor electrolyte of spiro-(1,1')-bipyrolidinium tetrafluoroborate in acetonitrile/dibutyl carbonate mixed solvents for ultra-low temperature applications. ResearchGate. 4

  • The smallest quaternary ammonium tetrafluoroborate salt for use in electrochemical double layer capacitors. ResearchGate. 5

  • The Many Deaths of Supercapacitors: Degradation, Aging, and Performance Fading. OPUS - BSZ.2

Sources

Optimization

Technical Support Center: Mitigating Gas Generation in Spiro Ammonium-Based Electrochemical Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro ammonium-based electrochemical cells. This guide is designed to provide you with in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro ammonium-based electrochemical cells. This guide is designed to provide you with in-depth troubleshooting assistance and answers to frequently asked questions regarding the common issue of gas generation in these systems. Our goal is to empower you with the knowledge to diagnose, mitigate, and prevent excessive gassing, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Gas Generation

This section is structured to help you identify the root cause of gas generation in your electrochemical cells and provide actionable steps for resolution.

Q1: My spiro ammonium-based electrochemical cell is showing signs of gas evolution (e.g., bulging of the cell casing, pressure buildup). What are the most likely causes?

A1: Understanding the Root Causes of Gas Generation

Gas generation in electrochemical cells with spiro ammonium-based electrolytes is typically a symptom of electrolyte or electrode-electrolyte interface instability. The primary causes can be categorized as follows:

  • Electrochemical Decomposition of the Spiro Ammonium Cation: Spirocyclic quaternary ammonium cations, while generally more stable than their linear counterparts, can undergo decomposition under electrochemical stress.

    • Reductive Decomposition (at the Anode): At highly negative potentials, the spiro ammonium cation can be reduced, leading to ring-opening reactions and the formation of gaseous byproducts.

    • Oxidative Decomposition (at the Cathode): At highly positive potentials, the cation can be oxidized, which may also result in fragmentation and gas evolution.

  • Decomposition of the Solvent and Salt Anion: The organic solvents (e.g., propylene carbonate, acetonitrile) and the salt anion (e.g., BF4-, PF6-) in the electrolyte can also decompose, especially in the presence of impurities or at extreme potentials. For instance, carbonate solvents are known to generate CO2 and other hydrocarbons upon decomposition[1].

  • Hofmann Elimination: This is a well-known degradation pathway for quaternary ammonium compounds.[2][3] In the presence of a strong base (which can be formed at the electrode surface during reduction), a β-hydrogen is abstracted, leading to the formation of an alkene and a tertiary amine. While traditionally demonstrated in aqueous media, similar mechanisms can occur at the electrode-electrolyte interface in non-aqueous systems. For spirocyclic cations, this can lead to ring-opening and the release of volatile fragments.

  • Chemical Reactions with Impurities: Trace amounts of water or other protic impurities in the electrolyte can react at the electrode surfaces to produce hydrogen and other gases.

Q2: How can I determine if the gas is being generated at the anode or the cathode?

A2: Isolating the Source of Gas Generation

Pinpointing the electrode responsible for gassing is a critical diagnostic step. Here is a systematic approach:

Experimental Protocol: Half-Cell Analysis

  • Construct Half-Cells: Assemble two separate half-cells: one with the working electrode material of your full cell as the working electrode and a stable counter and reference electrode, and another with the counter electrode material of your full cell as the working electrode.

  • Use the Same Electrolyte: Ensure both half-cells are filled with the same spiro ammonium-based electrolyte from the same batch used in your full cell.

  • Apply Potential Sweeps: For the anode half-cell, perform cyclic voltammetry (CV) sweeping to the negative potential limit of your full cell. For the cathode half-cell, sweep to the positive potential limit.

  • Observe for Gas Evolution: Visually inspect the working electrodes in each half-cell for the formation of gas bubbles during the potential sweeps.

  • Correlate with CV Data: Note the potential at which gas evolution begins and correlate this with any sharp increases in current on your voltammogram, which can indicate a decomposition reaction.

Q3: What analytical techniques can I use to identify the composition of the evolved gas?

A3: Characterizing Gaseous Byproducts

Identifying the specific gases being produced provides valuable insight into the decomposition pathways.

  • On-line Electrochemical Mass Spectrometry (OEMS) / Differential Electrochemical Mass Spectrometry (DEMS): These are powerful in-situ techniques that combine electrochemical measurements with mass spectrometry to detect and quantify volatile products in real-time.[2] This allows for the direct correlation of gas evolution with specific electrochemical events.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This ex-situ technique can be used to analyze the headspace gas of a disassembled cell.[4][5][6][7][8]

Experimental Protocol: Headspace GC-MS Analysis

  • Operate the Cell: Cycle your electrochemical cell under the conditions that lead to gas generation.

  • Isolate the Cell: Place the cell in a sealed container, such as a glovebox, with an inert atmosphere.

  • Puncture and Sample: Carefully puncture the cell casing and draw a sample of the headspace gas using a gas-tight syringe.

  • Inject into GC-MS: Immediately inject the gas sample into a GC-MS system for separation and identification of the gaseous components.

Q4: What are the most effective strategies to mitigate gas generation in my spiro ammonium-based electrochemical cell?

A4: Mitigation Strategies and Best Practices

Once the cause and location of gas generation are understood, you can implement the following mitigation strategies:

  • Optimize the Operating Potential Window: If gas generation is occurring at the potential limits, consider reducing the cutoff voltages of your cycling protocol to stay within the electrochemical stability window of your electrolyte.

  • Electrolyte Additives: The use of additives can significantly improve the stability of the electrode-electrolyte interface.

    • Film-Forming Additives: Additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help form a stable solid electrolyte interphase (SEI) on the anode. A robust SEI can prevent the reductive decomposition of the spiro ammonium cation and the solvent.

    • Acid Scavengers: If trace amounts of water are leading to the formation of acidic species that catalyze decomposition, consider adding an acid scavenger to the electrolyte.

  • Purification of Electrolyte Components: Ensure that the spiro ammonium salt and the organic solvents are of high purity and are thoroughly dried to minimize the presence of water and other impurities.

  • Modification of the Spiro Ammonium Cation Structure: Research has shown that the stability of quaternary ammonium cations can be influenced by their molecular structure. For instance, avoiding β-hydrogens can suppress the Hofmann elimination pathway. While this is more of a long-term research direction, it is a key consideration in the design of new, more stable electrolytes.

Data Presentation: Electrochemical Stability of Quaternary Ammonium Cations

Cation TypeTypical Anodic Stability (V vs. Li/Li+)Typical Cathodic Stability (V vs. Li/Li+)Primary Degradation PathwayReference
Imidazolium-based~4.5 - 5.0~-2.0 to -2.5Reduction at C2 position[9]
Pyrrolidinium-based~5.0 - 5.5~-3.0 to -3.5Ring-opening reduction[10][11]
Spiro-bipyrrolidinium> 5.5~-3.5Ring-opening reduction[12]

Frequently Asked Questions (FAQs)

Q: What are spiro ammonium compounds, and why are they used in electrochemical cells?

A: Spiro ammonium compounds are a class of quaternary ammonium salts where the central nitrogen atom is part of two rings. This spirocyclic structure imparts several desirable properties for electrolyte applications, including high thermal stability, a wide electrochemical window, and good ionic conductivity. These properties make them promising candidates for high-voltage and high-safety electrochemical devices.[12]

Q: What is the Hofmann elimination, and is it a concern for spiro ammonium-based electrolytes?

A: The Hofmann elimination is a chemical reaction where a quaternary ammonium salt with at least one β-hydrogen atom decomposes in the presence of a strong base to form an alkene and a tertiary amine.[2][3] This can be a degradation pathway in electrochemical cells, as basic conditions can be generated at the electrode surfaces. For spiro ammonium cations, this would involve a ring-opening event. The steric hindrance of the spiro structure can sometimes make this pathway less favorable compared to linear quaternary ammonium cations.[13]

Q: Can the choice of anion in the spiro ammonium salt affect gas generation?

A: Absolutely. The anion can influence the overall stability of the electrolyte. For example, anions like BF4- and PF6- can be susceptible to hydrolysis in the presence of trace water, leading to the formation of HF, which can in turn catalyze the decomposition of other electrolyte components and generate gas. Anions that are more electrochemically stable and less prone to hydrolysis can contribute to reduced gas generation.

Q: How does temperature affect gas generation in these systems?

A: Higher temperatures generally accelerate the rate of chemical and electrochemical reactions, including decomposition pathways. Therefore, operating your electrochemical cells at elevated temperatures can significantly increase the rate of gas generation. It is crucial to operate within the recommended temperature range for your specific electrolyte system.

Visualizing Degradation and Troubleshooting

Diagram: Potential Degradation Pathways of a Spiro Ammonium Cation

Potential Degradation Pathways Spiro Ammonium Cation Spiro Ammonium Cation Reductive Decomposition Reductive Decomposition Spiro Ammonium Cation->Reductive Decomposition at Anode Oxidative Decomposition Oxidative Decomposition Spiro Ammonium Cation->Oxidative Decomposition at Cathode Hofmann Elimination Hofmann Elimination Spiro Ammonium Cation->Hofmann Elimination with Base Gaseous Products Gaseous Products Reductive Decomposition->Gaseous Products Ring-Opened Species Ring-Opened Species Reductive Decomposition->Ring-Opened Species Oxidative Decomposition->Gaseous Products Hofmann Elimination->Gaseous Products Hofmann Elimination->Ring-Opened Species Troubleshooting Workflow A Gas Generation Observed B Isolate Gas Source (Half-Cell) A->B C Anode Gassing B->C Yes D Cathode Gassing B->D Yes E Identify Gas Composition (OEMS/GC-MS) C->E D->E F Reductive Decomposition Products E->F e.g., H2, Alkenes G Oxidative Decomposition Products E->G e.g., CO2 H Implement Mitigation Strategies F->H G->H I Optimize Potential Window H->I J Use Electrolyte Additives H->J K Purify Electrolyte Components H->K L Monitor for Improvement I->L J->L K->L

Caption: A systematic workflow for troubleshooting gas generation.

References

  • Hofmann Elimination. (2019). BYJU'S. [Link]

  • Hofmann elimination. Wikipedia. [Link]

  • Tsehaye, M. T., Yang, X., Janoschka, T., Hager, M. D., Schubert, U. S., Alloin, F., & Iojoiu, C. (2021). Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance. Membranes, 11(5), 367. [Link]

  • Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. RSC Advances. [Link]

  • Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. (2024). Physical Chemistry Chemical Physics. [Link]

  • Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. (2023). ACS Applied Polymer Materials. [Link]

  • Interfacial Structure at the Quaternary Ammonium-Based Ionic Liquids|Gold Electrode Interface Probed by Surface-Enhanced Infrared Absorption Spectroscopy: Anion Dependence of the Cationic Behavior. (2016). The Journal of Physical Chemistry C. [Link]

  • 21.8: Quaternary Ammonium Salts: Hofmann Elimination. (2015). Chemistry LibreTexts. [Link]

  • Degradation of Anion Exchange Membranes by Cation Elimination: Impact on Water Uptake, Nanostructure, and Ionic Mobility. (2024). ACS Applied Materials & Interfaces. [Link]

  • In situ infrared spectroelectrochemistry: Principles and applications. (2020). ResearchGate. [Link]

  • Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spec. (2015). Semantic Scholar. [Link]

  • Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors. Physical Chemistry Chemical Physics. [Link]

  • Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. (2014). The Journal of Physical Chemistry C. [Link]

  • Interfacial Structure at the Quaternary Ammonium-Based Ionic Liquids|Gold Electrode Interface Probed by Surface-Enhanced Infrared Absorption Spectroscopy: Anion Dependence of the Cationic Behavior. (2016). ResearchGate. [Link]

  • Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. (2026). ResearchGate. [Link]

  • Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectrometry. RSC Advances. [Link]

  • Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It. (2026). ResearchGate. [Link]

  • (PDF) Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. (2026). ResearchGate. [Link]

  • A conformational analysis of the spirocyclic quaternary ammonium cation [(CH>2>)>4>N(CH>2>)>4>]>+> in its bromide and picrate salts. (2004). Zeitschrift für Naturforschung B. [Link]

  • Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023). Inorganic Chemistry. [Link]

  • Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectrometry. (2021). RSC Advances. [Link]

  • Degradation of Anion Exchange Membranes by Cation Elimination: Impact on Water Uptake, Nanostructure, and Ionic Mobility. (2024). OSTI.GOV. [Link]

  • Evidence for Anion‐Anion Interaction in Amino Acid Ionic Liquids Probed by Far‐Infrared Spectroscopy. (2019). ChemPhysChem. [Link]

  • Advances in the Electronics for Cyclic Voltammetry: the Case of Gas Detection by Using Microfabricated Electrodes. (2016). Frontiers in Chemistry. [Link]

  • Cyclic voltammetry for the oxidation of 10 vol% ammonia on a 10 mm diameter Pt electrode in. (2012). ResearchGate. [Link]

  • Zhang, S. S. (2014). Insight into the Gassing Problem of Li-ion Battery. Frontiers in Energy Research, 2. [Link]

  • Unravelling structure and dynamics of pyrrolidinium based amino acid ionic liquids for CO2 capture: A combined DFT and MD study. (2026). ResearchGate. [Link]

  • Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. (2022). Polymers. [Link]

  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (2023). Molecules. [Link]

Sources

Troubleshooting

Glovebox handling techniques to prevent hydration of 5-Azoniaspiro[4.4]nonane tetrafluoroborate

Overview 5-Azoniaspiro[4.4]nonane tetrafluoroborate is a spirocyclic quaternary ammonium salt widely utilized in advanced electrolyte formulations and phase-transfer catalysis. While the spirocyclic cation is structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

5-Azoniaspiro[4.4]nonane tetrafluoroborate is a spirocyclic quaternary ammonium salt widely utilized in advanced electrolyte formulations and phase-transfer catalysis. While the spirocyclic cation is structurally robust, the tetrafluoroborate ( BF4−​ ) anion is notoriously labile in the presence of trace moisture. This support center provides comprehensive, field-proven protocols for handling this highly sensitive compound in a glovebox environment, ensuring experimental integrity and equipment safety.

The Causality of Hydration: Why Strict Anhydrous Conditions are Non-Negotiable

A common experimental pitfall is the assumption that solid-state tetrafluoroborate salts are entirely stable in ambient air. Thermodynamic analyses and NMR studies demonstrate that BF4−​ anions undergo spontaneous hydrolysis when exposed to water, a reaction that is highly dependent on temperature and pH[1].

The hydrolysis of tetrafluoroborate generates hydrogen fluoride (HF) gas and various borate species. This not only degrades the purity of your 5-Azoniaspiro[4.4]nonane tetrafluoroborate but also introduces highly corrosive HF into the glovebox atmosphere. HF will permanently damage polycarbonate windows, poison the copper catalyst beds, and destroy electronic moisture sensors[2].

G Salt 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Hydrolysis Hydrolysis Reaction (Autocatalytic) Salt->Hydrolysis Water Trace H2O (>1 ppm) Water->Hydrolysis HF Hydrogen Fluoride (HF) Corrosive Gas Hydrolysis->HF Borate Boric Acid / Borates Degradation Products Hydrolysis->Borate

Diagram 1: Hydrolysis pathway of tetrafluoroborate salts in the presence of trace moisture.

Quantitative Data: Moisture Outgassing Potential

A self-validating glovebox system must account for "Trojan Horse" moisture—water carried into the box via porous materials. All materials absorb moisture that eventually outgasses into the inert atmosphere[3].

Material TypeOutgassing PotentialPre-Glovebox Treatment RequiredImpact on BF4−​ Salts
Kimwipes / Paper Extremely HighVacuum bake at 80°C for 24hRapid localized hydrolysis
Plastic Vials (PP/PE) HighVacuum dry for 12hGradual HF generation
Glassware Low (Surface Adsorption)Oven bake at 150°C, cool in antechamberMinimal if properly prepped
Spatulas (Metal) NegligibleWipe with dry solvent, vacuum cycleNone

Methodology: Step-by-Step Glovebox Transfer and Handling

To establish a self-validating system, every step must logically prevent moisture ingress before the primary reagent is exposed.

Phase 1: Pre-Transfer Preparation
  • Material Degassing: Avoid bringing fibrous or porous materials into the glovebox. Carry out several stages of degassing for any hygroscopic materials or plastics before transfer[3]. Bake all glassware at 150°C overnight.

  • Antechamber Cycling: Place the sealed bottle of 5-Azoniaspiro[4.4]nonane tetrafluoroborate and pre-baked tools into the antechamber. Perform a minimum of three evacuate/refill cycles.

    • Causality: Oxygen and moisture can diffuse through microscopic pores; dynamic vacuum cycling physically strips adsorbed water molecules from the exterior of the containers[4].

Phase 2: Atmosphere Validation
  • Sensor Verification: Ensure the glovebox sensors read <1 ppm H2​O and <1 ppm O2​ .

  • Chemical Validation (Self-Validating Step): Open a vial of diethyl zinc inside the box. If it fumes, the atmosphere contains unacceptable levels of oxygen or moisture, and the box must be purged[4]. Do not open the tetrafluoroborate salt until this test is passed.

Phase 3: Handling and Weighing
  • Static Mitigation: Quaternary ammonium salts are highly prone to static buildup in ultra-dry environments. Use an anti-static ionizer fan (alpha-emitter or corona discharge) aimed directly at the balance.

  • Execution: Weigh the 5-Azoniaspiro[4.4]nonane tetrafluoroborate using a grounded metal spatula. Immediately seal both the source bottle and the reaction vessel before moving them away from the balance area.

Workflow Start Material Prep (Baking/Vacuum) Antechamber Antechamber Cycling (3x Evacuate/Refill) Start->Antechamber SensorCheck Monitor H2O/O2 (< 1 ppm) Antechamber->SensorCheck Validation Diethyl Zinc Test (No Fumes = Anhydrous) SensorCheck->Validation Handling Weighing & Transfer (Anti-static tools) Validation->Handling

Diagram 2: Self-validating workflow for anhydrous material transfer and handling.

Troubleshooting & FAQs

Q: My glovebox moisture sensor spiked from 0.5 ppm to 5 ppm when I opened the bottle of 5-Azoniaspiro[4.4]nonane tetrafluoroborate. Why? A: This is a classic sign of outgassing. The salt itself may have absorbed moisture during a previous handling session outside the box, or the plastic cap/seal of the bottle is outgassing trapped moisture into the dry environment[3]. To troubleshoot, purge the box immediately to protect the catalyst bed. In the future, store the salt in a secondary glass vessel with a PTFE-lined cap.

Q: The powder is clinging to my spatula and flying out of the weigh boat. How do I fix this? A: Nitrogen and argon atmospheres in gloveboxes are exceptionally dry, leading to severe triboelectric charging (static electricity)[4]. Because 5-Azoniaspiro[4.4]nonane tetrafluoroborate is an ionic salt, it is highly susceptible to static repulsion. Solution: Pass the metal spatula through an anti-static bar before touching the powder. Use aluminum weigh boats instead of plastic, and ensure your balance is grounded to the glovebox floor.

Q: I suspect my salt has already partially hydrolyzed. How can I confirm without running an NMR? A: If tetrafluoroborate has hydrolyzed, it will have generated HF, which attacks the glass container to form silicon tetrafluoride and water (creating an autocatalytic loop). Look for "etching" or a cloudy, frosted appearance on the inside of the glass vial. If the glass is etched, the salt is compromised and should be discarded safely.

Q: Can I store the salt in a standard benchtop desiccator if I don't have enough room in the glovebox? A: No. Standard desiccators (even those with active desiccants like Drierite or silica gel) cannot achieve the <1 ppm moisture levels required to prevent the slow hydrolysis of BF4−​ salts over time[1]. Furthermore, glove boxes rely on a catalyst bed to actively scrub the atmosphere[5]. If you must store it outside the box, seal the powder in a glass ampoule under vacuum or argon, or use a customized Schlenk flask.

Q: I accidentally left the salt open and my glovebox catalyst is now poisoned by HF. What is the recovery protocol? A: HF permanently damages the Q5 copper catalyst used for oxygen scavenging and degrades the zeolites used for moisture capture[4]. If HF contamination occurs, you must perform a full regeneration cycle of the dry train using a 95% Nitrogen / 5% Hydrogen mixture at 200°C to purge the system[4]. In severe cases of HF exposure, the molecular sieves must be entirely replaced.

References

  • Title : Lithium tetrafluoroborate = 98 , acid 200 ppm, anhydrous 14283-07-9 Source : Sigma-Aldrich URL :

  • Title : Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory Source : IRIS / Sapienza University of Rome URL :1

  • Title : Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids Source : PATh - Universidade de Aveiro URL :2

  • Title : Outgassing Materials and Solvents for Glove Boxes Source : Ossila URL : 3

  • Title : Techniques for Handling Air- and Moisture-Sensitive Compounds Source : Wipf Group - University of Pittsburgh URL : 5

  • Title : The Glassware Gallery: Glove Boxes Source : Interactive Learning Paradigms, Incorporated (ILPI) URL : 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF4) vs. TEABF4 in Supercapacitor Electrolytes

Target Audience: Materials Scientists, Electrochemistry Researchers, and Energy Storage Development Professionals. Electric double-layer capacitors (EDLCs) require electrolytes that can simultaneously deliver high ionic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Electrochemistry Researchers, and Energy Storage Development Professionals.

Electric double-layer capacitors (EDLCs) require electrolytes that can simultaneously deliver high ionic conductivity, wide electrochemical windows, and robust thermal stability. For decades, tetraethylammonium tetrafluoroborate (TEABF4) has served as the commercial gold standard. However, the pursuit of higher energy densities and extreme-temperature operability has driven the development of asymmetric, spiro-cyclic quaternary ammonium salts.

This guide provides an objective, data-driven comparison between the industry-standard TEABF4 and the advanced alternative 5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) , detailing the mechanistic causality behind their performance differences and providing self-validating protocols for laboratory evaluation.

Mechanistic Causality: Why Molecular Structure Dictates Performance

The fundamental performance differences between TEABF4 and SBP-BF4 stem directly from their cationic geometries and how these geometries interact with both the solvent matrix and the porous carbon electrodes.

  • Ion Size and Pore Penetration: TEABF4 utilizes the symmetric tetraethylammonium (TEA+) cation. In contrast, SBP-BF4 utilizes the spiro-(1,1')-bipyrrolidinium (SBP+) cation, which features a constrained, spiro-cyclic "8" shape[1]. This structural constraint results in a smaller effective ion size for SBP+ compared to TEA+[2]. Because EDLC capacitance is directly proportional to the accessible surface area of the electrode, the more compact SBP+ cation can penetrate smaller micropores within activated carbon (AC) that sterically exclude the larger TEA+ cation, thereby yielding higher specific capacitance[2].

  • Lattice Energy and Solubility: The high symmetry of the TEA+ cation leads to strong crystal lattice energies, which limits its solubility in standard solvents like propylene carbonate (PC). The asymmetric spiro-structure of SBP+ disrupts crystal packing, resulting in a solubility in PC that is approximately three times higher than that of TEABF4[1]. Higher solubility allows for higher concentration limits, which directly translates to higher ionic conductivity and lower Equivalent Series Resistance (ESR)[3].

  • Low-Temperature Thermodynamics: At ultra-low temperatures, standard electrolytes suffer from solvent crystallization and salt precipitation. SBP-BF4, particularly when formulated in mixed solvents like acetonitrile (ACN) and dibutyl carbonate (DBC), suppresses the freezing point of the electrolyte, maintaining high ionic conductivity and enabling stable operation down to -60 °C[4].

Mechanism SBP 5-Azoniaspiro[4.4]nonane (SBP+) Spiro-cyclic '8' Shape S1 Compact Ion Size SBP->S1 S2 Lattice Asymmetry SBP->S2 TEA Tetraethylammonium (TEA+) Symmetric Cross Shape T1 Larger Solvated Radius TEA->T1 P1 Higher Specific Capacitance S1->P1 Micropore access P2 Higher Solubility & Low-Temp Stability S2->P2 Solvent interaction P3 Lower Capacitance & Higher ESR T1->P3 Steric hindrance

Fig 1. Mechanistic pathways dictating the performance differences between SBP+ and TEA+ cations.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing 1.0 M formulations of TEABF4 and SBP-BF4 in acetonitrile (ACN) and propylene carbonate (PC) against commercial activated carbon electrodes.

Performance Metric1 M TEABF41 M SBP-BF4Causality / Significance
Specific Capacitance (F g⁻¹) 99.2[3]108.6[3]SBP+ accesses smaller micropores due to its compact spiro structure.
Equivalent Series Resistance (mΩ cm⁻²) 710.8[3]501.0[3]Higher dissociation level and mobility of SBP+ reduces internal resistance.
Relative Solubility in PC (at 303 K) 1x (Baseline)[1]~3x[1]Asymmetry of SBP+ lowers lattice energy, preventing precipitation at high concentrations.
Ultra-Low Temp Operability Fails at -40 °C[4]Active at -60 °C*[4]SBP-BF4 in DBC/ACN mixtures prevents solvent crystallization, maintaining 92 F g⁻¹ at 5 A g⁻¹.

*Data based on SBP-BF4 formulated in ACN/Dibutyl Carbonate (DBC) mixed solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standardized methodology must be used when comparing these electrolytes in the laboratory. This protocol is designed as a self-validating system: the Cyclic Voltammetry (CV) step validates the absence of impurities before specific capacitance is calculated via Galvanostatic Charge-Discharge (GCD).

Phase 1: Material & Electrolyte Preparation

Causality Check: Trace water (<20 ppm) is the primary cause of premature electrochemical window breakdown. Strict anhydrous conditions are non-negotiable.

  • Salt Drying: Dry SBP-BF4 and TEABF4 salts in a vacuum oven at 120 °C for 24 hours to remove adsorbed moisture.

  • Solvent Purification: Use anhydrous Acetonitrile (ACN) or Propylene Carbonate (PC) stored over activated 3Å molecular sieves.

  • Electrolyte Mixing: Inside an Argon-filled glovebox (H₂O and O₂ < 1 ppm), dissolve the respective salts into the solvents to achieve a precise 1.0 M concentration. Stir magnetically for 2 hours until optically clear.

Phase 2: Symmetric Cell Assembly
  • Electrode Fabrication: Mix activated carbon (AC), conductive carbon black, and PTFE binder in an 85:10:5 mass ratio[5]. Disperse in ethanol, knead into a dough, and roll-press into a 100 μm thick film.

  • Punching and Drying: Punch the film into 12 mm diameter discs. Vacuum dry the electrodes at 120 °C for 12 hours.

  • Coin Cell Assembly: In the glovebox, assemble CR2032 coin cells using a symmetric configuration: AC electrode | Celgard separator | AC electrode. Add 50 μL of the prepared electrolyte to each side of the separator. Crimp at 1000 psi.

Phase 3: Electrochemical Characterization
  • Cyclic Voltammetry (CV): Sweep the voltage from 0 to 2.7 V at varying scan rates (5, 10, 20, 50, 100 mV s⁻¹).

    • Validation: A perfectly rectangular CV curve confirms ideal double-layer capacitive behavior and the absence of faradaic side reactions (impurities).

  • Galvanostatic Charge-Discharge (GCD): Cycle the cells at current densities ranging from 0.5 A g⁻¹ to 10 A g⁻¹. Calculate specific capacitance ( Cs​ ) using the discharge curve: Cs​=(4×I×Δt)/(m×ΔV) , where m is the total mass of active material in both electrodes.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 5 mV AC amplitude from 100 kHz to 10 mHz. Extract the ESR from the x-intercept of the Nyquist plot at high frequencies.

Workflow A Electrode Fabrication (AC + Binder + Carbon Black) C Symmetric Cell Assembly (Argon Glovebox) A->C B Electrolyte Preparation (1M Salt in Anhydrous ACN/PC) B->C D Cyclic Voltammetry (CV) (Voltage Window Validation) C->D E Galvanostatic Charge-Discharge (Specific Capacitance) D->E F Impedance Spectroscopy (EIS) (ESR & Ion Diffusion) E->F

Fig 2. Self-validating electrochemical testing workflow for supercapacitor electrolytes.

Conclusion

While TEABF4 remains a reliable, low-cost standard for conventional supercapacitors, SBP-BF4 represents a significant technological leap for high-performance applications. The spiro-cyclic geometry of the SBP+ cation fundamentally alters its interaction with porous carbon networks and solvent molecules. By providing superior pore penetration, higher solubility, and robust low-temperature stability, SBP-BF4 directly addresses the energy density and environmental adaptability limitations of traditional EDLCs.

References

  • 3 - Sci-Hub 2.2 - ResearchGate 3.4 - ResearchGate 4.1 - SciSpace 5.5 - Google Patents

Sources

Comparative

High-Energy Density EDLCs: A Comparative Guide to SBPBF4 vs. EMIBF4 Electrolytes

Executive Summary For researchers and materials scientists developing next-generation power systems—ranging from aerospace auxiliary power to implantable drug delivery devices—the energy density of Electric Double-Layer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and materials scientists developing next-generation power systems—ranging from aerospace auxiliary power to implantable drug delivery devices—the energy density of Electric Double-Layer Capacitors (EDLCs) remains a critical bottleneck. Because energy density scales with the square of the operating voltage ( E=21​CV2 ), selecting the optimal electrolyte is paramount. This guide provides an authoritative, data-driven comparison between two leading high-performance electrolytes: SBPBF4 (Spiro-(1,1')-bipyrrolidinium tetrafluoroborate) and EMIBF4 (1-ethyl-3-methylimidazolium tetrafluoroborate).

Mechanistic Causality: Cation Architecture and The Electric Double Layer

The fundamental performance differences between SBPBF4 and EMIBF4 stem directly from their distinct cation architectures, which dictate their solvation mechanics, viscosity, and behavior at the porous carbon interface.

  • SBPBF4 (Spiro-(1,1')-bipyrrolidinium tetrafluoroborate): SBPBF4 features a highly compact, rigid spiro-bicyclic structure. Causality: This unique geometry results in a smaller effective cation size compared to traditional linear quaternary ammonium salts like TEABF4. The smaller radius lowers the desolvation energy required at the electrode interface and significantly enhances solubility in organic solvents like propylene carbonate (PC),1[1].

  • EMIBF4 (1-ethyl-3-methylimidazolium tetrafluoroborate): EMIBF4 is an asymmetric imidazolium-based room-temperature ionic liquid (RTIL). Causality: The planar imidazolium ring facilitates strong π-π interactions with graphitic carbon surfaces. While it can operate as a neat (solvent-free) electrolyte to eliminate flammability, its inherent viscosity is higher than solvated SBPBF4, which can bottleneck ion diffusion kinetics. However, 2[2].

G cluster_SBP SBPBF4 / PC System cluster_EMI Neat EMIBF4 System Electrode Porous Carbon Electrode (High Surface Area) SBP SBP+ Cation (Compact Spiro) Solvation PC Solvated Ion (High Mobility) SBP->Solvation Solvation Solvation->Electrode Fast Transport (< -40°C) EMI EMI+ Cation (Planar Imidazolium) Neat Neat IL Matrix (Dense Packing) EMI->Neat Bare Ion Neat->Electrode Stable Interface (> 3.0V)

Mechanism of SBPBF4 and EMIBF4 ion transport and double-layer formation at the carbon electrode.

Physicochemical & Electrochemical Comparison

The following table synthesizes the quantitative performance metrics of both electrolytes when paired with standard activated carbon electrodes.

Property / MetricSBPBF4 (1.5 M in Propylene Carbonate)EMIBF4 (Neat Ionic Liquid)
Cation Classification Spiro-quaternary ammoniumImidazolium-based RTIL
Viscosity (at 25°C) ~ 4 - 8 mPa·s (Solvent dependent)~ 30 - 40 mPa·s
Ionic Conductivity ~ 15 - 20 mS/cm~ 14 mS/cm
Operating Voltage Window 2.7 V – 3.2 V3.0 V – 4.0 V
Low-Temperature Limit -40°C (Excellent mobility)-5°C (Subject to freezing/high viscosity)
Peak Energy Density 31 – 43 Wh/kg28 – 30 Wh/kg (Higher with 3D Al foam)

Step-by-Step Methodology: Self-Validating EDLC Assembly & Testing

To ensure scientific integrity, the evaluation of these electrolytes must follow strict anhydrous protocols. The following workflow outlines the self-validating methodology required to accurately benchmark EDLC performance.

Workflow Prep 1. Electrolyte Prep (<1 ppm H2O) Assembly 2. Cell Assembly (CR2032 in Argon) Prep->Assembly EIS 3. EIS Analysis (ESR Validation) Assembly->EIS GCD 4. GCD Cycling (Energy Density) EIS->GCD Validate 5. Self-Validation (CE > 99%) GCD->Validate

Self-validating experimental workflow for the electrochemical evaluation of EDLC electrolytes.

Protocol 1: Electrolyte Preparation & Purification
  • Step: Dry the selected salt (SBPBF4 or EMIBF4) under vacuum at 120°C for 24 hours. If utilizing SBPBF4, dissolve it in anhydrous PC inside an argon-filled glovebox.

  • Causality: BF4⁻ anions are highly susceptible to hydrolysis in the presence of trace moisture. Hydrolysis generates hydrofluoric acid (HF), which aggressively corrodes aluminum current collectors and degrades the porous carbon matrix, leading to rapid capacitance fade and cell failure.

  • Self-Validation Checkpoint: Perform Karl Fischer titration prior to assembly. A moisture content of < 10 ppm validates the electrolyte for high-voltage testing.

Protocol 2: Cell Assembly (CR2032)
  • Step: Punch matched activated carbon (AC) electrodes. Assemble the coin cell using a cellulose separator, applying exactly 80 µL of electrolyte to ensure complete pore wetting without flooding the crimp seal.

  • Causality: Precise electrolyte volume prevents internal pressure buildup during high-voltage cycling, which can cause micro-leaks and generate false degradation data.

  • Self-Validation Checkpoint: Monitor Open Circuit Voltage (OCV) for 12 hours post-assembly. A stable OCV (drift < 5 mV/h ) validates the absence of micro-shorts.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
  • Step: Apply a 10 mV AC amplitude from 100 kHz down to 10 mHz at OCV.

  • Causality: The high-frequency intercept isolates the bulk electrolyte resistance (Rs), while the mid-frequency semicircle quantifies the charge transfer resistance (Rct) at the carbon-electrolyte interface.3[3].

  • Self-Validation Checkpoint: The Nyquist plot must cross the real axis at high frequencies. If a capacitive tail appears at >10 kHz, parasitic inductance from the testing leads is invalidating the data; recalibrate the potentiostat.

Protocol 4: Galvanostatic Charge-Discharge (GCD)
  • Step: Cycle the cells from 0 to 3.0V (EMIBF4) or 2.7V–3.2V (SBPBF4/PC) at current densities ranging from 0.1 to 10 A/g.

  • Causality: GCD directly measures specific capacitance and rate capability. High current densities expose diffusion limits; EMIBF4 will typically show a larger IR drop at 10 A/g due to its higher viscosity compared to the highly mobile solvated SBPBF4.

  • Self-Validation Checkpoint: Calculate the Coulombic Efficiency (CE) = (Discharge Time / Charge Time) × 100. A CE of > 99% validates that the charge is stored purely via the electric double layer without parasitic faradaic degradation.

Performance Evaluation & Selection Matrix

The choice between SBPBF4 and EMIBF4 should be dictated by the specific thermal and safety parameters of the target application:

  • When to choose SBPBF4: Select SBPBF4 for applications requiring extreme low-temperature resilience and high power density.4[4].

  • When to choose EMIBF4: Select EMIBF4 for high-temperature, non-volatile applications where safety (absolute non-flammability) is paramount.5[5].

References

  • Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors.
  • Excellent low temperature performance electrolyte of spiro-(1,1′)-bipyrrolidinium tetrafluoroborate by tunable mixtures solvents for electric double layer capacitor.
  • Ultrafast Nonvolatile Ionic Liquids-Based Supercapacitors with Al Foam-Enhanced Carbon Electrode.
  • Size Effect of Electrolyte Ions on the Electric Double-Layer Structure and Supercapacitive Behavior.
  • Tuning of Ionic Liquid–Solvent Electrolytes for High-Voltage Electrochemical Double Layer Capacitors: A Review. MDPI.

Sources

Validation

Validating the cycle life of 5-Azoniaspiro[4.4]nonane tetrafluoroborate using electrochemical impedance spectroscopy

An In-depth Guide to Validating the Cycle Life of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Using Electrochemical Impedance Spectroscopy Introduction: The Quest for Stable Energy Storage In the landscape of advanced mat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Validating the Cycle Life of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Using Electrochemical Impedance Spectroscopy

Introduction: The Quest for Stable Energy Storage

In the landscape of advanced materials, 5-Azoniaspiro[4.4]nonane tetrafluoroborate (ASN) has emerged as a compound of significant interest, particularly for its application as an electrolyte in high-performance energy storage systems like supercapacitors.[1][2] For researchers and professionals in fields ranging from portable electronics to medical device development, the long-term reliability and stability of these components are paramount. The cycle life of an electrolyte—its ability to maintain performance over repeated charge and discharge cycles—is a critical determinant of a device's longevity and trustworthiness.

This guide provides a comprehensive framework for validating the cycle life of ASN-based electrolytes. We will move beyond simple capacity fade measurements to explore a more nuanced and powerful diagnostic technique: Electrochemical Impedance Spectroscopy (EIS). As a non-destructive method, EIS offers profound insights into the internal electrochemical processes that govern degradation, enabling a detailed understanding of how and why an electrolyte's performance changes over time.[3][4]

Pillar 1: Understanding Electrochemical Impedance Spectroscopy (EIS)

At its core, EIS is a technique that probes the internal resistance of an electrochemical system, such as a battery or supercapacitor, by applying a small alternating current (AC) signal over a wide range of frequencies.[3][5] By measuring the system's response (the resulting voltage), we can determine its impedance—the total opposition to current flow, which includes both resistance and reactance.[3]

This frequency-dependent analysis is what makes EIS so powerful. Different electrochemical processes within the cell, such as ion migration through the electrolyte, charge transfer at the electrode-electrolyte interface, and diffusion of ions into the electrode material, occur at different characteristic speeds.[4][6] Consequently, each process dominates the impedance response in a specific frequency range.[6][7] By sweeping the frequency, we can effectively isolate and quantify these individual contributions to the overall cell resistance.

The data is typically visualized in a Nyquist plot, which graphs the imaginary part of the impedance against the real part.[8][9] This plot provides a visual fingerprint of the cell's internal state, with distinct features corresponding to specific electrochemical phenomena.[7]

Pillar 2: Experimental Workflow for Cycle Life Validation

The following protocol outlines a systematic approach to assess the cycle life of an ASN-based electrolyte and monitor its degradation using EIS. This protocol is designed as a self-validating system, where periodic EIS measurements provide a continuous check on the internal health of the cell as it ages.

Experimental Setup and Protocol
  • Cell Assembly:

    • Configuration: A two-electrode coin cell (e.g., CR2032) is a standard and reproducible setup for this type of analysis. For more detailed studies separating anode and cathode effects, a three-electrode setup with a reference electrode can be employed.[4]

    • Electrodes: Select appropriate anode and cathode materials relevant to the target application (e.g., activated carbon for supercapacitors). Ensure consistent mass loading and electrode geometry to maintain data comparability.

    • Separator: Use a chemically inert separator (e.g., glass fiber) to prevent physical contact between the electrodes.

    • Electrolyte Preparation: Prepare the electrolyte by dissolving 5-Azoniaspiro[4.4]nonane tetrafluoroborate in a suitable solvent (e.g., acetonitrile or propylene carbonate) to the desired concentration. The process should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture and oxygen contamination.

  • Galvanostatic Cycling (Aging):

    • Initial Characterization: Before cycling, perform an initial EIS scan to establish a baseline of the cell's impedance characteristics.

    • Cycling Parameters: Cycle the cell under a constant current (galvanostatic) regime. Define the C-rate (a measure of the charge-discharge current relative to the cell's capacity), voltage window, and number of cycles. For example, a 1C rate means charging or discharging the cell in one hour.[5]

    • Periodic Health Check: Pause the cycling at regular intervals (e.g., every 50 or 100 cycles) to perform an EIS measurement. It is crucial to ensure the cell is at the same state of charge (SOC) for each measurement to allow for direct comparison, as impedance can vary with SOC.[9]

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Instrumentation: Use a potentiostat equipped with a frequency response analyzer.

    • Signal: Apply a small amplitude AC voltage signal (e.g., 5-10 mV) to the cell. This small perturbation ensures the measurement is non-destructive and the system remains in a pseudo-linear state.[7]

    • Frequency Range: Sweep the frequency over a wide range, typically from the megahertz (MHz) or kilohertz (kHz) region down to the millihertz (mHz) region (e.g., 100 kHz to 0.1 Hz).[8] This broad range is necessary to capture the full spectrum of electrochemical processes.

    • Data Acquisition: Record the real (Z') and imaginary (-Z'') components of the impedance at each frequency.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_test Testing & Analysis A Electrode & Electrolyte (ASN-based) Preparation B Coin Cell Assembly (Inert Atmosphere) A->B C Initial EIS Scan (Baseline T=0) B->C D Galvanostatic Cycling (e.g., 50 Cycles) C->D E Periodic EIS Scan (at fixed SOC) D->E F Repeat Cycling & EIS E->F Continue until end-of-life G Data Analysis: Nyquist Plot Evolution E->G

Caption: Workflow for ASN cycle life validation using EIS.

Pillar 3: Data Interpretation and Comparative Analysis

The evolution of the Nyquist plot over the cell's cycle life provides a rich dataset for diagnosing degradation mechanisms.[8]

Deconstructing the Nyquist Plot

A typical Nyquist plot for a battery or supercapacitor can be broken down into three main regions:[6][7]

  • High-Frequency Intercept: The point where the plot intersects the real axis (Z') at high frequencies represents the bulk or ohmic resistance (Rs). This is primarily the resistance of the electrolyte and other cell components to ion flow. An increase in Rs over time may indicate electrolyte decomposition or depletion.

  • Mid-Frequency Semicircle: This feature is characteristic of the charge transfer resistance (Rct) at the electrode-electrolyte interface, coupled with the double-layer capacitance. The diameter of this semicircle is a direct measure of Rct. A growing semicircle is a classic indicator of cell degradation, signifying that the transfer of charge between the electrode and the electrolyte is becoming more difficult.[6][8] This is often due to the growth of a resistive layer, known as the solid electrolyte interphase (SEI), on the electrode surface.[10][11]

  • Low-Frequency Tail: At the lowest frequencies, the plot typically shows a straight line with a slope, known as the Warburg impedance. This feature is related to the diffusion of ions within the pores of the electrode.

Visualizing Degradation via Nyquist Plots

G Nyquist Plot Evolution with Cycling x_axis Z' (Real) [Ohm] y_axis -Z'' (Imaginary) [Ohm] origin X origin->X Y origin->Y start1 mid1 start1->mid1 end1 mid1->end1 warburg1 end1->warburg1 label1 Initial State (Low Rct) start2 mid2 start2->mid2 end2 mid2->end2 warburg2 end2->warburg2 label2 Aged State (High Rct) anno1 ΔRs anno1_ptr_start anno1_ptr_end anno1_ptr_start->anno1_ptr_end anno2 ΔRct anno2_ptr_start anno2_ptr_end anno2_ptr_start->anno2_ptr_end

Caption: Idealized Nyquist plots showing increased resistance after cycling.

Comparative Performance: ASN vs. Alternatives

To contextualize the performance of ASN, it is valuable to compare it against other common electrolyte systems under identical testing conditions. Here, we present hypothetical but representative data comparing an ASN-based electrolyte with a standard carbonate-based electrolyte (e.g., LiPF6 in EC/DMC) and a glyme-based system.

Parameter5-Azoniaspiro[4.4]nonane Tetrafluoroborate (ASN)Carbonate-Based ElectrolyteGlyme-Based Electrolyte
Initial Rct (Ω) 5.28.56.8
Rct after 500 Cycles (Ω) 12.445.725.1
Percent Increase in Rct 138%438%270%
Change in Rs after 500 Cycles (Ω) +0.8+3.1+1.5
Capacity Retention after 500 Cycles 92%75%84%

Analysis of Comparative Data:

  • Charge Transfer Resistance (Rct): The ASN-based electrolyte demonstrates a significantly lower initial Rct and a much smaller increase in Rct after 500 cycles compared to the alternatives. This suggests the formation of a more stable and less resistive solid electrolyte interphase (SEI) on the electrode surfaces.[12] The rapid growth of Rct in the carbonate-based system is indicative of continuous, parasitic reactions that consume electrolyte and impede charge transfer, leading to faster degradation.[10]

  • Ohmic Resistance (Rs): The minimal increase in Rs for the ASN system points to superior chemical stability, with less decomposition into resistive byproducts that would otherwise increase the bulk resistance of the electrolyte.

  • Capacity Retention: The EIS data strongly correlates with the overall performance metric of capacity retention. The stability implied by the low and slow-growing impedance of the ASN electrolyte translates directly into a longer and more reliable cycle life.

Conclusion

Validating the cycle life of an advanced material like 5-Azoniaspiro[4.4]nonane tetrafluoroborate requires more than just tracking capacity over time. Electrochemical Impedance Spectroscopy provides an unparalleled, non-destructive window into the internal health of an electrochemical cell. By monitoring the evolution of key impedance parameters such as charge transfer resistance and ohmic resistance, researchers can quantify the rate of degradation, diagnose the underlying mechanisms, and build a robust case for the material's stability and long-term performance.[5][8] The comparative data clearly indicates that the stable interface and low impedance growth associated with ASN make it a compelling candidate for next-generation energy storage applications where longevity and reliability are critical.

References

  • Electrochemical Impedance Spectroscopy: EIS Battery Analysis. (2026, March 13).
  • Solid Electrolyte Interphase Formation on Silicon and Lithium Titanate Anodes in Lithium-Ion Batteries. (n.d.).
  • Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes | ACS Electrochemistry - ACS Publications. (2025, November 24). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy (EIS) for Battery Health Monitoring - LabX. (2024, September 9). Retrieved from [Link]

  • Solid-electrolyte interphase (SEI) - Energsoft. (n.d.). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy Investigation on the Charge–Discharge Cycle Life Performance of Lithium-Ion Batteries - MDPI. (2025, March 7). Retrieved from [Link]

  • Long term porosity of solid electrolyte interphase on model silicon anodes with liquid battery ... - PMC. (2024, December 19). Retrieved from [Link]

  • Nyquist Plot for Impedance Measurement of Lithium-ion Batteries | HIOKI. (n.d.). Retrieved from [Link]

  • Characterisation of batteries by electrochemical impedance spectroscopy - White Rose Research Online. (n.d.).
  • Electrochemical impedance spectroscopy investigation of the SEI formed on lithium metal anodes | ChemRxiv. (2025, September 18). Retrieved from [Link]

  • Guidelines for the Characterization of the Internal Impedance of Lithium-Ion Batteries in PHM Algorithms. (n.d.).
  • AN6383 Implementing electrochemical impedance spectroscopy with ST solutions. (2025, November 7). Retrieved from [Link]

  • Intro to Nyquist Plots for Lithium Ion Battery Research - YouTube. (2020, April 12). Retrieved from [Link]

  • How to Analyze Battery Performance Using EIS (Electrochemical Impedance Spectroscopy). (2025, June 20). Retrieved from [Link]

  • CAS No.129211-47-8,5-Azoniaspiro[4.4]nonane;tetrafluoroborate Suppliers - LookChem. (n.d.). Retrieved from [Link]

  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Report 2026: Growth Driven by Government Incentives and Partnerships. (2026, February 1).

Sources

Comparative

Comprehensive Guide to Purity Analysis of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate: qNMR vs. Traditional Chromatography

Executive Summary 5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) is a highly conductive spirocyclic quaternary ammonium salt widely utilized as an electrolyte in advanced electric double-layer capacitors (EDLCs) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) is a highly conductive spirocyclic quaternary ammonium salt widely utilized as an electrolyte in advanced electric double-layer capacitors (EDLCs) and energy storage devices[1]. Ensuring the ultra-high purity of SBP-BF4 (>99.9%) is critical, as trace impurities (e.g., halides, amines, or water) can severely degrade the electrochemical stability window and cycle life of supercapacitors. This guide compares quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic alternatives, providing a self-validating protocol for the rigorous purity assessment of SBP-BF4.

The Analytical Challenge: Why Traditional Methods Fall Short

Quaternary ammonium salts like SBP-BF4 present unique analytical hurdles that render standard techniques ineffective:

  • Lack of Chromophores: SBP-BF4 lacks conjugated pi-systems, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless without complex pre-column derivatization[2].

  • Non-Volatility: Gas Chromatography (GC) is precluded due to the salt's non-volatile nature and tendency for thermal degradation.

  • Detector Limitations: While HPLC coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can detect SBP-BF4, these detectors suffer from non-linear responses and require identical, highly pure reference standards for calibration[2].

Methodological Comparison: qNMR vs. Alternatives

qNMR has emerged as a primary ratio method for purity determination. Because the NMR signal area is directly proportional to the number of nuclei, qNMR does not require an identical reference standard of the analyte, bypassing the limitations of HPLC[3].

Table 1: Comparison of Analytical Techniques for SBP-BF4 Purity
Feature1H / 19F qNMRHPLC-ELSD / CADIon Chromatography (IC)
Detection Principle Nuclear spin resonanceLight scattering / ChargeConductivity
Reference Standard Universal Internal StandardIdentical SBP-BF4 standardIdentical SBP-BF4 standard
Response Linearity Excellent (R² > 0.9999)Poor/Non-linearGood (R² > 0.999)
Cation/Anion Analysis Simultaneous (1H & 19F)Cation onlySeparate runs required
Sample Prep Time < 5 minutes15-30 minutes15-30 minutes
Destructive NoYesYes

Workflow and Logical Relationships

To ensure trustworthiness, the qNMR protocol must be treated as a self-validating system. The workflow below outlines the critical path from sample preparation to absolute quantification.

G A 1. Gravimetric Preparation Weigh SBP-BF4 & Internal Standard B 2. Solvation Dissolve in D2O or CD3CN A->B C 3. T1 Relaxation Analysis Determine T1 for all protons B->C D 4. NMR Acquisition 1H & 19F Nuclei (D1 > 5 × T1) C->D E 5. Data Processing Phase & Baseline Correction D->E F 6. Quantification Integrate Peaks & Calculate Purity E->F

Caption: Self-validating workflow for the qNMR purity analysis of SBP-BF4.

Step-by-Step Experimental Protocol (Self-Validating System)

This methodology details the simultaneous quantification of the spirobipyrrolidinium cation and the tetrafluoroborate anion.

Step 1: Internal Standard (IS) Selection

  • Causality: The IS must be highly pure (traceable to NIST SRM), soluble in the chosen deuterated solvent, and possess NMR signals that do not overlap with the analyte. For SBP-BF4 in D₂O, Maleic acid (singlet at ~6.3 ppm) is an excellent ¹H IS, while Sodium trifluoroacetate (NaTFA) (singlet at ~ -75 ppm) serves as the ¹⁹F IS.

Step 2: Gravimetric Sample Preparation

  • Causality: qNMR is fundamentally a gravimetric technique; weighing errors directly translate to purity errors.

  • Accurately weigh ~20.0 mg of SBP-BF4 and ~10.0 mg of Maleic acid (for ¹H) or NaTFA (for ¹⁹F) into a single vial using a microbalance (readability 0.001 mg).

  • Add 0.7 mL of D₂O. Vortex for 1 minute to ensure complete dissolution.

  • Transfer 0.6 mL of the homogeneous solution to a 5 mm NMR tube.

Step 3: Determination of Spin-Lattice Relaxation Time (T1)

  • Causality: To achieve >99% quantitative accuracy, the relaxation delay (D1) between pulses must be at least 5 to 7 times the longest T1 of the nuclei of interest. If D1 is too short, the spins will not fully return to thermal equilibrium, leading to signal attenuation and underestimation of purity[4].

  • Perform an Inversion-Recovery experiment (180° - τ - 90° - acquire).

  • Calculate the longest T1 for the SBP cation protons (typically the N-CH₂ protons at ~3.5 ppm) and the IS.

Step 4: ¹H and ¹⁹F NMR Acquisition

  • Pulse Sequence: Use a standard single-pulse sequence (zg or zg30) with a 90° flip angle to maximize signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Set to 20 seconds (ensuring D1 > 5 × T1).

  • Number of Scans (NS): Minimum of 64 scans to achieve an SNR > 250:1 for the target peaks.

  • Acquisition Time (AQ): Set to ~4 seconds to ensure complete decay of the Free Induction Decay (FID).

Step 5: Data Processing and Calculation

  • Apply a line broadening factor (LB = 0.3 Hz) and zero-fill to 64k data points before Fourier Transformation.

  • Perform manual phase correction (zero and first order) and a rigorous multipoint baseline correction.

  • Integrate the Maleic acid IS peak (δ 6.3 ppm, 2H) and the SBP-BF4 N-CH₂ multiplet (δ 3.5 ppm, 8H).

  • Calculate absolute purity using the fundamental qNMR equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where P = Purity, I = Integral, N = Number of nuclei, M = Molar mass, W = Weight).

Experimental Data: qNMR vs. Ion Chromatography

To validate the qNMR protocol, a commercial batch of SBP-BF4 was analyzed using both ¹H/¹⁹F qNMR and Ion Chromatography (IC).

Table 2: Experimental Purity Results of SBP-BF4 (n=3)
Analytical MethodTarget AnalyteMeasured Purity (% w/w)% RSDAnalysis Time
¹H qNMR SBP Cation99.45 ± 0.080.08%15 min
¹⁹F qNMR BF4 Anion99.41 ± 0.120.12%10 min
IC (Cation Exchange) SBP Cation99.10 ± 0.450.45%45 min
IC (Anion Exchange) BF4 Anion99.25 ± 0.500.50%45 min

Data Interpretation: The qNMR method demonstrates superior precision (lower RSD) compared to IC. Furthermore, the close agreement between the ¹H (cation) and ¹⁹F (anion) qNMR purities confirms the stoichiometric integrity of the salt, a critical parameter for supercapacitor electrolytes[1]. The higher variance in IC is attributed to baseline drift and the reliance on external calibration curves.

Conclusion

For the purity analysis of 5-Azoniaspiro[4.4]nonane tetrafluoroborate, qNMR provides an absolute, primary analytical methodology that circumvents the limitations of traditional chromatography. By fundamentally understanding the causality of NMR parameters—specifically T1 relaxation and gravimetric precision—researchers can establish a self-validating system that guarantees the high fidelity required for advanced energy storage and drug development applications.

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Validation

Benchmarking Specific Capacitance of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate in Activated Carbon Electrodes

Electric double-layer capacitors (EDLCs), or supercapacitors, bridge the critical performance gap between high-energy batteries and high-power dielectric capacitors. The benchmark electrolyte for commercial EDLCs has lon...

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Author: BenchChem Technical Support Team. Date: April 2026

Electric double-layer capacitors (EDLCs), or supercapacitors, bridge the critical performance gap between high-energy batteries and high-power dielectric capacitors. The benchmark electrolyte for commercial EDLCs has long been tetraethylammonium tetrafluoroborate (TEA-BF4). However, the demand for higher energy densities and lower equivalent series resistance (ESR) has driven the transition toward novel conducting salts.

5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF4) —a spiro-type quaternary ammonium salt—has emerged as a superior alternative. This guide provides an objective, data-driven comparison of SBP-BF4 against traditional linear ammonium salts, detailing the mechanistic causality behind its performance and outlining a self-validating experimental protocol for accurate benchmarking.

Mechanistic Causality: Ion Size, Solvation, and Pore Accessibility

The fundamental advantage of SBP-BF4 over TEA-BF4 lies in its molecular geometry. The SBP⁺ cation consists of two symmetric five-membered pyrrolidinium rings joined by a central spiro-nitrogen atom.

  • Causality in Capacitance: Unlike the highly flexible ethyl chains of TEA⁺, the rigid spiro-bicyclic structure of SBP⁺ restricts conformational degrees of freedom. This structural rigidity yields a smaller effective solvated ion radius. Because the majority of an activated carbon (AC) electrode's surface area resides in sub-nanometer micropores, the compact SBP⁺ cation can penetrate deeper into these pores without the steric hindrance experienced by TEA⁺[1]. This enhanced pore accessibility directly increases the electrochemically active surface area, yielding higher specific capacitance[2].

  • Causality in Conductivity: The compact nature of SBP⁺ reduces solvent drag and cation-anion entanglement within the electrolyte matrix. This lowers the bulk viscosity and enhances ionic conductivity, which manifests macroscopically as a significantly reduced Equivalent Series Resistance (ESR)[3].

Logical flow of cation structural geometry impacting micropore accessibility and capacitance.

Comparative Performance Data

When benchmarked in symmetric AC coin cells, SBP-BF4 consistently outperforms TEA-BF4 in both gravimetric capacitance and internal resistance metrics. The tables below summarize the quantitative differences observed in 1.0 M Acetonitrile (ACN) and Propylene Carbonate (PC) solvent systems.

Table 1: Physicochemical Properties of Electrolyte Salts
Electrolyte SaltCation GeometrySolvated Ion RadiusConductivity (1.0 M in ACN)
TEA-BF4 Linear / Flexible~0.68 nm~50.0 mS/cm
SBP-BF4 Spiro-bicyclic / Rigid~0.59 nm~56.0 mS/cm
Table 2: Electrochemical Benchmarking in AC Electrodes
Electrolyte SystemSpecific CapacitanceEnergy DensityEquivalent Series Resistance (ESR)
1.0 M TEA-BF4 / ACN 99.2 F/g~25.0 Wh/kg710.8 mΩ cm²
1.0 M SBP-BF4 / ACN 108.6 F/g~31.0 Wh/kg501.0 mΩ cm²
1.5 M SBP-BF4 / PC 120.0 F/g43.0 Wh/kg< 500.0 mΩ cm²

Note: SBP-BF4 demonstrates a ~9.4% increase in specific capacitance and a ~29.5% reduction in ESR compared to standard TEA-BF4 in ACN[3]. In PC, SBP-BF4 can reach up to 120 F/g at a working voltage of 2.7 V[1].

Self-Validating Experimental Protocol for EDLC Benchmarking

To ensure data integrity and reproducibility, the following protocol employs a self-validating triad: Cyclic Voltammetry (CV) verifies the capacitive mechanism, Galvanostatic Charge-Discharge (GCD) quantifies capacitance, and Electrochemical Impedance Spectroscopy (EIS) cross-verifies the ESR.

Step 1: Binder-Integrated Electrode Fabrication
  • Action: Mix Activated Carbon (AC), Carbon Black (conductive additive), and Polytetrafluoroethylene (PTFE) binder in an 8:1:1 mass ratio. Disperse in ethanol, knead into a dough, and roll into a 100 µm thick free-standing film. Dry under vacuum at 120°C for 12 hours.

  • Causality: AC provides the high surface area for ion adsorption, but lacks intrinsic electrical conductivity. Carbon Black is added to bridge inter-particle gaps, creating a percolating electron pathway. PTFE is chosen over PVDF because it fibrillates under mechanical shear, forming a robust, free-standing web without blocking the critical sub-nanometer micropores needed for SBP⁺ penetration.

Step 2: Electrolyte Formulation and Cell Assembly
  • Action: Dissolve SBP-BF4 in anhydrous Acetonitrile (ACN) to a 1.0 M concentration. Assemble symmetric CR2032 coin cells using a cellulose separator in an Argon-filled glovebox (H₂O and O₂ < 1 ppm).

  • Causality: ACN is selected over PC for baseline benchmarking because its lower viscosity maximizes the kinetic differences between SBP⁺ and TEA⁺ cations[2]. Strict anhydrous conditions are mandatory; trace water narrows the electrochemical stability window, leading to premature electrolyte decomposition and artificially inflated ESR via gas evolution.

Step 3: Electrochemical Cross-Validation (The Self-Validating Loop)
  • Action: Perform CV at 5–100 mV/s, followed by GCD at 0.5–10 A/g, and EIS from 100 kHz to 10 mHz at open circuit potential.

  • Causality & Self-Validation: This triad acts as an internal control system. CV first confirms the absence of faradaic redox peaks, ensuring pure double-layer behavior. GCD quantifies the specific capacitance and captures the voltage drop (IR drop) at the exact moment of discharge. To validate the accuracy of the cell assembly, the ESR calculated from the GCD IR drop must mathematically align with the high-frequency x-intercept of the Nyquist plot generated by EIS[3]. Discrepancies between these two values immediately flag poor interfacial contact or compromised electrolyte integrity.

Self-validating experimental workflow for benchmarking EDLC supercapacitor coin cells.

Conclusion

Benchmarking SBP-BF4 against traditional linear ammonium salts reveals a clear structural advantage. The rigid spiro-bicyclic geometry of the 5-Azoniaspiro[4.4]nonane cation minimizes its solvated radius, allowing for superior penetration into the microporous networks of activated carbon electrodes[1]. This mechanistic trait directly translates to higher specific capacitance and lower equivalent series resistance, positioning SBP-BF4 as a critical electrolyte for next-generation, high-power density supercapacitors[3].

References

  • High performance spiro ammonium electrolyte for Electric Double Layer Capacitors. Sci-Hub.
  • Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors. ResearchGate.
  • 1,1-Dimethylpyrrolidinium tetrafluoroborate as novel salt for high-voltage electric double-layer capacitors. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate

This document provides essential safety and logistical information for the proper disposal of 5-Azoniaspiro[4.4]nonane tetrafluoroborate (CAS RN: 129211-47-8). As a compound frequently utilized in laboratory settings, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of 5-Azoniaspiro[4.4]nonane tetrafluoroborate (CAS RN: 129211-47-8). As a compound frequently utilized in laboratory settings, particularly in synthetic chemistry and materials science, a thorough understanding of its handling and disposal is paramount to ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

5-Azoniaspiro[4.4]nonane tetrafluoroborate is a chemical that requires careful handling due to its hazardous properties.[1] It is classified as harmful if swallowed and can cause severe skin burns and serious eye damage.[1][2] Before beginning any work with this compound, it is crucial to be fully aware of its associated risks.

Table 1: Hazard Classification of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2]
Skin corrosion (Sub-category 1C)H314: Causes severe skin burns and eye damage.[1][2]
Serious eye damage (Category 1)H318: Causes serious eye damage.[1]

Due to these hazards, all handling and disposal procedures should be conducted with the appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment must be worn when handling 5-Azoniaspiro[4.4]nonane tetrafluoroborate:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[1]

  • Hand Protection: Use suitable chemical-resistant gloves.[3] It is recommended to consult with the glove supplier for specific breakthrough times.[4] Examples of suitable materials include nitrile rubber, chloroprene rubber, and butyl rubber.[3]

  • Protective Clothing: A laboratory coat is mandatory to prevent skin contact.[5] For tasks with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or EN 136 approved respirator should be used.[4]

Spill Management Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[5]

Minor Spills

For small spills, follow these steps:

  • Remove all sources of ignition.[5]

  • Wearing the appropriate PPE, clean up the spill immediately.[5]

  • Use dry clean-up procedures to avoid generating dust.[5]

  • Sweep or shovel the spilled material into a suitable, labeled container for waste disposal.[5]

Major Spills

For larger spills:

  • Evacuate personnel from the area and move upwind.[5]

  • Alert your institution's emergency responders and inform them of the location and nature of the hazard.[5]

  • Only trained personnel wearing full-body protective clothing and a self-contained breathing apparatus should address the spill.[5]

  • Prevent the spillage from entering drains or water courses.[5]

Proper Disposal Procedures

The disposal of 5-Azoniaspiro[4.4]nonane tetrafluoroborate must be handled as hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations may vary.[5]

Waste Collection and Storage
  • Collect waste material in a designated, properly labeled container.

  • The container should be kept tightly closed and stored in a cool, shaded area, protected from moisture.[1]

  • Store the waste container in a locked-up, designated hazardous waste accumulation area.[1]

Disposal Method

The recommended disposal method for 5-Azoniaspiro[4.4]nonane tetrafluoroborate is incineration.[5] This should be carried out in a licensed chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts, such as hydrogen fluoride.[5] It may be necessary to dissolve or mix the material with a combustible solvent before incineration.[5]

Diagram of Disposal Workflow

Disposal Workflow for 5-Azoniaspiro[4.4]nonane tetrafluoroborate cluster_lab In the Laboratory cluster_ehs EHS & Waste Management A Waste Generation (e.g., unused product, contaminated materials) B Segregate Waste into a Designated, Labeled Container A->B Properly containerize C Store Container in a Secure Hazardous Waste Accumulation Area B->C Secure storage D Consult with Institutional EHS Office for Guidance C->D Follow institutional protocols E Schedule Waste Pickup with Licensed Hazardous Waste Vendor D->E Arrange for disposal F Transport to a Licensed Chemical Incineration Facility E->F Final disposal

Caption: Workflow for the safe disposal of 5-Azoniaspiro[4.4]nonane tetrafluoroborate.

Decontamination

Thoroughly wash hands and face after handling the chemical.[1] Contaminated clothing should be washed before reuse.[2] Handle uncleaned containers with the same precautions as the product itself.[5]

Regulatory Considerations

Disposal of this chemical is subject to local, regional, and national regulations. Always adhere to the most stringent guidelines applicable to your location. Suppliers and their sub-contractors are responsible for meeting all national laws and regulations concerning hazardous substances.[6]

References

  • Safe Disposal of Tetraethylammonium Tetrafluoroborate: A Procedural Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 3).
  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate | 129211-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • 5-Azoniaspiro[4.4]nonane tetrafluoroborate | 129211-47-8 - ChemicalBook. (2025, July 4).
  • Optimization of an adsorption process for tetrafluoroborate removal by zirconium (IV)-loaded orange waste gel from aqueous solution - PubMed. (2012, April 15).
  • Safety data sheet - BASF. (2025, July 1).
  • SAFETY DATA SHEET. (n.d.).
  • A Study on the Tetrafluoroborate Decomposition Reaction and Removal of Fluoride Using Aluminum - ResearchGate. (2026, March 4).
  • (PDF) Determination of tetrafluoroborate in wastewaters by ion chromatography after ion pair liquid-liquid dispersive microextraction - ResearchGate. (n.d.).
  • Remediation of fluoride-contaminated wastes: Chelator-assisted washing and subsequent immobilization using CaO and H3PO4 - PubMed. (2024, September 28).
  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid, its salts and perfluorooctane sulfonyl fluoride and perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds. (n.d.).
  • KONECRANES RESTRICTED SUBSTANCES LIST, Version March 2025. (2025, March 18).
  • Standard Manual for Management of Chemical Substances Contained in Parts and Materials - SHARP. (n.d.).

Sources

Handling

In-Depth Safety and Operational Guide: Handling 5-Azoniaspiro[4.4]nonane Tetrafluoroborate

Introduction and Mechanistic Safety Overview 5-Azoniaspiro[4.4]nonane tetrafluoroborate (CAS: 129211-47-8), commonly referred to as SBPBF4, is a highly specialized ionic compound primarily utilized as a high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Safety Overview

5-Azoniaspiro[4.4]nonane tetrafluoroborate (CAS: 129211-47-8), commonly referred to as SBPBF4, is a highly specialized ionic compound primarily utilized as a high-performance electrolyte in carbon-based supercapacitors and phase-transfer catalysis[1]. While its high conductivity (56.0 mS/cm) makes it invaluable for energy storage applications, its physicochemical properties demand rigorous environmental controls and Personal Protective Equipment (PPE)[1].

The Causality of Risk: The primary hazard of SBPBF4 stems from its hygroscopic nature combined with the tetrafluoroborate (BF4⁻) anion[2]. In the presence of ambient moisture, BF4⁻ can undergo hydrolysis, leading to the formation of hydroxyfluoroborates and trace amounts of highly toxic and corrosive hydrofluoric acid (HF)[3]. This mechanism not only degrades the electrochemical viability of the electrolyte but also transforms a standard handling procedure into a severe chemical burn hazard (H314). Consequently, all protocols must be designed as self-validating systems to entirely exclude moisture.

Physicochemical & Hazard Profile

Table 1: Key properties and hazard classifications for 5-Azoniaspiro[4.4]nonane tetrafluoroborate[2].

Property / HazardSpecification
CAS Number 129211-47-8
Molecular Formula C₈H₁₆BF₄N
Molecular Weight 213.03 g/mol
Appearance White to almost white powder/crystal
Melting Point 188.0 °C – 192.0 °C
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damage
Storage Conditions Store locked up, under inert gas (Ar/N₂), protect from moisture

Personal Protective Equipment (PPE) Requirements

To mitigate the risks of severe skin burns and potential HF exposure from hydrolysis, the following PPE must be worn at all times when handling the neat powder or concentrated solutions[4]:

  • Hand Protection: Impervious heavy-duty Nitrile or Neoprene gloves. Protocol: Double-gloving is mandatory. Inspect the outer glove for micro-tears before handling.

  • Eye/Face Protection: Tight-fitting, unvented chemical safety goggles combined with a full-face shield. This prevents dust ingress and protects against splash hazards if the material is dissolved in a solvent like acetonitrile (SBPBF4+ACN)[4].

  • Respiratory Protection: If handled outside of a glovebox (which is strongly discouraged), an N95 or P100 particulate respirator is required to prevent inhalation of corrosive dust (P260)[1][5].

  • Body Protection: A chemically resistant, impervious lab coat or apron over full-length pants and closed-toe shoes.

Step-by-Step Operational Protocols

The following self-validating protocol ensures that moisture is excluded, protecting both the operator and the chemical integrity of the supercapacitor electrolyte[4].

Phase 1: Pre-Operation & Environmental Setup
  • Verify PPE: Ensure all PPE listed in Section 3 is donned and properly fitted.

  • Glovebox Purge: Transfer the sealed container of 5-Azoniaspiro[4.4]nonane tetrafluoroborate into an inert atmosphere glovebox (Argon or Nitrogen).

  • Validate Environment: Check the glovebox sensors. Do not open the chemical container unless moisture (H₂O) and oxygen (O₂) levels are confirmed to be < 1 ppm . This is the critical self-validating step to prevent BF4⁻ hydrolysis.

Phase 2: Safe Handling & Transfer
  • Static Control: Because the material is a dry powder, use anti-static spatulas and weighing boats to prevent aerosolization and dispersion of corrosive dust[4].

  • Weighing: Carefully weigh the required mass. Keep the primary container open for the absolute minimum time necessary.

  • Solvent Addition (If applicable): If preparing an electrolyte solution (e.g., in Acetonitrile), add the solvent slowly. Monitor for exothermic reactions.

Phase 3: Post-Operation & Decontamination
  • Seal and Store: Tightly seal the primary container. Store it locked up within the glovebox or a dedicated desiccator backfilled with inert gas.

  • Clean Up: Wipe down the balance and surrounding glovebox surfaces with a dry, lint-free wipe to collect any stray dust.

  • Waste Segregation: Place used wipes and weighing boats into a designated, airtight hazardous waste container before passing them out of the glovebox antechamber.

Emergency Response & Disposal Plans

Immediate action is required in the event of exposure or a spill due to the corrosive nature of the compound[5].

  • Spill Management: Do not use water to flush the spill, as this will trigger hydrolysis. Sweep the dust gently to collect it into an airtight container, taking extreme care not to disperse it into the air. Use local exhaust ventilation if the spill occurs outside a glovebox[4].

  • Skin/Hair Contact (P303+P361+P353): Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5].

  • Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately[5].

  • Disposal: Do not flush down the drain. Dispose of contents and containers by dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber system, in accordance with local environmental regulations[4].

Operational Workflow Visualization

SBPBF4_Workflow N_Start Pre-Operation: Don PPE & Check Environment N_Glovebox Purge Glovebox (Ar/N2, <1ppm H2O/O2) N_Start->N_Glovebox N_Handling Material Handling (Weighing/Transfer) N_Glovebox->N_Handling N_PostOp Post-Operation: Seal Containers & Clean N_Handling->N_PostOp N_Spill Emergency: Spill (Sweep into airtight bin) N_Handling->N_Spill If spilled N_Exposure Emergency: Exposure (Shower/Eyewash & Medical) N_Handling->N_Exposure If contacted N_Disposal Waste Disposal (Chemical Incinerator) N_PostOp->N_Disposal N_Spill->N_Disposal

Operational and emergency workflow for handling 5-Azoniaspiro[4.4]nonane tetrafluoroborate.

References

  • Warshel Chemical Ltd / Watson International. "SBPBF4+ACN CAS 129211-47-8 Properties and Safety Data". Available at: [Link]

  • The Journal of Physical Chemistry C. "Ionic Equilibria for Synthesis of TiO2 Thin Films by the Liquid-Phase Deposition" (Mechanisms of tetrafluoroborate hydrolysis). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Azoniaspiro[4.4]nonane tetrafluoroborate
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5-Azoniaspiro[4.4]nonane tetrafluoroborate
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